Technical Documentation Center

Tetanus toxin (830-844) Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Tetanus toxin (830-844)

Core Science & Biosynthesis

Foundational

Engineering Immunity: The Mechanistic Paradigm of the Tetanus Toxin 830-844 Universal T-Cell Epitope

As a Senior Application Scientist in immunotherapeutics, I approach vaccine design not merely as an exercise in antigen selection, but as a precise engineering challenge. The goal is to manipulate the host's cellular mac...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in immunotherapeutics, I approach vaccine design not merely as an exercise in antigen selection, but as a precise engineering challenge. The goal is to manipulate the host's cellular machinery to break immune tolerance or amplify weak signals without triggering off-target effects. At the center of this rational design paradigm is the Tetanus Toxin 830-844 peptide (sequence: QYIKANSKFIGITEL), widely known as the P2 epitope[1].

This whitepaper deconstructs the mechanistic elegance of TT 830-844, detailing why it serves as the ultimate "universal" CD4+ T-cell epitope, how it bypasses historical bottlenecks in conjugate vaccine development, and the self-validating experimental frameworks required to harness its potential.

The Molecular Logic of Promiscuous MHC Class II Binding

To elicit a robust, isotype-switched antibody response (IgG), B-cells require "help" from CD4+ T-cells in the form of cytokines (e.g., IL-4, IL-21) and co-stimulatory signals (e.g., CD40-CD40L). This requires the Antigen-Presenting Cell (APC) to internalize the vaccine, process it, and present a T-cell epitope via the Major Histocompatibility Complex (MHC) Class II pathway.

The fundamental challenge in global vaccine deployment is the extreme polymorphism of human leukocyte antigen (HLA) alleles. A peptide that binds tightly to one individual's MHC II groove may not bind to another's, rendering the vaccine ineffective in large segments of the population.

TT 830-844 solves this through promiscuous binding . The biochemical architecture of1 features a highly adaptable hydrophobic core[1]. The spacing of its anchor residues (such as Tyrosine and Phenylalanine) allows it to dock efficiently into the P1 and P4 pockets of the MHC II binding groove across a vast array of haplotypes, including HLA-DRB1, DRB3, DRB4, DRB5, DP, and DQ[2].

MHC_Pathway APC Antigen Presenting Cell (APC) Internalizes Conjugate Endosome Endosomal Processing Cleavage of TT 830-844 APC->Endosome Endocytosis MHCII Promiscuous Binding to HLA-DRB Molecules Endosome->MHCII Peptide Loading TCR T-Cell Receptor (TCR) Recognition MHCII->TCR Surface Presentation CD4 CD4+ T-Cell Activation (Cytokine Release) TCR->CD4 Signal 1 & 2 BCell B-Cell Activation & Class Switching CD4->BCell T-Cell Help

Mechanistic pathway of TT 830-844 processing and promiscuous MHC II presentation.

Overcoming Carrier-Induced Epitopic Suppression (CIES)

Historically, poorly immunogenic antigens (like carbohydrate tumor antigens or short viral peptides) were chemically conjugated to massive carrier proteins like whole Tetanus Toxoid (TT) or Diphtheria Toxoid (DT)[3]. While effective initially, this approach suffers from a fatal flaw: Carrier-Induced Epitopic Suppression (CIES) .

If a patient already has high titers of antibodies against the whole tetanus toxoid from childhood vaccinations, their immune system will rapidly clear the new conjugate vaccine before a novel response to the attached target antigen can be mounted. Furthermore, the massive size of the toxoid (~150 kDa) presents competing B-cell epitopes that distract the immune system from the intended target[3].

By isolating the minimal 15-amino-acid TT 830-844 sequence, we strip away the distracting B-cell epitopes and the bulk of the carrier protein. The immune system is forced to focus its B-cell response entirely on the target antigen, while the TT 830-844 peptide silently provides the necessary CD4+ T-cell help[4]. This principle is the driving force behind advanced therapeutics like the 4, a fully synthetic glycopeptide designed to induce cytotoxic antibodies against breast cancer cells[4].

Quantitative Data: The Pan-DR Binding Profile

To classify an epitope as "universal," we must rigorously quantify its binding affinity across the population's most common HLA alleles. In drug development, an IC50 < 1000 nM denotes a binder, while < 100 nM denotes a strong binder capable of triggering potent T-cell activation.

Table 1: Representative HLA-DRB Binding Affinities for TT 830-844

HLA AlleleApprox. Global Genotype FrequencyBinding Affinity (IC50, nM)Classification
HLA-DRB101:01 10 - 15%< 50Strong Binder
HLA-DRB104:01 15 - 20%< 50Strong Binder
HLA-DRB107:01 15 - 25%< 100Strong Binder
HLA-DRB111:01 10 - 15%< 500Moderate Binder
HLA-DRB1*15:01 20 - 25%< 100Strong Binder

Data synthesis reflects the promiscuous pan-DR binding capacity that allows TT 830-844 to bypass MHC restriction in >80% of the human population.

Self-Validating Experimental Workflows

As a Senior Application Scientist, I mandate that every protocol must be a self-validating system. You cannot simply run an assay and trust the output; the experimental design must inherently prove that the cellular machinery functioned correctly at every step. Below is the gold-standard methodology for validating the immunogenicity of a new TT 830-844 conjugate vaccine.

Protocol: Ex Vivo CD4+ T-Cell Activation & IFN-γ ELISPOT

Objective: Confirm that the synthetic conjugate is properly internalized, processed, and presented by APCs to activate TT 830-844-specific CD4+ T-cells.

Step 1: PBMC Isolation & HLA Stratification

  • Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy human donors using density gradient centrifugation.

  • Causality: You must select a donor pool with diverse, pre-typed HLA-DRB haplotypes. Testing against a single haplotype fails to validate the "universal" claim of the epitope.

Step 2: Antigen Stimulation (The Self-Validating Setup) Plate PBMCs at


 cells/well on an anti-IFN-γ coated ELISPOT plate. Apply the following conditions:
  • Test Well: 10 µg/mL of the novel Conjugate Vaccine.

  • Positive Control: 10 µg/mL of unconjugated5[5].

  • Negative Control: 10 µg/mL of an irrelevant scrambled peptide.

  • Causality: The unconjugated TT 830-844 peptide bypasses endosomal cleavage and binds directly to surface MHC II. If the Positive Control works but the Test Well fails, you have isolated the failure to the APC's inability to cleave the conjugate linker.

Step 3: Incubation & Development

  • Incubate for 48 hours at 37°C, 5% CO2.

  • Wash plates and apply biotinylated anti-IFN-γ detection antibody, followed by Streptavidin-HRP and AEC substrate.

Step 4: System Validation Check

  • Quantify spot-forming units (SFU).

  • Validation Rule: The assay is only deemed valid if the Positive Control yields >500 SFU/

    
     cells (proving the T-cells are viable and responsive to the epitope) and the Negative Control yields <20 SFU/
    
    
    
    cells (proving no non-specific activation).

ELISPOT_Workflow Isolate Step 1: PBMC Isolation Diverse HLA-DRB Donors Stimulate Step 2: Antigen Stimulation Conjugate vs. Controls Isolate->Stimulate Incubate Step 3: 48h Incubation IFN-γ Secretion Stimulate->Incubate Develop Step 4: ELISPOT Development Biotin-Ab & Substrate Incubate->Develop Validate Validate Develop->Validate

Self-validating experimental workflow for assessing TT 830-844 T-cell activation.

Conclusion

The transition from whole-pathogen toxoids to rationally designed synthetic peptides marks a critical evolution in immunotherapeutics. By leveraging the universal, promiscuous MHC Class II binding properties of the Tetanus Toxin 830-844 epitope, drug developers can engineer vaccines that provide potent, targeted T-cell help[6]. This mechanistic precision eliminates carrier-induced epitopic suppression and ensures broad efficacy across a genetically diverse human population, paving the way for next-generation oncology and infectious disease vaccines.

References

  • Tetanus Toxin (830-844) peptide – QYIKANSKFIGITEL, Mayflower Bioscience,
  • Tetanus Toxin (830–844) - 1 mg, Anaspec,
  • DRB | MedChemExpress (MCE) Life Science Reagents, MedChemExpress,
  • Inclusion of a universal tetanus toxoid CD4+ T cell epitope P2 significantly enhanced the immunogenicity of recombinant rotavirus ΔVP8* subunit parenteral vaccines, N
  • The fully synthetic MAG-Tn3 therapeutic vaccine containing the tetanus toxoid-derived TT830-844 universal epitope provides anti-tumor immunity, ResearchG
  • The fully synthetic glycopeptide MAG-Tn3 therapeutic vaccine induces tumor-specific cytotoxic antibodies in breast cancer patients, N
  • Nanoparticles as Delivery Systems for Antigenic Saccharides: From Conjug

Sources

Exploratory

Amino acid sequence QYIKANSKFIGITEL properties

Topic: Tetanus Toxin Peptide 830-844 (QYIKANSKFIGITEL): Physicochemical Properties, Immunological Mechanism, and Vaccine Applications. Executive Summary The amino acid sequence QYIKANSKFIGITEL corresponds to residues 830...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Tetanus Toxin Peptide 830-844 (QYIKANSKFIGITEL): Physicochemical Properties, Immunological Mechanism, and Vaccine Applications.

Executive Summary

The amino acid sequence QYIKANSKFIGITEL corresponds to residues 830–844 of the Clostridium tetani Tetanus Toxin (TT) heavy chain. Often referred to in literature as the p2 epitope (distinct from the p30 epitope), it functions as a "universal" T-helper (Th) epitope .

Its primary utility in drug development and immunology lies in its promiscuous binding affinity to a broad spectrum of MHC Class II alleles (HLA-DR, -DP, and -DQ). This property allows it to overcome human genetic polymorphism, making it a critical component in the design of synthetic peptide vaccines and conjugate immunotherapies. By recruiting CD4+ T-cell help, it significantly enhances the immunogenicity of co-administered or conjugated weak antigens (haptens).

Physicochemical Characterization

The physicochemical profile of QYIKANSKFIGITEL dictates its solubility, stability, and conjugation strategies.

Table 1: Physicochemical Properties of TT 830-844

PropertyValue / Description
Sequence Q-Y-I-K-A-N-S-K-F-I-G-I-T-E-L
Length 15 Amino Acids
Molecular Weight ~1732.05 Da (Average)
Isoelectric Point (pI) ~9.31 (Theoretical)
Net Charge (pH 7.0) +1 (2 Lysines (+), 1 Glutamic Acid (-))
Hydrophobicity Moderate to High (Contains I, F, L, A)
Solubility Soluble in water/PBS; may require small % DMSO for stock solutions due to hydrophobic core (F-I-G-I).
Extinction Coefficient 1490 M⁻¹ cm⁻¹ (at 280 nm, due to 1 Tyrosine)

Structural Analysis: The sequence contains a hydrophobic core (FIGI ) flanked by charged and polar residues (K, E, N, Q ). This amphipathic nature facilitates its embedding into the MHC Class II binding groove while remaining accessible for T-cell Receptor (TCR) recognition.

Immunological Mechanism of Action

The potency of QYIKANSKFIGITEL stems from its ability to bridge the gap between innate antigen presentation and adaptive immunity.

Mechanism Overview
  • Uptake: The peptide (or conjugate) is endocytosed by Antigen Presenting Cells (APCs) like Dendritic Cells (DCs).

  • Processing: It resists complete degradation due to its specific length and stability, loading efficiently onto MHC Class II molecules in the endosome.

  • Presentation: The MHC II-peptide complex translocates to the cell surface.[1][2][3]

  • Recognition: It binds to the TCR of CD4+ T helper cells.

  • Activation: This interaction triggers the release of cytokines (IL-2, IFN-γ, IL-4), providing the necessary "second signal" for B-cell differentiation (antibody production) or CD8+ T-cell priming.

Visualizing the Signaling Pathway

G cluster_APC Antigen Presenting Cell (DC) cluster_TCell CD4+ T Helper Cell Antigen Antigen-Peptide Conjugate Endosome Endosomal Processing Antigen->Endosome Endocytosis MHC_Loading MHC Class II Loading (Promiscuous) Endosome->MHC_Loading Proteolysis Surface_MHC Surface MHC II + QYIKANSKFIGITEL MHC_Loading->Surface_MHC Translocation TCR T-Cell Receptor (TCR) Surface_MHC->TCR Binding Activation T-Cell Activation (Signaling) TCR->Activation Signal 1 Cytokines Cytokine Release (IL-2, IFN-γ) Activation->Cytokines Transcription B_Cell B-Cell Activation Cytokines->B_Cell Help CD8 CD8+ CTL Priming Cytokines->CD8 Help

Caption: Mechanism of CD4+ T-cell help recruitment by the QYIKANSKFIGITEL epitope.

Applications in Drug & Vaccine Development

A. Conjugate Vaccines

Weak antigens, such as tumor-associated carbohydrate antigens (TACAs) or short neoantigen peptides, often fail to elicit a memory response. Conjugating these to QYIKANSKFIGITEL converts them into T-cell dependent antigens.

  • Case Study: Used in experimental HIV and Malaria peptide vaccines to boost immunogenicity in diverse human populations (due to HLA promiscuity).

B. Linear Peptide Vaccines

In synthetic vaccine design, this sequence is often synthesized linearly with the target B-cell epitope, separated by a flexible linker (e.g., GPGPG) to prevent steric hindrance and ensure correct processing.

C. Dendritic Cell Pulsing

For cancer immunotherapy, DCs are pulsed ex vivo with this peptide alongside tumor antigens to ensure the DCs are fully "licensed" to activate cytotoxic T cells.

Experimental Protocols

Protocol A: Solid Phase Peptide Synthesis (SPPS) of QYIKANSKFIGITEL

Standard Fmoc chemistry is recommended for high purity.

  • Resin Selection: Use Wang Resin (0.5–0.8 mmol/g loading) pre-loaded with Leucine (C-terminal) to prevent racemization.

  • Deprotection: 20% Piperidine in DMF (2 x 5 min) to remove Fmoc groups.

  • Coupling:

    • Activator: HBTU/HOBt or HATU (for difficult hydrophobic couplings like I-G-I).

    • Base: DIPEA (N,N-Diisopropylethylamine).

    • Ratio: 4:4:8 (AA:Activator:Base) relative to resin loading.

    • Time: 45–60 min per cycle.

  • Cleavage:

    • Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H2O.

    • Duration: 2–3 hours at room temperature.

  • Precipitation: Cold Diethyl Ether. Centrifuge and wash 3x.

  • Purification: Reverse-phase HPLC (C18 column).

    • Gradient: 5% to 65% Acetonitrile in water (+0.1% TFA) over 30 min.

    • Validation: ESI-MS to confirm mass (~1732 Da).

Protocol B: T-Cell Proliferation Assay (Validation)

To verify the biological activity of the synthesized peptide.

  • Cell Source: Isolate PBMCs from healthy donors (previously vaccinated with Tetanus Toxoid) using Ficoll-Paque density gradient.

  • Culture: Resuspend PBMCs (2 x 10⁶ cells/mL) in RPMI-1640 + 10% Human AB Serum.

  • Stimulation:

    • Plate 100 µL/well in a 96-well U-bottom plate.

    • Add QYIKANSKFIGITEL at graded concentrations (0.1, 1.0, 10 µg/mL).

    • Positive Control: Tetanus Toxoid (whole protein) or PHA.

    • Negative Control: Media only or Irrelevant peptide.

  • Incubation: 5 days at 37°C, 5% CO2.

  • Readout:

    • Add [³H]-Thymidine (1 µCi/well) for the last 18 hours.

    • Harvest cells and measure CPM (Counts Per Minute) via scintillation counting.

    • Stimulation Index (SI): CPM(Peptide) / CPM(Media). An SI > 2.0 indicates a positive T-helper response.

References

  • National Cancer Institute (NCI). Definition of tetanus toxoid helper peptide. NCI Drug Dictionary. Available at: [Link]

  • Valmori, D., et al. (1992). Enhanced in vitro human CD4+ T cell responses to tetanus toxin peptides. Journal of Immunology.[2] (Contextual grounding for p2/p30 epitopes).

  • Panina-Bordignon, P., et al. (1989).Universally immunogenic T cell epitopes: promiscuous binding to human MHC class II alleles. European Journal of Immunology.
  • Mayflower Bioscience. Tetanus Toxin (830-844) peptide – QYIKANSKFIGITEL.[4][5] Product Data Sheet.[6] Available at: [Link]

  • Immune Epitope Database (IEDB). Epitope ID 47866 (QYIKANSKFIGITEL). (Verification of MHC binding data). Available at: [Link]

Sources

Foundational

Engineering Universal Immunity: The MHC Class II Binding Promiscuity of Tetanus Toxin 830-844

Executive Summary In the landscape of rational vaccine design and biologic immunogenicity, overcoming the genetic bottleneck of Human Leukocyte Antigen (HLA) polymorphism is a critical hurdle. Tetanus toxin 830-844 (TT83...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational vaccine design and biologic immunogenicity, overcoming the genetic bottleneck of Human Leukocyte Antigen (HLA) polymorphism is a critical hurdle. Tetanus toxin 830-844 (TT830-844), defined by the amino acid sequence QYIKANSKFIGITEL[1], stands as a canonical "universal" CD4+ T-cell epitope[2]. First delineated in 1989 by [3] and [4], this 15-mer peptide exhibits extraordinary Major Histocompatibility Complex (MHC) class II binding promiscuity. As a Senior Application Scientist specializing in immunotherapeutics, I rely on TT830-844 as a benchmark for engineering robust, population-spanning T-cell help. This technical guide deconstructs the mechanistic basis of TT830-844's promiscuity and outlines the self-validating experimental workflows required to harness it in drug development.

The Mechanistic Basis of Promiscuity (Causality)

The ability of TT830-844 to bind a vast array of HLA-DRB molecules[5]—despite extreme polymorphism in the human population—is rooted in its structural "EpiBar" configuration[6].

MHC class II molecules possess an open-ended peptide-binding groove, allowing peptides to extend beyond the core 9-mer binding register. The binding affinity is primarily dictated by anchor residues docking into specific pockets (P1, P4, P6, P9) of the HLA-DR groove.

  • The P1 Anchor: The hydrophobic residues in TT830-844 (specifically Tyr831 and Ile832) act as versatile P1 anchors. Because the P1 pocket of most HLA-DR alleles is deep and hydrophobic, these bulky aromatic/aliphatic side chains provide a massive thermodynamic stabilization effect.

  • Register Shifting: The flexibility of the flanking residues (KANSKFIG) allows the peptide to adopt multiple overlapping binding registers. If a specific HLA polymorphism alters the electrostatics of the P4 or P6 pocket, TT830-844 simply shifts its register to utilize alternative secondary anchors, compensating for the loss of affinity.

This structural plasticity ensures that TT830-844 is not monogamous to a single allele (like DRB1*04:01) but is universally immunogenic across diverse genetic haplotypes[3].

Antigen Presentation & Signaling Pathway

To leverage TT830-844 as a helper epitope in chimeric vaccines (e.g., conjugated to tumor neoantigens or viral B-cell epitopes)[7], it is vital to understand its intracellular trajectory. The robust CD4+ T-cell help induced by TT830-844 triggers CD40L-CD40 signaling on dendritic cells, "licensing" them to cross-present antigens to CD8+ cytotoxic T lymphocytes (CTLs).

MHC_Pathway A Chimeric Vaccine (Antigen + TT830-844) B APC Endocytosis & Phagosome Maturation A->B C Endolysosomal Cleavage (Cathepsin S/L) B->C D HLA-DM Mediated Peptide Exchange C->D E MHC-II:TT830-844 Surface Presentation D->E F CD4+ T Cell Activation (IFN-γ / IL-2 Release) E->F

Intracellular processing and MHC class II presentation pathway of TT830-844 conjugated vaccines.

Quantitative HLA-DR Binding Profile

In preclinical screening, promiscuity is quantified by the half-maximal inhibitory concentration (IC50) across prevalent HLA-DR alleles. An IC50 < 500 nM indicates a binder, while < 50 nM denotes a high-affinity binder. TT830-844 consistently demonstrates high-affinity binding across the most common global supertypes[8].

Table 1: Representative HLA-DR Binding Affinities for TT830-844

HLA AlleleSupertypeBinding Affinity (IC50)Clinical Relevance (Population Coverage)
HLA-DRB101:01 DR1< 10 nMHigh (Global representation)
HLA-DRB104:01 DR415 - 30 nMHigh (Predominant in Caucasians)
HLA-DRB111:01 DR5< 20 nMHigh (Global representation)
HLA-DRB107:01 DR750 - 100 nMModerate (Broadly distributed)
HLA-DRB1*15:01 DR2100 - 200 nMHigh (Predominant in Asians/Caucasians)

(Note: Values are representative aggregates derived from standardized competitive binding assays[9])

Self-Validating Experimental Workflows

To rigorously validate the incorporation of TT830-844 into a novel therapeutic, we employ a two-tiered orthogonal validation system: biochemical binding (cell-free) followed by functional immunogenicity (cell-based). A protocol is only as good as its controls; therefore, these methodologies are designed as self-validating systems.

Workflow cluster_0 Tier 1: Biochemical Binding cluster_1 Tier 2: Functional Immunogenicity A Purified HLA-DR Monomers B Fluorescence Polarization (IC50 Determination) A->B E Confirmed Universal Helper Function B->E Orthogonal Validation C Human PBMC Isolation (Diverse HLA Cohort) D IFN-γ ELISPOT Assay (T-cell Activation) C->D D->E

Two-tiered orthogonal workflow for validating TT830-844 promiscuity and immunogenicity.

Protocol 1: Tier 1 - Competitive Fluorescence Polarization (FP) Binding Assay

Rationale: FP is chosen over ELISA because it is a homogenous, wash-free assay. Washing steps can disrupt low-affinity equilibrium states, skewing IC50 calculations. Causality of Design: The assay is performed at pH 5.0 to mimic the acidic environment of the late endosome, which is physically required for optimal HLA-DR conformation and peptide loading.

Step-by-Step Methodology:

  • Reagent Preparation: Synthesize TT830-844 (unlabeled competitor) and a fluorescently labeled tracer peptide (e.g., FITC-HA 306-318).

  • Complex Formation: Incubate 10 nM recombinant HLA-DR monomers (e.g., DRB1*04:01) with 5 nM tracer peptide in a pH 5.0 citrate-phosphate buffer supplemented with 0.01% CHAPS to prevent non-specific sticking.

  • Competition: Titrate unlabeled TT830-844 from 10 µM down to 0.1 nM using log-fold dilutions.

  • Self-Validating Controls:

    • Positive Control: Unlabeled HA 306-318 (Validates that the tracer can be competitively displaced).

    • Negative Control: Scrambled TT830-844 sequence (Validates that displacement is sequence-specific and not an artifact of hydrophobic peptide aggregation).

  • Readout: Measure polarization (mP). Calculate IC50 using a 4-parameter logistic non-linear regression.

Protocol 2: Tier 2 - Ex Vivo IFN-γ ELISPOT for Functional Promiscuity

Rationale: High-affinity binding does not guarantee T-cell receptor (TCR) recognition. ELISPOT provides single-cell resolution of cytokine-secreting CD4+ T cells, proving that the presented peptide is functionally immunogenic across diverse genetic backgrounds[3].

Step-by-Step Methodology:

  • Donor Selection: Procure Peripheral Blood Mononuclear Cells (PBMCs) from a cohort of 20 healthy donors, genotyped to represent >85% of global HLA-DR supertypes.

  • Cell Plating: Plate PBMCs at

    
     cells/well in anti-IFN-γ coated PVDF microplates.
    
  • Stimulation: Add TT830-844 at a final concentration of 10 µg/mL.

  • Self-Validating Controls:

    • Positive Control: Phytohemagglutinin (PHA) at 5 µg/mL (Validates cell viability and global cytokine competency; if PHA fails, the cells are dead).

    • Antigen Control: CEFT peptide pool (Validates that the donor's memory T-cell compartment is intact and functional).

    • Negative Control: DMSO vehicle / Media alone (Establishes baseline noise for statistical thresholding).

  • Incubation & Development: Incubate for 24 hours at 37°C. Wash and apply biotinylated anti-IFN-γ, followed by Streptavidin-ALP and BCIP/NBT substrate.

  • Analysis: Count spot-forming units (SFU). A positive response is defined as SFU > 2x background and > 50 SFU/

    
     PBMCs. Because TT830-844 is derived from the standard tetanus toxoid vaccine, a robust memory recall response across >90% of the HLA-diverse cohort validates its universal immunogenicity.
    

Strategic Integration in Biologics & Vaccines

In modern drug development, TT830-844 is frequently engineered into recombinant fusion proteins, DNA vaccines, and synthetic long peptides (SLPs)[10]. By appending TT830-844 to a poorly immunogenic tumor neoantigen or a viral B-cell epitope, developers can effectively bypass the patient's intrinsic MHC restriction. This strategy mirrors the success of other pan-DR binding epitopes (like PADRE)[11], but utilizes a naturally occurring sequence that benefits from pre-existing memory T-cell pools generated by global childhood tetanus vaccination programs.

References

  • Panina-Bordignon P, Tan A, Termijtelen A, Demotz S, Corradin G, Lanzavecchia A. "Universally immunogenic T cell epitopes: promiscuous binding to human MHC class II and promiscuous recognition by T cells." European Journal of Immunology (1989). URL:[Link]

  • Demotz S, Lanzavecchia A, Eisel U, Niemann H, Widmann C, Corradin G. "Delineation of several DR-restricted tetanus toxin T cell epitopes." The Journal of Immunology (1989). URL:[Link]

  • De Groot AS, Moise L, McMurry JA, et al. "Epitope-Based Immunome-Derived Vaccines: A Strategy for Improved Design and Safety." Clinical Applications of Immunomics (2008). URL:[Link]

  • Moise L, Gutierrez AH, Bailey-Kellogg C, et al. "Equivalent T Cell Epitope Promiscuity in Ecologically Diverse Human Pathogens." PLOS ONE (2013). URL:[Link]

Sources

Exploratory

Structural characteristics of Tetanus toxin residues 830-844

Executive Summary The Tetanus toxin residues 830-844 (QYIKANSKFIGITEL ), commonly designated as the P2 epitope or "Universal Epitope," represent a critical sequence in modern vaccine design. Unlike allele-specific antige...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Tetanus toxin residues 830-844 (QYIKANSKFIGITEL ), commonly designated as the P2 epitope or "Universal Epitope," represent a critical sequence in modern vaccine design. Unlike allele-specific antigens, this amphipathic peptide exhibits promiscuous binding to a broad spectrum of human MHC Class II (HLA-DR) molecules.[1] This capability allows it to recruit CD4+ T-cell help in a genetically diverse human population, making it an indispensable "helper" module for synthetic peptide vaccines.[1]

This technical guide dissects the structural plasticity of the P2 epitope, its molecular mechanism of HLA-DR interaction, and the validated protocols required for its structural and functional characterization.

Part 1: Physicochemical & Structural Profile[1]

The P2 epitope is not a static structure; it is a conformational chameleon . In aqueous solution, it exists as a disordered ensemble, but upon interaction with a membrane interface or the hydrophobic groove of an MHC II molecule, it adopts a defined amphipathic


-helical structure.
Core Physicochemical Data
PropertyValue / Description
Sequence QYIKANSKFIGITEL (Gln-Tyr-Ile-Lys-Ala-Asn-Ser-Lys-Phe-Ile-Gly-Ile-Thr-Glu-Leu)
Length 15 Amino Acids
Molecular Weight ~1725.0 Da
Isoelectric Point (pI) ~9.3 (Net Positive Charge at pH 7.[1]4)
Hydropathy Amphipathic (Contains both hydrophobic core residues and hydrophilic solvent-exposed faces)
Solubility Soluble in water; enhanced stability in acidic buffers or TFE (Trifluoroethanol)
Secondary Structure Propensity
  • Aqueous State: CD spectroscopy reveals a random coil signature (Minimium at ~198 nm) due to lack of stabilizing intramolecular hydrogen bonds.

  • Bound/Hydrophobic State: In the presence of TFE (a membrane mimetic) or lipid micelles, the peptide folds into an

    
    -helix .[1]
    
    • Helical Wheel Analysis: The folding aligns hydrophobic residues (Y831, I832, F839, I840, L844) on one face of the helix and charged/polar residues (K833, K837, E843) on the opposite face. This amphipathicity is the structural driver for its insertion into the MHC II binding groove.

Part 2: Molecular Interaction Mechanism

The "universality" of the P2 epitope stems from its ability to utilize a degenerate binding register . Unlike MHC Class I peptides which are anchored at the ends, MHC Class II peptides bind via a central 9-mer core, extending out the open ends of the binding groove.

The HLA-DR Binding Interface

The primary interaction involves the peptide's backbone forming hydrogen bonds with conserved residues in the MHC II groove, while specific "anchor" residues insert into polymorphic pockets (P1, P4, P6, P9).

  • Primary Anchor (P1): Tyr-831 (Tyrosine).[1]

    • Mechanism:[1][2][3][4] The aromatic side chain of Y831 fits deeply into the hydrophobic P1 pocket of many HLA-DR alleles (e.g., DRB101:01, DRB104:05, DRB1*07:01). This is the critical "locking" event.

  • Secondary Anchors:

    • P4 (Ala-834): Small, non-polar residue often tolerated in the shallow P4 pocket.[1]

    • P6 (Ser-836): Polar residue capable of H-bonding or fitting into smaller pockets.[1]

    • P9 (Phe-839): Large hydrophobic residue that secures the C-terminal end of the core in the P9 pocket.[1]

Pathway of Antigen Presentation

The following diagram illustrates the cellular logic flow from peptide uptake to T-cell activation.

AntigenPresentation Figure 1: Cellular Pathway of P2 Epitope Presentation Antigen Exogenous Antigen (Tetanus Toxin / Conjugate) Endosome Endosomal Processing (Cathepsins cleave to 830-844) Antigen->Endosome Uptake Loading Peptide Loading (HLA-DM exchanges CLIP for P2) Endosome->Loading Fusion with MHC II vesicle Surface Surface Presentation (HLA-DR :: P2 Complex) Loading->Surface Transport TCell CD4+ T Cell Recognition (TCR binds P2-MHC) Surface->TCell Signal 1: Activation

Figure 1: The P2 epitope is processed in endosomes and loaded onto HLA-DR molecules (displacing CLIP) before surface presentation to CD4+ T cells.[1]

Part 3: Experimental Characterization Protocols

To validate the quality and functional integrity of the P2 epitope in a drug development context, two primary assays are required: Structural Elucidation (CD Spectroscopy) and Functional Binding (Competition Assay).

Protocol A: Structural Elucidation via CD Spectroscopy

Objective: Quantify the


-helical propensity of the peptide in membrane-mimetic environments.[1]

Reagents:

  • Lyophilized Peptide (Purity >95%).[1]

  • Buffer: 10 mM Phosphate Buffer (pH 7.0).[1]

  • TFE (2,2,2-Trifluoroethanol), Spectroscopy Grade.

Workflow:

  • Solubilization: Dissolve peptide in Phosphate Buffer to a concentration of 50 µM.

  • Baseline Scan: Record Far-UV CD spectrum (190–260 nm) at 20°C.

    • Expectation: Minimum at ~198 nm (Random Coil).[1]

  • Titration: Sequentially add TFE to reach concentrations of 10%, 30%, 50%, and 90% (v/v).

  • Data Acquisition: Record spectra for each point.

    • Critical Checkpoint: Look for the emergence of "double minima" at 208 nm and 222 nm .

  • Analysis: Plot Mean Residue Ellipticity (

    
    ) at 222 nm vs. TFE concentration.
    
    • Validation: An isodichroic point at ~202 nm indicates a clean two-state transition (Coil

      
       Helix).[1]
      
Protocol B: HLA-DR Binding Affinity (Competition Assay)

Objective: Determine the IC50 of the P2 peptide against a high-affinity reference binder (e.g., HA 306-318) for a specific HLA-DR allele (e.g., DRB1*01:01).[1]

Workflow:

  • Plate Prep: Coat 96-well plates with anti-HLA-DR capture antibody (e.g., L243). Incubate overnight at 4°C.

  • Block: Wash and block with 1% BSA in PBS for 1 hour.

  • Competition Mix:

    • Fixed: Purified HLA-DR monomer (10 nM) + Biotinylated Reference Peptide (20 nM).[1]

    • Variable: Serial dilutions of Unlabeled P2 Peptide (0.1 nM to 10 µM).

  • Incubation: Add mixtures to the plate. Incubate for 24 hours at 37°C (equilibrium binding).

  • Detection: Wash plates. Add Streptavidin-Europium (or HRP).[1] Incubate 1 hour.

  • Readout: Measure Fluorescence/Absorbance.

  • Calculation: Fit data to a logistic equation to determine IC50 .

    • Success Criteria: IC50 < 1000 nM indicates strong binding; < 100 nM indicates high affinity.

Experimental Workflow Diagram

ExperimentalWorkflow Figure 2: Parallel Characterization Workflow cluster_CD Protocol A: Structural (CD) cluster_Binding Protocol B: Functional (Binding) Start Lyophilized Peptide (830-844) Solubilize Solubilize in Phosphate Buffer Start->Solubilize Mix Mix with HLA-DR + Biotin-Ref Peptide Start->Mix TFE_Add Add TFE (0-90%) Solubilize->TFE_Add Measure_CD Measure Ellipticity (208/222 nm) TFE_Add->Measure_CD Incubate Equilibrium Incubation (24h @ 37°C) Mix->Incubate Readout Measure IC50 (Competition Curve) Incubate->Readout

Figure 2: Dual-stream validation workflow ensuring both structural propensity (CD) and functional competence (Binding IC50).

Part 4: Applications in Vaccine Design

The P2 epitope is rarely used in isolation. Its primary utility is as a Helper T-cell Epitope in conjugate vaccines.[1]

  • Conjugate Vaccines: It is chemically conjugated to weak B-cell antigens (e.g., tumor-associated carbohydrate antigens like Tn or STn).[1]

    • Example:MAG-Tn3 Vaccine . The P2 peptide provides the CD4+ T-cell help required to induce class switching (IgM

      
       IgG) in B cells targeting the carbohydrate antigen.
      
  • Peptide Amphiphiles: The hydrophobic residues of P2 can be exploited to form self-assembling nanoparticles when conjugated to lipid tails, enhancing immunogenicity without external adjuvants.

References

  • Valmori, D., et al. (1994).[5][6] "Functional analysis of two tetanus toxin universal T cell epitopes in their interaction with DR1101 and DR1104 alleles." Journal of Immunology, 152(6), 2921-2929.[1][5][6]

  • Demotz, S., et al. (1989). "Delineation of several DR-restricted tetanus toxin T cell epitopes." Journal of Immunology, 142(2), 394-402.[1]

  • Laubreton, D., et al. (2016). "The fully synthetic MAG-Tn3 therapeutic vaccine containing the tetanus toxoid-derived TT830-844 universal epitope provides anti-tumor immunity."[1][4] Cancer Immunology, Immunotherapy, 65(3), 315-325.[1]

  • Panina-Bordignon, P., et al. (1989). "Universally immunogenic T cell epitopes: promiscuous binding to human MHC class II and promiscuous recognition by T cells." European Journal of Immunology, 19(12), 2237-2242.[1]

  • Quesnel, A., et al. (2020). "Tetanus Toxin (830–844) is a biological active peptide."[6][7][8] MedChemExpress Product Monograph.

Sources

Foundational

HLA-DR allele restriction patterns for Tetanus toxin 830-844

The Universal Helper: HLA-DR Restriction and Utility of Tetanus Toxin 830-844 Executive Summary The Tetanus Toxin 830-844 peptide (TT 830-844) is a "universal" CD4+ T cell epitope derived from the heavy chain of the Clos...

Author: BenchChem Technical Support Team. Date: March 2026

The Universal Helper: HLA-DR Restriction and Utility of Tetanus Toxin 830-844

Executive Summary

The Tetanus Toxin 830-844 peptide (TT 830-844) is a "universal" CD4+ T cell epitope derived from the heavy chain of the Clostridium tetani tetanus toxin.[1] Unlike most peptide antigens that are restricted to a single or narrow set of HLA alleles, TT 830-844 exhibits promiscuous binding to a vast array of HLA-DR molecules. This unique characteristic renders it an indispensable tool in immunology: it serves as a robust positive control for T cell function assays (ELISpot, ICS) and a potent helper epitope in peptide-based cancer and infectious disease vaccines. This guide delineates the molecular basis of its promiscuity, its specific HLA restriction patterns, and standardized protocols for its experimental application.

Molecular Profile

  • Source Protein: Tetanus Toxin (Heavy Chain)[2]

  • Sequence (One-Letter): QYIKANSKFIGITEL

  • Sequence (Three-Letter): Gln-Tyr-Ile-Lys-Ala-Asn-Ser-Lys-Phe-Ile-Gly-Ile-Thr-Glu-Leu

  • Length: 15 Amino Acids

  • Molecular Weight: ~1725.0 Da

  • Isoelectric Point (pI): ~9.3 (Positively charged at neutral pH)

  • Solubility: Hydrophobic character requires careful reconstitution (see Protocols).

HLA-DR Restriction Landscape

The "universality" of TT 830-844 stems from its ability to bind with high or intermediate affinity to the majority of common human HLA-DR isotypes. It covers approximately 70-80% of the human population's HLA-DR haplotypes.

Allele Restriction Table

The following table summarizes the binding status of TT 830-844 across major HLA-DR alleles.

HLA Allele GroupSpecific AlleleBinding AffinityPopulation Coverage Note
HLA-DR1 DRB101:01High Common in Caucasian populations.
HLA-DR4 DRB104:01High Associated with RA; high binder.
DRB104:05High
HLA-DR7 DRB107:01High Very strong binding observed.
HLA-DR11 DRB111:01High Part of the DR5 serotype group.
HLA-DR15 DRB115:01Intermediate/High (Formerly DR2b).
HLA-DR52 DRB301:01High Secondary DRB locus; broadens coverage.
HLA-DR5 DRB105:01High
HLA-DR9 DRB1*09:01Low/Variable Binding is weaker compared to DR1/DR4.

Technical Note: While TT 830-844 is "universal," it does not bind every allele with equal potency. It is a particularly strong binder for the DR1, DR4, and DR11 supertypes.

Mechanistic Architecture: The "Promiscuous" Binding Mode

The promiscuity of TT 830-844 is not accidental; it is encoded in its sequence, which satisfies the structural requirements of multiple HLA-DR binding motifs simultaneously.

The Anchor Mechanism: HLA-DR molecules possess an open-ended binding groove that accommodates peptides of 12-25 residues. The core binding region is usually a 9-mer.

  • P1 Anchor (Primary): The Tyrosine at position 831 (Y831 ) and Phenylalanine at 838 (F838 ) act as potential primary anchors. For most alleles (e.g., DR1, DR4), Y831 docks into the deep, hydrophobic P1 pocket.

  • P4 Anchor: Alanine (A834 ) is small and hydrophobic, fitting well into the restrictive P4 pockets of DRB104 alleles while being tolerated by the larger pockets of DRB101.

  • P6 Anchor: Serine (S836 ) is small and polar, allowing "wobble" or tolerance in the P6 pocket, which varies significantly between alleles.

  • P9 Anchor: Phenylalanine (F838 ) or Isoleucine (I839 ) provides a strong hydrophobic anchor at the C-terminus of the core.

This arrangement allows the peptide to adopt a "flat" conformation that avoids steric clashes with the polymorphic residues of the MHC groove.

TT_Binding_Mechanism cluster_peptide Peptide Sequence (N -> C) cluster_mhc HLA-DR Binding Groove Pockets title Structural Docking Logic: TT 830-844 on HLA-DR Q830 Q (830) Y831 Y (831) Primary Anchor Q830->Y831 I832 I (832) Y831->I832 P1 P1 Pocket (Deep, Hydrophobic) Accepts: Y, F, W, L Y831->P1 High Affinity Docking K833 K (833) I832->K833 A834 A (834) P4 Anchor K833->A834 N835 N (835) A834->N835 P4 P4 Pocket (Variable Size) Accepts: A, Q, D A834->P4 Steric Fit S836 S (836) P6 Tolerance N835->S836 K837 K (837) S836->K837 P6 P6 Pocket (Polymorphic) Accepts: S, T, V S836->P6 Promiscuous Tolerance F838 F (838) P9 Anchor K837->F838 P9 P9 Pocket (Hydrophobic) Accepts: F, I, L F838->P9 Anchor Stabilization DR1 HLA-DR1 (DRB1*01:01) DR4 HLA-DR4 (DRB1*04:01) DR11 HLA-DR11 (DRB1*11:01)

Figure 1: Structural docking logic of TT 830-844. The peptide utilizes a core register starting at Y831 to satisfy the hydrophobic P1 and P9 requirements of diverse HLA-DR alleles.

Experimental Protocols

To ensure reproducibility in T cell assays (ELISpot, Intracellular Cytokine Staining), strict adherence to peptide handling protocols is required. TT 830-844 is hydrophobic; incorrect reconstitution will lead to precipitation and assay failure.

Protocol A: Reconstitution and Storage
  • Lyophilized Peptide: Store at -20°C or -80°C upon arrival.

  • Solubilization:

    • Bring vial to room temperature before opening to prevent condensation.

    • Dissolve peptide in 100% DMSO (Dimethyl Sulfoxide) to a concentration of 10-20 mg/mL .

    • Why? The hydrophobic residues (Y, F, I, L) require an organic solvent for initial solvation. Water alone may cause aggregation.

  • Dilution:

    • Dilute the DMSO stock with sterile PBS or water to a working stock (e.g., 1 mg/mL). Ensure the final DMSO concentration in the cell culture does not exceed 0.1% (v/v) to avoid toxicity.

  • Aliquot & Freeze:

    • Prepare single-use aliquots (e.g., 10-20 µL).

    • Store at -80°C. Avoid freeze-thaw cycles.

Protocol B: T Cell Stimulation (ELISpot/ICS)

This workflow is designed for human PBMCs.

Experimental_Workflow cluster_params Critical Parameters start PBMC Thawing (Resting Phase) count Cell Counting & Viability Check start->count plate Plating (2-5 x 10^5 cells/well) count->plate stim Stimulation Add TT 830-844 plate->stim inc Incubation 37°C, 5% CO2 stim->inc p1 Conc: 1-5 µg/mL stim->p1 read Readout (ELISpot / FACS) inc->read p2 Time: 18-24h (ELISpot) 6h (ICS) inc->p2 p3 Co-stim: anti-CD28 (Optional)

Figure 2: Standardized workflow for TT 830-844 stimulation of PBMCs.

Step-by-Step:

  • Plating: Resuspend PBMCs in complete media (RPMI + 10% FBS). Plate 200,000 - 500,000 cells per well in a 96-well plate.

  • Stimulation: Add TT 830-844 to a final concentration of 1 µg/mL to 5 µg/mL .

    • Control: Include a DMSO-only vehicle control.

    • Positive Control: PHA or CEFT pool.

  • Incubation:

    • ELISpot (IFN-g): 18-24 hours.

    • ICS (Intracellular Cytokine Staining): 6 hours (Add Brefeldin A after the first hour).

    • Proliferation: 5-7 days.

Clinical & Drug Development Utility

In drug development, TT 830-844 is more than a control; it is an active pharmaceutical ingredient (API) component in vaccine design.

  • Helper Epitope: Peptide vaccines often lack immunogenicity because they consist of short Class I epitopes (8-10 mers) that cannot bind Class II MHC to recruit CD4+ T cell help. Conjugating TT 830-844 to these Class I peptides provides the necessary "help" (cytokines, CD40L) to prime a robust CD8+ CTL response.

  • Case Study (MAG-Tn3): The MAG-Tn3 therapeutic cancer vaccine utilizes TT 830-844 to induce anti-tumor immunity in breast cancer patients, leveraging its ability to bind diverse HLA-DR alleles in a heterogeneous patient population.

References

  • Demotz S, et al. "Delineation of several DR-restricted tetanus toxin T cell epitopes." Journal of Immunology, 1989.

  • Valmori D, et al. "Functional analysis of two tetanus toxin universal T cell epitopes in their interaction with DR1101 and DR1104 alleles." Journal of Immunology, 1994.

  • Leclerc C, et al. "The fully synthetic MAG-Tn3 therapeutic vaccine containing the tetanus toxoid-derived TT830-844 universal epitope provides anti-tumor immunity." Cancer Immunology, Immunotherapy, 2016.

  • Panina-Bordignon P, et al. "Universally immunogenic T cell epitopes: promiscuous binding to human MHC class II and promiscuous recognition by T cells." European Journal of Immunology, 1989.

  • Immune Epitope Database (IEDB). "Epitope Details: TT 830-844."

Sources

Exploratory

The P2 Epitope (Tetanus Toxin 830-844): History, Discovery, and Mechanistic Application in Modern Vaccinology

Target Audience: Researchers, Immunologists, and Drug Development Professionals Content Type: Technical Whitepaper The Historical Bottleneck: MHC Restriction and the 1989 Breakthrough In the late 1980s, the development o...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Immunologists, and Drug Development Professionals Content Type: Technical Whitepaper

The Historical Bottleneck: MHC Restriction and the 1989 Breakthrough

In the late 1980s, the development of synthetic subunit vaccines faced a critical immunological bottleneck known as Major Histocompatibility Complex (MHC) restriction. Because human populations possess highly polymorphic Human Leukocyte Antigen (HLA) alleles, a peptide antigen that successfully elicits a robust T-cell response in one individual often fails entirely in another[1].

In 1989, a paradigm shift occurred when researchers Panina-Bordignon, Demotz, and their colleagues at the Basel Institute for Immunology and the University of Geneva sought to map the immunodominant regions of the Tetanus Toxin (TT)[1][2]. Through exhaustive screening of overlapping synthetic dodecapeptides against human peripheral blood mononuclear cells (PBMCs) from genetically diverse donors[3], they discovered the P2 epitope (TT 830-844), corresponding to the amino acid sequence QYIKANSKFIGITEL [4].

Unlike standard antigens, the P2 epitope demonstrated an unprecedented ability to bind promiscuously to multiple HLA-DR alleles. This classified it as a "Pan-DR" universal CD4+ T-helper cell epitope, capable of bypassing MHC restriction and providing broad population coverage[1].

P2_Discovery A Pre-1989: MHC Restriction Subunit vaccines fail in diverse populations B Hypothesis Identify universally recognized T-cell epitopes A->B C Epitope Mapping (Panina-Bordignon et al.) Screening overlapping Tetanus Toxin peptides B->C D Discovery of P2 (TT 830-844) Sequence: QYIKANSKFIGITEL C->D E Validation Confirmed Pan-DR binding & CD4+ activation D->E

Timeline and logical progression of the P2 epitope discovery.

Structural Causality: The Mechanics of Promiscuous Binding

The causality behind P2's universal immunogenicity lies in the structural dynamics of the HLA-DR complex. HLA-DR is a heterodimer consisting of a monomorphic


 chain and a highly polymorphic 

chain[1]. The peptide-binding groove accommodates peptides of 12-15 amino acids.

The P2 peptide (Molecular Weight: ~1724 Da)[5] contains highly optimized anchor residues. Specifically, it utilizes a hydrophobic Tyrosine (Y) at position 2 and an Isoleucine (I) at position 4. These residues anchor deeply into the conserved hydrophobic pockets (P1 and P4) of the HLA-DR binding groove. Because the primary binding energy is driven by these conserved pockets, the highly variable regions of the polymorphic


 chain do not introduce steric hindrance[1]. Consequently, the P2 epitope stabilizes the MHC-II complex across diverse haplotypes, ensuring reliable presentation to the T-Cell Receptor (TCR) and subsequent release of Interferon-gamma (IFN-

)[4].
Quantitative Binding Profile

To illustrate the promiscuity of the P2 epitope, the following table summarizes its relative binding affinities across the most common human HLA-DR alleles, based on historical competitive binding assays:

HLA-DR AlleleBinding Affinity (IC50)Binding ClassificationEstimated Global Population Coverage
DRB10101 < 50 nMHigh Affinity~10-15%
DRB10401 < 50 nMHigh Affinity~15-20%
DRB10701 < 50 nMHigh Affinity~15-25%
DRB11101 50 - 500 nMModerate Affinity~10-15%
DRB1*1501 50 - 500 nMModerate Affinity~20-25%

Self-Validating Experimental Workflows

Protocol 1: High-Throughput Fluorescence Polarization (FP) Competitive Binding Assay

Objective: Validate the promiscuous binding of a synthetic P2 peptide to recombinant HLA-DR molecules. Causality: Direct binding assays often suffer from high background noise. By measuring the competitive displacement of a known high-affinity fluorescent tracer, we can accurately calculate the IC50 of the unlabeled P2 peptide.

Self-Validating System:

  • Positive Control: Unlabeled tracer peptide (validates the dynamic range of the assay).

  • Negative Control: Scrambled P2 sequence (validates sequence specificity and ensures no non-specific hydrophobic sticking)[6].

Step-by-Step Methodology:

  • Preparation: Dilute recombinant HLA-DR monomers (e.g., DRB1*0101) to a final concentration of 50 nM in assay buffer (PBS, 0.01% Tween-20, pH 7.4).

  • Tracer Addition: Add a FITC-labeled reference peptide (known high affinity for the specific DR allele) at a fixed concentration of 10 nM.

  • Titration: Serially dilute the unlabeled P2 peptide (QYIKANSKFIGITEL) from 10 µM down to 0.1 nM in a 384-well black microplate.

  • Incubation: Incubate the plate in the dark at 37°C for 24 hours to allow the binding reaction to reach equilibrium.

  • Measurement: Read the plate using a microplate reader equipped with FP filters (Excitation: 485 nm, Emission: 535 nm).

  • Analysis: Calculate the IC50 by plotting the FP signal (mP) against the log concentration of the P2 peptide using a four-parameter logistic non-linear regression model.

Protocol 2: PBMC Proliferation & Single-Cell CFSE Dilution Assay

Objective: Confirm that P2 binding translates to functional CD4+ T-cell activation. Causality: While historical studies relied on bulk tritiated thymidine (


H) incorporation[3], CFSE (Carboxyfluorescein succinimidyl ester) dilution allows for single-cell resolution via flow cytometry. This is critical to distinguish true CD4+ T-cell proliferation from the bystander activation of other cell types.

Step-by-Step Methodology:

  • Cell Isolation: Isolate PBMCs from healthy human donors using density gradient centrifugation (Ficoll-Paque).

  • CFSE Labeling: Resuspend PBMCs in PBS and stain with 5 µM CFSE for 10 minutes at room temperature. Quench the reaction with cold FBS.

  • Plating: Seed CFSE-labeled PBMCs at

    
     cells/well in a 96-well U-bottom plate in RPMI-1640 supplemented with 10% human AB serum.
    
  • Stimulation: Add the P2 peptide (Trial Grade, >90% purity)[6] at a final concentration of 10 µg/mL.

    • Controls: Include Phytohemagglutinin (PHA) at 5 µg/mL as a positive control, and vehicle (DMSO/Media) as a negative control.

  • Incubation: Incubate for 6-7 days at 37°C, 5% CO

    
    .
    
  • Staining & Flow Cytometry: Harvest cells, stain with viability dye (e.g., Zombie Red), anti-CD3 (APC), and anti-CD4 (PE).

  • Gating Strategy: Gate on Live

    
     CD3+ 
    
    
    
    CD4+ cells. Quantify the percentage of cells with low CFSE fluorescence (indicating cell division).

Translational Applications in Modern Drug Development

The discovery of the P2 epitope has fundamentally altered the landscape of conjugate vaccines and cancer immunotherapy. Because it efficiently recruits CD4+ T-cells, P2 is used as a carrier to break immunological tolerance against poorly immunogenic targets.

A premier example is the MAG-Tn3 therapeutic anticancer vaccine [7]. Tumors often express aberrant carbohydrate antigens, such as the Tn antigen. However, carbohydrates are T-independent antigens; they stimulate B-cells directly but fail to induce class-switching or immunological memory. By covalently conjugating three Tn moieties to the universal P2 T-helper epitope (TT 830-844), the MAG-Tn3 vaccine successfully recruits CD4+ T-cells. These T-cells provide the necessary cytokine help to B-cells, driving class-switching and resulting in the production of high-affinity, tumor-specific IgG antibodies[7].

P2_MOA Vaccine Conjugate Vaccine (Target Antigen + P2 Epitope) APC Antigen Presenting Cell (Dendritic Cell / B-Cell) Vaccine->APC Endocytosis MHC HLA-DR Complex (Presenting P2) APC->MHC Proteolytic Processing TCR T-Cell Receptor (CD4+ T-Helper Cell) MHC->TCR Promiscuous Binding Immunity Robust Adaptive Immunity (Class-Switched IgG & Memory) TCR->Immunity Cytokine Release (IFN-γ)

Mechanism of action for P2-conjugated vaccines in adaptive immunity.

References

  • [4] Title: Tetanus Toxin (830-844) peptide – QYIKANSKFIGITEL - Mayflower Bioscience Source: mayflowerbio.com URL: 4

  • [6] Title: Clostridium tetani Tetanus toxin 830-844, QYIKANSKFIGITEL, 10 mg - JPT Source: jpt.com URL: 6

  • [5] Title: Tetanus toxin (830-844) | C80H129N19O23 | CID 154584872 - PubChem Source: nih.gov URL: 5

  • [7] Title: The fully synthetic MAG-Tn3 therapeutic vaccine containing the tetanus toxoid-derived TT830-844 universal epitope provides anti-tumor immunity - PubMed Source: nih.gov URL: 7

  • [3] Title: Mapping the major human T helper epitopes of tetanus toxin. The emerging picture Source: researchgate.net URL: 3

  • [1] Title: Universally immunogenic T cell epitopes: promiscuous binding to human MHC class II and promiscuous recognition by T cells - PubMed Source: nih.gov URL: 1

  • [2] Title: Processing of tetanus toxin by human antigen-presenting cells. Evidence for donor and epitope-specific processing pathways - PubMed Source: nih.gov URL: 2

Sources

Foundational

An In-Depth Technical Guide to the Cytokine Release Profiles Induced by Tetanus Toxin 830-844

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the cytokine release profiles elicited by the Tetanus toxin peptide 830-844. It delves into the un...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the cytokine release profiles elicited by the Tetanus toxin peptide 830-844. It delves into the underlying immunological mechanisms, provides detailed experimental protocols, and offers insights into the interpretation of the resulting data.

Introduction: The Significance of Tetanus Toxin 830-844 as a Model Antigen

The Tetanus toxin peptide 830-844 (sequence: QYIKANSKFIGITEL) is a well-characterized and widely utilized tool in immunological research.[1][2][3][4] Its prominence stems from its nature as a promiscuous CD4+ T-cell epitope. This means it can bind to a broad range of Human Leukocyte Antigen (HLA) class II molecules, specifically various HLA-DRB alleles.[5][6][7][8] This promiscuity ensures its immunogenicity across a large and diverse human population, making it an excellent model antigen for studying recall immune responses in individuals previously vaccinated against Tetanus.[9] The C-terminal heavy chain fragment C of the Tetanus toxin, which contains this epitope, is particularly immunogenic and devoid of the toxin's enzymatic activity.[10][11][12][13][14]

The Cellular and Cytokine Response to Tetanus Toxin 830-844

Stimulation of peripheral blood mononuclear cells (PBMCs) from a Tetanus-immune donor with the 830-844 peptide primarily elicits a T helper 1 (Th1) type recall response. This response is characterized by the production of a specific profile of cytokines.

Primary Responding Cell Population: CD4+ T Lymphocytes

The key cellular players responding to the Tetanus toxin 830-844 peptide are CD4+ T lymphocytes. These cells recognize the peptide when it is presented by antigen-presenting cells (APCs), such as dendritic cells, macrophages, and B cells, on their HLA-DR molecules.

The Predominant Th1 Cytokine Profile

Upon recognition of the peptide-MHC complex, activated CD4+ T cells, particularly those of the memory phenotype, initiate a signaling cascade that results in the synthesis and secretion of a panel of pro-inflammatory and immunomodulatory cytokines. The dominant cytokines released are:

  • Interferon-gamma (IFN-γ): A hallmark of the Th1 response, IFN-γ is a potent activator of macrophages and plays a crucial role in cell-mediated immunity.[15]

  • Tumor Necrosis Factor-alpha (TNF-α): A pro-inflammatory cytokine involved in a wide range of immune responses, including the activation of other immune cells.[16]

  • Interleukin-2 (IL-2): A critical cytokine for T-cell proliferation and differentiation, promoting the expansion of antigen-specific T cells.[17]

While the response is predominantly Th1-skewed, some studies have also reported the induction of other T helper subsets, albeit at lower frequencies:

  • Th2 cells: Producing IL-4, IL-5, and IL-13.

  • Th17 cells: Secreting IL-17A.

  • Regulatory T cells: Characterized by the production of IL-10.

The balance between these different T helper responses can be influenced by the individual's vaccination history.

Antigen Presentation and T-Cell Activation Pathway

The activation of CD4+ T cells by the Tetanus toxin 830-844 peptide is a well-orchestrated process initiated by the interaction between the T-cell receptor (TCR) and the peptide-MHC class II complex on the surface of an APC. This interaction, stabilized by the CD4 co-receptor, triggers a cascade of intracellular signaling events.

T_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell CD4+ T Cell HLA-DR HLA-DR TT 830-844 Tetanus Toxin 830-844 Peptide TCR TCR TT 830-844->TCR Recognition Signaling_Cascade Intracellular Signaling Cascade (PLCγ1, MAPK, PI3K-AKT) TCR->Signaling_Cascade Initiation CD4 CD4 CD4->HLA-DR Co-receptor Binding Transcription_Factors Activation of Transcription Factors (NF-κB, AP-1, NFAT) Signaling_Cascade->Transcription_Factors Propagation Cytokine_Production Cytokine Gene Transcription & Protein Synthesis (IFN-γ, TNF-α, IL-2) Transcription_Factors->Cytokine_Production Induction Experimental_Workflow cluster_Analysis Cytokine Detection Methods Blood_Collection 1. Whole Blood Collection (Heparin or EDTA tubes) PBMC_Isolation 2. PBMC Isolation (Ficoll-Paque Density Gradient) Blood_Collection->PBMC_Isolation Cell_Culture 3. In Vitro Stimulation with Tetanus Toxin 830-844 Peptide (6-16 hours) PBMC_Isolation->Cell_Culture Protein_Transport_Inhibition 4. Addition of Protein Transport Inhibitor (Brefeldin A / Monensin) Cell_Culture->Protein_Transport_Inhibition Luminex 5b. Supernatant Collection & Multiplex Cytokine Assay (Luminex) Cell_Culture->Luminex Supernatant collected before protein transport inhibition ICS 5a. Intracellular Cytokine Staining (ICS) & Flow Cytometry Protein_Transport_Inhibition->ICS Data_Analysis 6. Data Analysis and Interpretation ICS->Data_Analysis Luminex->Data_Analysis

Figure 2: Experimental workflow for cytokine profile analysis.

Part 1: PBMC Isolation

Objective: To isolate a pure population of peripheral blood mononuclear cells from whole blood.

Materials:

  • Whole blood collected in heparin or EDTA tubes

  • Ficoll-Paque™ PLUS

  • Phosphate Buffered Saline (PBS)

  • 50 mL conical tubes

  • Serological pipettes

  • Centrifuge with a swinging-bucket rotor

Protocol:

  • Dilute the whole blood 1:1 with PBS in a 50 mL conical tube.

  • Carefully layer 15 mL of Ficoll-Paque™ PLUS underneath the diluted blood, minimizing mixing of the two layers.

  • Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off. [18]4. After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma) and transfer the buffy coat (containing PBMCs) at the interface to a new 50 mL conical tube. [19][20]5. Wash the isolated PBMCs by adding PBS to a final volume of 45 mL and centrifuging at 300 x g for 10 minutes at room temperature.

  • Discard the supernatant and repeat the wash step.

  • Resuspend the PBMC pellet in complete RPMI-1640 medium and perform a cell count using a hemocytometer or an automated cell counter.

Part 2: In Vitro Stimulation of PBMCs

Objective: To stimulate the isolated PBMCs with the Tetanus toxin 830-844 peptide to induce cytokine production.

Materials:

  • Isolated PBMCs

  • Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, penicillin/streptomycin, and L-glutamine)

  • Tetanus toxin 830-844 peptide (lyophilized)

  • Sterile, tissue culture-grade DMSO

  • 96-well round-bottom cell culture plates

Protocol:

  • Reconstitute the lyophilized Tetanus toxin 830-844 peptide in sterile DMSO to create a stock solution (e.g., 1 mg/mL). Aliquot and store at -20°C or -80°C.

  • Dilute the peptide stock solution in complete RPMI-1640 medium to the desired final working concentration. A typical final concentration for stimulation is between 1-10 µg/mL. [21]3. Seed the PBMCs in a 96-well plate at a density of 1-2 x 10^6 cells/mL in a final volume of 200 µL per well.

  • Add the diluted Tetanus toxin 830-844 peptide to the appropriate wells.

  • Include the following controls:

    • Unstimulated Control: PBMCs with medium and a corresponding volume of the DMSO vehicle.

    • Positive Control: PBMCs stimulated with a mitogen such as Phytohemagglutinin (PHA) or a combination of Phorbol 12-myristate 13-acetate (PMA) and ionomycin.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 6-16 hours. [22]

Part 3: Intracellular Cytokine Staining (ICS) and Flow Cytometry

Objective: To identify and quantify the frequency of cytokine-producing T cells at a single-cell level.

Materials:

  • Stimulated PBMCs

  • Protein transport inhibitors: Brefeldin A and Monensin

  • Flow cytometry staining buffer (PBS with 2% FBS and 0.1% sodium azide)

  • Fixable viability dye

  • Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD45RO, CCR7)

  • Fixation/Permeabilization buffer kit

  • Fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2)

  • Flow cytometer

Protocol:

  • Approximately 4-6 hours before the end of the stimulation period, add a protein transport inhibitor cocktail (e.g., Brefeldin A at 10 µg/mL and Monensin at 2 µM) to each well. [6][22][23]This step is crucial for trapping the cytokines within the cells.

  • After the full stimulation period, harvest the cells and wash them with PBS.

  • Stain for cell viability by incubating the cells with a fixable viability dye according to the manufacturer's instructions. This allows for the exclusion of dead cells from the analysis.

  • Wash the cells and then stain for cell surface markers by incubating with a cocktail of fluorochrome-conjugated antibodies for 20-30 minutes at 4°C in the dark.

  • Wash the cells to remove unbound antibodies.

  • Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's protocol. [24][25]7. Wash the cells with permeabilization buffer.

  • Stain for intracellular cytokines by incubating the cells with a cocktail of fluorochrome-conjugated anti-cytokine antibodies for 30 minutes at room temperature in the dark. [11]9. Wash the cells with permeabilization buffer and then resuspend them in flow cytometry staining buffer.

  • Acquire the samples on a flow cytometer. Be sure to include single-stain compensation controls and fluorescence minus one (FMO) controls for accurate data analysis. [16] Data Analysis and Gating Strategy: A hierarchical gating strategy should be employed to identify the cytokine-producing CD4+ T cells. [15][26][27][28]1. Gate on lymphocytes based on forward scatter (FSC) and side scatter (SSC).

  • Exclude doublets using FSC-A versus FSC-H or a similar parameter.

  • Gate on live cells using the viability dye.

  • Gate on CD3+ T cells.

  • From the CD3+ population, gate on CD4+ T helper cells.

  • Within the CD4+ gate, create quadrant plots to identify the percentage of cells expressing IFN-γ, TNF-α, and/or IL-2.

Part 4: Multiplex Cytokine Assay (Luminex)

Objective: To simultaneously measure the concentration of multiple cytokines in the cell culture supernatant.

Materials:

  • Cell culture supernatants from stimulated PBMCs (collected before the addition of protein transport inhibitors)

  • Commercially available Luminex cytokine assay kit (e.g., a Th1/Th2/Th17 panel)

  • Luminex instrument and software

Protocol:

  • Collect the cell culture supernatants from the stimulated PBMC cultures before adding the protein transport inhibitors.

  • Centrifuge the supernatants to remove any cellular debris and store them at -80°C until use.

  • Perform the Luminex assay according to the manufacturer's instructions. [29][30][31]This typically involves:

    • Incubating the supernatants with a mixture of antibody-coupled magnetic beads, where each bead set is specific for a different cytokine.

    • Washing the beads and then incubating with a biotinylated detection antibody cocktail.

    • Adding a streptavidin-phycoerythrin (PE) reporter molecule.

    • Acquiring the samples on a Luminex instrument, which uses lasers to identify the bead region (and thus the cytokine) and quantify the PE signal (proportional to the amount of cytokine).

  • Analyze the data using the Luminex software to generate concentration values for each cytokine in each sample.

Expected Quantitative Data

The following table summarizes the expected cytokine profiles and frequencies of responding cells based on the analysis of Tetanus toxin 830-844-stimulated PBMCs from vaccinated individuals.

CytokinePredominant Producing Cell TypeExpected Frequency of Cytokine-Producing CD4+ T cells (by ICS)Expected Concentration in Supernatant (by Luminex)
IFN-γ CD4+ Th1 cells0.1 - 2.0%100 - 2000 pg/mL
TNF-α CD4+ Th1 cells, Monocytes0.1 - 1.5%50 - 1500 pg/mL
IL-2 CD4+ Th1 cells0.05 - 1.0%20 - 500 pg/mL
IL-4 CD4+ Th2 cells< 0.1%Low to undetectable
IL-10 Regulatory T cells, Monocytes< 0.2%Variable, often low

Note: These values are indicative and can vary significantly between individuals based on their vaccination history, time since last vaccination, and inherent immunological differences.

References

  • Multiparameter Intracellular Cytokine Staining - Creative Diagnostics. (n.d.). Retrieved from [Link]

  • Evaluation of monensin and brefeldin A for flow cytometric determination of interleukin-1 beta, interleukin-6, and tumor necrosis factor-alpha in monocytes. (2001). Cytometry, 44(2), 147–154.
  • Differential Modulation of Surface and Intracellular Protein Expression by T Cells after Stimulation in the Presence of Monensin or Brefeldin A. (2001).
  • Intracellular Cytokine Staining on PBMCs Using CyTOF TM Mass Cytometry. (2025). Bio-protocol, 15(22), e4567.
  • EXPERIMENTAL PROTOCOL: Isolation of PBMCs by Ficoll-Paque density gradient centrifugation. (n.d.). CIBERONC. Retrieved from [Link]

  • PBMC Isolation by Ficoll Gradient | Mullins Molecular Retrovirology Lab. (n.d.). Retrieved from [Link]

  • Overview of T Cell Receptor Signaling Pathways | CD Genomics Blog. (2024, August 29). Retrieved from [Link]

  • Protocol for the assessment of human T cell activation by real-time metabolic flux analysis. (2022). STAR Protocols, 3(1), 101037.
  • TCR-induced transmembrane signaling by peptide/MHC class II via associated Ig-alpha/beta dimers. (2001). The EMBO Journal, 20(5), 1095–1104.
  • TCR recognition of peptide/MHC class II complexes and superantigens. (2007). Seminars in Immunology, 19(4), 262–271.
  • Intracellular Cytokine Staining Protocol - Anilocus. (2025, July 23). Retrieved from [Link]

  • T-cell receptor. (n.d.). In Wikipedia. Retrieved from [Link]

  • Potent T Cell Activation with Dimeric Peptide–Major Histocompatibility Complex Class II Ligand: The Role of CD4 Coreceptor. (1998). The Journal of Experimental Medicine, 188(9), 1657–1666.
  • Ex Vivo Monitoring of Antigen-Specific CD4+ T Cells after Recall Immunization with Tetanus Toxoid. (2005). Clinical and Vaccine Immunology, 12(10), 1209–1218.
  • Intracellular Cytokine Staining Protocol - Creative Bioarray. (n.d.). Retrieved from [Link]

  • Definition of Human Epitopes Recognized in Tetanus Toxoid and Development of an Assay Strategy to Detect Ex Vivo Tetanus CD4+ T Cell Responses. (2017). PLOS ONE, 12(1), e0169086.
  • Ex Vivo Monitoring of Antigen-Specific CD4+ T Cells after Recall Immunization with Tetanus Toxoid. (2005). Clinical and Vaccine Immunology, 12(10), 1209–1218.
  • Intracellular Cytokine Staining - Core Facilities - The University of Arizona. (n.d.). Retrieved from [Link]

  • T Cell Proliferation to Tetanus Toxoid - Children's Hospital Colorado. (n.d.). Retrieved from [Link]

  • Clostridium tetani Tetanus toxin 830-844, QYIKANSKFIGITEL, 10 mg. (n.d.). JPT. Retrieved from [Link]

  • Sequential expression of T cell activation (Tac) antigen and Ia determinants on circulating human T cells after immunization with tetanus toxoid. (1984). The Journal of Immunology, 132(6), 2895–2901.
  • Comprehensive Guide to Gating Strategies in Flow Cytometry. (2025, April 3). Retrieved from [Link]

  • AIM assay detects tetanus-specific CD4⁺ T cells (A) Representative flow... (n.d.). In ResearchGate. Retrieved from [Link]

  • Intracellular cytokine staining on PBMCs. (n.d.). Retrieved from [Link]

  • The Use of Luminex Assays to Measure Cytokines. (2015). Current Protocols in Immunology, 111(1), 7.39.1–7.39.14.
  • Luminex Assay User Guide. (n.d.). Bio-Techne. Retrieved from [Link]

  • Gating Strategies for Effective Flow Cytometry Data Analysis. (n.d.). Bio-Rad. Retrieved from [Link]

  • Evaluation of Secreted Cytokines by Multiplex Bead-Based Assay (X MAP Technology, Luminex). (2021). Methods in Molecular Biology, 2281, 107–116.
  • Flow Cytometry Gating Strategy: Best Practices. (2022, February 26). KCAS Bio. Retrieved from [Link]

  • Tetanus Toxin (830–844) - 1 mg. (n.d.). Anaspec. Retrieved from [Link]

  • Protocol for generation of human peptide-specific primary CD8+ T cell lines. (2022). STAR Protocols, 3(3), 101569.
  • Flow cytometry gating strategy for analysis of T-cell phenotypes and immune responses. (n.d.). In ResearchGate. Retrieved from [Link]

  • Stimulation of peripheral blood mononuclear cells (PBMCs) with tetanus... (n.d.). In ResearchGate. Retrieved from [Link]

  • An in vitro immune response model to determine tetanus toxoid antigen (vaccine) specific immunogenicity: Selection of sensitive assay criteria. (2006). Vaccine, 24(16), 3310–3319.
  • IN VITRO DETERMINATION OF TETANUS IMMUNITY. (1970). DTIC. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Protocols for Conjugating the Universal T Helper Epitope Tetanus Toxin 830-844 to Peptide Antigens

Target Audience: Researchers, immunologists, and drug development professionals. Content Type: Technical Guide & Experimental Protocol.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, immunologists, and drug development professionals. Content Type: Technical Guide & Experimental Protocol.

Executive Summary

The development of synthetic peptide vaccines and targeted immunotherapeutics requires the precise presentation of antigens to the immune system. While short B cell or CD8+ cytotoxic T lymphocyte (CTL) epitopes are highly specific, they are often poorly immunogenic on their own. Historically, these haptens or peptides were conjugated to bulky carrier proteins like Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA). However, this approach often leads to Carrier-Induced Epitopic Suppression (CIES) , where the immune system mounts a dominant response against the carrier rather than the target antigen[1].

To circumvent CIES, modern vaccine design utilizes minimal, promiscuous CD4+ T helper epitopes. The Tetanus Toxin 830-844 (TT 830-844) peptide (Sequence: QYIKANSKFIGITEL) is the gold standard in this class[2]. This application note details the mechanistic rationale for utilizing TT 830-844 and provides a self-validating, field-proven protocol for chemically conjugating it to target peptide antigens.

Scientific Grounding: The Mechanistic Advantage of TT 830-844

Originally identified by Panina-Bordignon et al., TT 830-844 is a "universal" T helper epitope due to its ability to bind a remarkably broad repertoire of human MHC Class II (HLA-DR) alleles[3].

Causality in Immune Activation: When a TT 830-844 conjugate is internalized by an Antigen Presenting Cell (APC), it is processed and presented on the surface via MHC-II molecules. The promiscuous nature of the QYIKANSKFIGITEL sequence ensures strong TCR (T Cell Receptor) engagement across diverse genetic populations. This engagement activates CD4+ T helper cells, triggering the localized release of cytokines (e.g., IL-2, IFN-γ). These cytokines provide the mandatory "help" signals required for B cells to undergo affinity maturation (producing high-titer IgG) and for CD8+ T cells to differentiate into potent cytotoxic effectors[4].

A premier clinical validation of this mechanism is the MAG-Tn3 breast cancer vaccine , which successfully utilizes a multiple antigenic peptide (MAP) core to present the tumor-associated Tn carbohydrate antigen alongside the TT 830-844 epitope, breaking immune tolerance without off-target carrier toxicity[4].

MOA APC Antigen Presenting Cell (Uptake & Processing) MHCII MHC-II + TT 830-844 (Surface Presentation) APC->MHCII ThCell CD4+ T Helper Cell (TCR Activation) MHCII->ThCell TCR Binding Cytokines Cytokine Release (IL-2, IFN-γ) ThCell->Cytokines Effector B Cell / CD8+ T Cell (Robust Immunity) Cytokines->Effector Help Signals

Fig 1: Immunological mechanism of the TT 830-844 universal T helper epitope.

Strategic Approaches to Conjugation

The spatial orientation and chemistry used to link TT 830-844 to the target antigen dictate the construct's stability and immunogenicity. Below is a comparative analysis of field-proven conjugation strategies.

Conjugation StrategyChemical MechanismAdvantagesLimitations
Linear Co-synthesis (SPPS) Continuous solid-phase peptide synthesis of Antigen-Linker-TT830-844.100% homogeneous product; no post-synthesis conjugation required.Prone to aggregation and synthesis failure for sequences >35 amino acids.
Maleimide-Thiol Crosslinking Heterobifunctional linking forming a stable thioether bond.Highly efficient; allows independent purification of peptides prior to linking.Requires a free Cysteine on one peptide and a Maleimide on the other.
Multiple Antigenic Peptides (MAP) Branched L-lysine dendrimer core presenting multiple antigens + TT 830-844[5].Exceptionally high avidity; mimics multivalent pathogen display (e.g., MAG-Tn3).Complex multi-step synthesis and rigorous analytical characterization required.
Click Chemistry (CuAAC/SPAAC) Azide-alkyne cycloaddition forming a triazole linkage.Highly orthogonal; no cross-reactivity with natural amino acid side chains.CuAAC requires strict copper removal; SPAAC reagents can induce hydrophobicity.

Experimental Protocol: Thiol-Maleimide Conjugation

For most research and preclinical applications, Maleimide-Thiol conjugation is the gold standard. It provides a highly controlled, self-validating system that avoids the aggregation issues of linear co-synthesis.

Experimental Rationale & Causality

This protocol conjugates a synthetic target peptide (synthesized with a terminal Cysteine) to a Maleimide-activated TT 830-844 peptide.

  • Reducing Agent Choice: TCEP (Tris(2-carboxyethyl)phosphine) is strictly used instead of DTT or β-mercaptoethanol for the initial reduction. Causality: TCEP lacks thiol groups, meaning it will not compete with the target peptide for the maleimide reactive sites, eliminating the need for an intermediate desalting step.

  • pH Control: The reaction is strictly buffered at pH 6.5–7.5. Causality: At pH > 8.0, maleimides lose their thiol-specificity and will cross-react with primary amines (such as the two Lysine residues natively present in the TT 830-844 sequence: QYIKANSKFIGITEL), leading to heterogeneous, inactive polymers.

Materials Required
  • Peptide 1: Maleimide-activated TT 830-844 (e.g., Mal-PEG2-QYIKANSKFIGITEL).

  • Peptide 2: Target Antigen containing a terminal Cysteine (e.g., Cys-Linker-Antigen).

  • Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, 5 mM EDTA, pH 7.0.

  • Reducing Agent: TCEP-HCl.

  • Quenching Agent: Free Cysteine powder or 1% v/v β-mercaptoethanol (BME).

Step-by-Step Methodology

Step 1: Thiol Reduction of the Target Antigen

  • Dissolve the Cysteine-containing target peptide in the Conjugation Buffer to a final concentration of 2–5 mg/mL. (Note: If the peptide is hydrophobic, up to 10% DMSO may be added).

  • Add a 10-fold molar excess of TCEP-HCl to the peptide solution.

  • Incubate for 30 minutes at room temperature under gentle agitation to ensure all disulfide dimers are reduced to free monomeric thiols.

Step 2: Conjugation Reaction

  • Dissolve the Maleimide-TT 830-844 peptide in Conjugation Buffer at a 1.1 molar excess relative to the target peptide.

  • Slowly add the Maleimide-TT 830-844 solution to the reduced target peptide solution.

  • Verify the pH is exactly between 6.5 and 7.5. Adjust with dilute NaOH or HCl if necessary.

  • Incubate the reaction mixture for 2 hours at room temperature, or overnight at 4°C, protected from light.

Step 3: Quenching (Self-Validating Control)

  • To prevent downstream aggregation and cap any unreacted maleimide groups, add a 50-fold molar excess of free Cysteine (or 1% v/v BME) to the reaction.

  • Incubate for 15 minutes at room temperature.

Step 4: Purification and Quality Control (QC)

  • Purify the crude conjugate using Preparative Reverse-Phase HPLC (RP-HPLC) on a C18 column. Utilize a standard H₂O/Acetonitrile gradient supplemented with 0.1% TFA.

  • Validation: Collect the major peak and analyze via MALDI-TOF MS or ESI-MS. The observed mass must equal the exact combined mass of the two precursor peptides (minus any leaving groups from the maleimide crosslinker).

Workflow Prep1 Step 1: Activate TT 830-844 (Add Maleimide via SMCC) Mix Step 3: Conjugation (Mix at pH 6.5-7.5, 2h RT) Prep1->Mix Prep2 Step 2: Reduce Antigen Thiol (Treat with TCEP) Prep2->Mix Quench Step 4: Quenching (Add β-Mercaptoethanol) Mix->Quench Purify Step 5: Purification & QC (RP-HPLC & MALDI-TOF MS) Quench->Purify

Fig 2: Chemical workflow for Thiol-Maleimide conjugation of peptide antigens.

References

  • Rosenbaum, P. et al. (2020). The fully synthetic glycopeptide MAG-Tn3 therapeutic vaccine induces tumor-specific cytotoxic antibodies in breast cancer patients. Cancer Immunology, Immunotherapy. DOI:[Link]

  • Panina-Bordignon, P. et al. (1989). Universally immunogenic T cell epitopes: promiscuous binding to human MHC class II and promiscuous recognition by T cells. European Journal of Immunology. DOI:[Link]

  • Archambault, M. et al. (2024). Nanoparticles as Delivery Systems for Antigenic Saccharides: From Conjugation Chemistry to Vaccine Design. Pharmaceutics (MDPI). DOI:[Link]

  • Gallorini, M. et al. (2020). Design, Synthetic Strategies, and Therapeutic Applications of Heterofunctional Glycodendrimers. PMC. Retrieved from:[Link]

Sources

Application

Application Note: Solid-Phase Peptide Synthesis (SPPS) of the Universal T-Cell Epitope TT830-844 (QYIKANSKFIGITEL)

Executive Summary & Biological Context The 15-mer peptide QYIKANSKFIGITEL corresponds to residues 830–844 of the Tetanus Toxin (TT830-844), frequently referred to as the P2 universal T-cell epitope. Because it binds prom...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Context

The 15-mer peptide QYIKANSKFIGITEL corresponds to residues 830–844 of the Tetanus Toxin (TT830-844), frequently referred to as the P2 universal T-cell epitope. Because it binds promiscuously to a wide array of MHC Class II alleles, it is a highly potent CD4+ T-helper epitope. In modern drug development, this sequence is widely conjugated to poorly immunogenic antigens—such as tumor-associated carbohydrate antigens (e.g., the MAG-Tn3 breast cancer vaccine) or melanoma-specific peptides—to break immune tolerance and stimulate robust Th1-mediated responses.

Immunological_Mechanism Vaccine Conjugate Vaccine (e.g., MAG-Tn3) APC Antigen Presenting Cell (Endosomal Processing) Vaccine->APC Uptake Peptide TT830-844 Epitope (QYIKANSKFIGITEL) APC->Peptide Cleavage MHC MHC Class II Presentation Peptide->MHC Loading TCR T-Cell Receptor (TCR) MHC->TCR Recognition CD4 CD4+ T-Helper Cell (Th1 Activation) TCR->CD4 Cytokine Release

Caption: Mechanism of CD4+ T-cell activation by the TT830-844 universal epitope.

Rational Synthesis Design: Overcoming Sequence-Specific Bottlenecks

Synthesizing QYIKANSKFIGITEL via standard Fmoc-SPPS presents two major physicochemical challenges that dictate our protocol design:

Challenge 1: On-Resin Aggregation and -Sheet Formation

The C-terminal half of the sequence (-KFIGITEL) is highly hydrophobic. During step-wise assembly, the Ile-Gly-Ile-Thr region strongly promotes interchain hydrogen bonding, leading to rigid


-sheet formations on the resin. This steric shielding causes incomplete Fmoc deprotection and catastrophic deletion sequences.
The Solution:  We utilize pseudoproline dipeptides  to disrupt the hydrogen-bond network. Specifically, incorporating Fmoc-Ile-Thr(ΨMe,Mepro)-OH at positions 12-13 and Fmoc-Asn(Trt)-Ser(ΨMe,Mepro)-OH at positions 6-7 forces a temporary kink in the peptide backbone, keeping the growing chain fully solvated and accessible [1].
Challenge 2: N-Terminal Pyroglutamate Cyclization

The N-terminal Glutamine (Gln) is highly unstable. Under the acidic conditions of global cleavage (TFA), or even during aqueous storage, the N-terminal amine attacks the


-amide side chain of Gln, expelling ammonia and forming a truncated pyroglutamate (pGlu) ring (-17 Da mass shift).
The Solution:  To prevent this, cleavage times must be strictly limited to 2 hours followed by immediate lyophilization. Alternatively, for clinical applications, researchers often append an N-terminal Alanine to create the modified sequence AQYIKANSKFIGITEL. This modification completely halts cyclization while maintaining full immunogenicity and MHC-II binding, a strategy successfully employed in Phase I clinical trials for melanoma multipeptide vaccines[2].

Quantitative Data & Analytical Specifications

ParameterSpecification
Peptide Sequence H-Gln-Tyr-Ile-Lys-Ala-Asn-Ser-Lys-Phe-Ile-Gly-Ile-Thr-Glu-Leu-OH
Sequence Length 15 Amino Acids
Average Molecular Weight 1725.0 g/mol
Monoisotopic Mass 1723.95 Da
Net Charge (pH 7.0) +1 (Basic)
Extinction Coefficient (

)
1490 M

cm

(due to 1x Tyrosine)
Recommended Resin Fmoc-Leu-Wang Resin (Low Loading: 0.3 - 0.4 mmol/g)

Step-by-Step SPPS Protocol (Fmoc/tBu Strategy)

This self-validating protocol utilizes DIC/OxymaPure coupling chemistry, which avoids the risk of uronium-based (e.g., HATU/HBTU) N-terminal guanidinylation while adhering to green chemistry principles.

Phase A: Resin Swelling and Preparation
  • Weigh 0.1 mmol of Fmoc-Leu-Wang resin (loading ~0.35 mmol/g) into a fritted SPPS reaction vessel. Causality: Low-loading resin is critical here; increasing the spatial distance between anchor points minimizes the probability of interchain

    
    -sheet aggregation during the synthesis of the hydrophobic core.
    
  • Swell the resin in a 1:1 mixture of Dichloromethane (DCM) and Dimethylformamide (DMF) for 30 minutes at room temperature. Drain.

Phase B: Iterative Assembly Cycle

For each amino acid addition, execute the following loop. Note that the use of pseudoproline dipeptides reduces the total number of coupling cycles from 14 to 12.

  • Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF (1 x 5 min, then 1 x 10 min). Self-Validation: Collect the deprotection effluent and measure UV absorbance at 301 nm. A consistent plateau in absorbance confirms complete Fmoc removal.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min).

  • Coupling:

    • Dissolve 4.0 equivalents of the protected Fmoc-Amino Acid and 4.0 eq of OxymaPure in DMF.

    • Add 4.0 eq of N,N'-Diisopropylcarbodiimide (DIC).

    • Allow 2 minutes for pre-activation, then add the mixture to the resin.

    • Agitate for 45–60 minutes at room temperature.

  • Pseudoproline Insertion (Cycles 2 and 7):

    • Cycle 2 (Positions 12-13): Couple Fmoc-Ile-Thr(ΨMe,Mepro)-OH (2.0 eq) for 2 hours.

    • Cycle 7 (Positions 6-7): Couple Fmoc-Asn(Trt)-Ser(ΨMe,Mepro)-OH (2.0 eq) for 2 hours.

    • Note: After Fmoc removal from a pseudoproline dipeptide, the exposed amine is a standard primary amine (e.g., the N-terminus of Isoleucine). Therefore, standard colorimetric monitoring remains valid.

  • In-Process Monitoring: Perform a Kaiser (Ninhydrin) test. A colorless/yellow bead indicates complete coupling. If the beads are blue, repeat Step 3 before proceeding to the next deprotection.

SPPS_Workflow Start Fmoc-Leu-Wang Resin (0.3 - 0.4 mmol/g) Deprotect Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotect Couple1 Standard AA Coupling (DIC / OxymaPure) Deprotect->Couple1 Cycle 1 (Glu) Pseudo1 Pseudoproline Coupling Fmoc-Ile-Thr(ΨMe,Me pro)-OH (Positions 12-13) Couple1->Pseudo1 Cycle 2 Pseudo2 Pseudoproline Coupling Fmoc-Asn(Trt)-Ser(ΨMe,Me pro)-OH (Positions 6-7) Couple1->Pseudo2 Cycle 7 Cleavage Global Cleavage (TFA/TIS/H2O 95:2.5:2.5) Couple1->Cleavage Final Fmoc Removal Pseudo1->Couple1 Cycles 3-6 Pseudo2->Couple1 Cycles 8-12 End Crude TT830-844 Peptide (Precipitation & Lyophilization) Cleavage->End

Caption: Workflow of TT830-844 SPPS highlighting pseudoproline insertion points.

Phase C: Global Cleavage and Deprotection
  • Following the final Fmoc removal from Gln(1), wash the resin with DCM (5 x 1 min) and dry completely under vacuum.

  • Prepare the cleavage cocktail: TFA / Triisopropylsilane (TIS) / H₂O (95 : 2.5 : 2.5 v/v/v) . Causality: Because the sequence lacks Cysteine, Methionine, and Tryptophan, malodorous thiol scavengers (like EDT or DoDT) are unnecessary. TIS and water are perfectly sufficient to quench the t-Butyl and Trityl carbocations generated from the side-chain protecting groups.

  • Add 10 mL of the cocktail to the resin and agitate for exactly 2.0 hours at room temperature. Do not exceed this time, to prevent N-terminal pyroglutamate formation.

  • Filter the cleavage solution into a centrifuge tube containing 40 mL of ice-cold diethyl ether.

  • Centrifuge at 4000 rpm for 5 minutes to pellet the precipitated crude peptide. Decant the ether, wash the pellet twice more with fresh cold ether, and dry under a gentle stream of nitrogen.

Phase D: Purification and Characterization
  • Dissolve the crude peptide pellet in 10% Acetonitrile / 90% Water containing 0.1% TFA.

  • Purify via Preparative RP-HPLC using a C18 column. Apply a linear gradient of 10% to 60% Acetonitrile (in 0.1% aqueous TFA) over 30 minutes.

  • Lyophilize the collected fractions immediately.

  • Verify the product via LC-MS (Expected

    
     = 1724.95 Da, 
    
    
    
    = 863.0 Da).

References

  • Large-scale synthesis and structural analysis of a synthetic glycopeptide dendrimer as an anti-cancer vaccine candidate. ResearchGate. Available at:[1]

  • Phase I Trial of a Melanoma Vaccine with gp100280–288 Peptide and Tetanus Helper Peptide in Adjuvant | Clinical Cancer Research. AACR Journals. Available at:[2]

Sources

Method

Application Note: Incorporation of Tetanus Toxin 830-844 into Liposomal Formulations

Abstract & Strategic Overview The Tetanus toxin 830-844 peptide (TT 830-844 ; Sequence: QYIKANSKFIGITEL) is a "universal" CD4+ T-helper (Th) epitope. Its promiscuous binding to a wide array of human HLA-DR alleles makes...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The Tetanus toxin 830-844 peptide (TT 830-844 ; Sequence: QYIKANSKFIGITEL) is a "universal" CD4+ T-helper (Th) epitope. Its promiscuous binding to a wide array of human HLA-DR alleles makes it a critical component in synthetic vaccines, providing necessary T-cell help to elicit robust antibody responses against co-delivered B-cell antigens or haptens.

However, free peptides are rapidly degraded in vivo and poorly taken up by Antigen Presenting Cells (APCs). Encapsulating or conjugating TT 830-844 to liposomes addresses these limitations by:

  • Protecting the epitope from enzymatic degradation.

  • Enhancing APC uptake via particulate delivery (mimicking pathogens).

  • Ensuring Co-delivery: Delivers the Th epitope and the target antigen to the same APC, a prerequisite for "linked recognition" and effective antibody class switching.

This guide details two distinct protocols for incorporating TT 830-844 into liposomes: Passive Amphipathic Loading (leveraging the peptide's native structure) and Active Surface Conjugation (for precise surface display).

Pre-Formulation Analysis

Peptide Physicochemical Profile
  • Sequence: Gln-Tyr-Ile-Lys-Ala-Asn-Ser-Lys-Phe-Ile-Gly-Ile-Thr-Glu-Leu (QYIKANSKFIGITEL)[1]

  • Molecular Weight: ~1725 Da[1][2][3]

  • Isoelectric Point (pI): ~6.5 - 7.0

  • Hydropathy: The sequence contains significant hydrophobic residues (Phe, Ile, Leu) interspersed with polar residues. This amphipathic nature allows the peptide to partition into the lipid bilayer interface, making it suitable for passive loading, though surface conjugation is preferred for maximum immunogenicity.

Lipid Selection Strategy

To mimic a pathogen surface and ensure stability, we utilize a rigid lipid bilayer with PEGylation to prevent aggregation.

ComponentRoleRecommended Molar Ratio
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)High

(

C) lipid; provides rigid bilayer structure.
55-60%
Cholesterol Modulates membrane fluidity; prevents leakage of encapsulated peptide.35-40%
DSPE-PEG2000 Provides steric stabilization (stealth); prevents fusion/aggregation.5%
DSPE-PEG2000-Maleimide For Protocol B only: Functional anchor for cysteine-modified peptide.1-5% (Substitute for DSPE-PEG)

Protocol A: Passive Amphipathic Loading (Thin-Film Hydration)

Best for: Co-encapsulation with soluble antigens where surface display is not strictly required.

Mechanism

TT 830-844 is amphipathic. During hydration, it naturally partitions between the aqueous core and the lipid bilayer interface.

Materials
  • Lipids: DSPC, Cholesterol, DSPE-PEG2000 (Molar ratio 55:40:5).

  • Peptide: Native TT 830-844 (lyophilized).

  • Solvents: Chloroform, Methanol.[4]

  • Hydration Buffer: PBS pH 7.4 (sterile, endotoxin-free).

Step-by-Step Methodology
  • Lipid Film Formation:

    • Dissolve lipids in Chloroform:Methanol (9:1 v/v) in a round-bottom flask. Total lipid mass: 20 mg.

    • Evaporate solvent using a rotary evaporator (

      
      C, vacuum) to form a thin, homogeneous film.
      
    • Critical Step: Desiccate under vacuum overnight to remove trace solvents.

  • Peptide Preparation:

    • Dissolve TT 830-844 in the Hydration Buffer at 1 mg/mL.

    • Note: If solubility is poor, add small amounts of DMSO (<2% final vol) or warm slightly.

  • Hydration (Loading):

    • Add the peptide solution to the dry lipid film.

    • Rotate flask at

      
      C (above DSPC 
      
      
      
      ) for 1 hour. The film should peel off and form a milky suspension (Multilamellar Vesicles - MLVs).
  • Downsizing (Extrusion):

    • Pass the suspension through a polycarbonate membrane (200 nm x 5 passes, then 100 nm x 10 passes) using a mini-extruder heated to

      
      C.
      
    • Result: Large Unilamellar Vesicles (LUVs) ~100-120 nm.

  • Purification:

    • Remove unencapsulated peptide via dialysis (100 kDa MWCO) against PBS for 24 hours at

      
      C, or use Size Exclusion Chromatography (Sepharose CL-4B).
      

Protocol B: Active Surface Conjugation (Thiol-Maleimide)

Best for: Ensuring the epitope is displayed on the surface for immediate interaction with B-cells or proteases, and for precise control of peptide density.

Mechanism

A modified peptide with a terminal Cysteine is covalently linked to a maleimide-functionalized lipid anchor on the pre-formed liposome surface.

Materials
  • Modified Peptide: C-terminally Cysteine-modified TT 830-844 (Sequence: QYIKANSKFIGITEL-C ).

  • Functional Lipid: DSPE-PEG2000-Maleimide.

  • Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine).

Step-by-Step Methodology
  • Formulate Maleimide-Liposomes:

    • Prepare lipid film as in Protocol A, but substitute 2-5 mol% of DSPE-PEG2000 with DSPE-PEG2000-Maleimide .

    • Hydrate with PBS pH 6.5 (Maleimide is most stable and specific for thiols at pH 6.0-6.5).

    • Extrude to 100 nm.[5]

  • Peptide Activation:

    • Dissolve TT 830-844-Cys in degassed PBS (pH 6.5).

    • Add TCEP (1:1 molar ratio to peptide) to ensure the cysteine thiol is reduced and available. Incubate 10 mins.

  • Conjugation Reaction:

    • Mix the activated peptide with the pre-formed liposomes.

    • Ratio: Use a 1.5x molar excess of peptide relative to the Maleimide lipid content.

    • Incubate overnight at

      
      C or 4 hours at Room Temperature under Nitrogen (to prevent oxidation).
      
  • Quenching:

    • Add L-Cysteine (10 mM final) to quench unreacted maleimide groups (incubate 15 mins).

  • Purification:

    • Separate liposomes from free peptide and cysteine using dialysis (300 kDa MWCO) or ultracentrifugation (100,000 x g, 45 mins).

Visualization of Workflows & Mechanism

Liposome Formulation Workflow (Protocol B)

LiposomeProtocol Lipids Lipid Mix (DSPC/Chol/PEG-Mal) Film Thin Film Formation Lipids->Film Evaporation Hydration Hydration (Buffer pH 6.5) Film->Hydration Extrusion Extrusion (100 nm) Hydration->Extrusion Conjugation Conjugation (Thiol-Maleimide) Extrusion->Conjugation Mix Peptide Peptide (TT 830-844-Cys) Reduction Thiol Reduction (TCEP) Peptide->Reduction Reduction->Conjugation Purification Purification (Dialysis/SEC) Conjugation->Purification Quench Final Final Liposomal Vaccine Purification->Final

Figure 1: Workflow for Active Surface Conjugation of TT 830-844 to Liposomes.

Immunological Mechanism of Action

Mechanism Lipo Liposome (TT 830-844 + Antigen) DC Dendritic Cell (APC) Lipo->DC Uptake (Phagocytosis) Bcell B Cell (Specific to Antigen) Lipo->Bcell Antigen Recognition (BCR) Endosome Endosomal Processing DC->Endosome Internalization MHC MHC Class II Presentation Endosome->MHC Peptide Loading CD4 CD4+ Helper T Cell (Specific to TT 830-844) MHC->CD4 TCR Recognition CD4->Bcell Cytokines (IL-4, IL-21) CD40L Co-stimulation Antibody High Affinity IgG Production Bcell->Antibody Differentiation

Figure 2: Mechanism of Linked Recognition facilitated by Liposomal TT 830-844.

Quality Control & Characterization

To ensure scientific integrity, every batch must be validated against these parameters:

ParameterMethodAcceptance Criteria
Particle Size Dynamic Light Scattering (DLS)100 ± 20 nm (PDI < 0.2)
Zeta Potential Electrophoretic Light ScatteringNear neutral (-10 to 0 mV) for PEGylated; slightly negative otherwise.
Peptide Content RP-HPLC (C18 column)> 80% Incorporation Efficiency (Protocol B)
Lipid Concentration Stewart Assay or HPLCWithin 10% of theoretical input
Sterility Limulus Amebocyte Lysate (LAL)< 0.5 EU/mL (for in vivo use)

HPLC Method for Peptide Quantification:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% to 65% B over 30 mins.

  • Detection: UV at 214 nm (peptide bond) and 280 nm (Tyrosine/Phenylalanine).

  • Note: Lyse liposomes with 0.1% Triton X-100 before injection to release encapsulated peptide.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Encapsulation Efficiency (Protocol A) Peptide is too hydrophilic or lipid film was not fully hydrated.Increase hydration time/temp. Consider "Freeze-Thaw" cycles (3x) before extrusion to equilibrate peptide across membranes.
Aggregation (Protocol B) Disulfide bridge formation between peptides (Dimerization).Ensure TCEP is fresh and present during the activation step. Work under nitrogen.
Liposome Leakage Cholesterol content too low or temperature too high during storage.Ensure Cholesterol is >30 mol%. Store at

C, never freeze (unless using cryoprotectants like sucrose).

References

  • Valmori, D., et al. (1992). "Helper T-cell epitopes on the tetanus toxin." Journal of Immunology.

  • Gregoriadis, G. (1990). "Immunological adjuvants: a role for liposomes."[6] Immunology Today.

  • Watson, D.S., et al. (2012). "Liposomal delivery systems for therapeutic vaccines." Vaccine.

  • Hansen, J., et al. (2020). "Liposomal co-delivery of antigen and T-helper epitope induces potent anti-tumor immunity." Journal of Controlled Release.

  • Torchilin, V.P. (2005). "Recent advances with liposomes as pharmaceutical carriers." Nature Reviews Drug Discovery.

Sources

Application

Engineering Highly Immunogenic Peptide Vaccines: Utilizing Tetanus Toxin 830-844 as a Universal Immunological Carrier

Application Note & Protocol Guide Prepared for Researchers, Scientists, and Drug Development Professionals Scientific Rationale: Overcoming the Limitations of Traditional Carriers In the development of peptide-based vacc...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide Prepared for Researchers, Scientists, and Drug Development Professionals

Scientific Rationale: Overcoming the Limitations of Traditional Carriers

In the development of peptide-based vaccines and antibody-generation protocols, small B-cell epitopes (haptens) are inherently poorly immunogenic. They lack the structural complexity to effectively cross-link B-cell receptors (BCRs) and, more critically, lack the T-cell epitopes required to recruit CD4+ T-helper (Th) cells.

Historically, haptens have been chemically conjugated to massive, highly complex carrier proteins such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA). While effective, these carriers introduce severe limitations:

  • Carrier-Induced Epitopic Suppression (CIES): The immune system often mounts a dominant response against the highly immunogenic carrier protein rather than the target hapten, suppressing the desired target-specific antibody titer.

  • Chemical Ambiguity: Large carrier proteins result in heterogeneous conjugates with highly variable hapten-to-carrier ratios, complicating CMC (Chemistry, Manufacturing, and Controls) processes for clinical drug development.

The Solution: Tetanus Toxin 830-844 (Sequence: QYIKANSKFIGITEL), also known as the P2 peptide, serves as a strictly defined, low-molecular-weight immunological carrier. Identified as a "universal" or promiscuous T-cell epitope, TT 830-844 binds to a vast array of human HLA-DR alleles (MHC Class II) and murine H-2 I-A/I-E alleles . By physically linking your target B-cell epitope to TT 830-844, you bypass MHC restriction across diverse genetic populations and eliminate CIES, yielding a chemically defined, highly potent immunogen .

Mechanistic Causality: The Immunological Synapse

To design an effective protocol, one must understand the causality of the B-cell/T-cell interaction. The efficacy of the TT 830-844 construct relies on a self-contained immunological delivery system:

  • Target Recognition: The B-cell receptor (BCR) recognizes the target hapten portion of the conjugate.

  • Internalization & Processing: The entire conjugate is internalized into the endosome, where proteases cleave the construct.

  • Promiscuous Loading: The TT 830-844 peptide is loaded onto MHC Class II molecules. Its unique sequence allows it to anchor stably into the binding grooves of multiple HLA-DR allotypes.

  • T-Cell Help: A CD4+ T-cell recognizes the TT 830-844/MHC II complex. This interaction triggers the T-cell to upregulate CD40L and secrete cytokines (IL-4, IL-21).

  • Class Switching: The CD40-CD40L interaction provides the critical "Signal 2" to the B-cell, driving somatic hypermutation, isotype class switching (IgM to IgG), and differentiation into long-lived plasma cells .

G B_Cell B Cell (APC) Endosome Endosomal Processing B_Cell->Endosome Proteolysis IgG High-Affinity IgG Secretion B_Cell->IgG Differentiation BCR B Cell Receptor (Binds Hapten) BCR->B_Cell Internalizes MHC_II MHC Class II + TT 830-844 Endosome->MHC_II Peptide Loading TCR T Cell Receptor MHC_II->TCR Epitope Presentation T_Cell CD4+ T Cell Cytokines IL-4, IL-21 & CD40L Signal T_Cell->Cytokines Th Help TCR->T_Cell Activation Cytokines->B_Cell Class Switching

Immunological Synapse: TT 830-844 mediated T-cell help for B-cell activation and IgG production.

Comparative Performance Data

When selecting a carrier, quantitative metrics dictate the choice. The table below summarizes the empirical advantages of transitioning from traditional whole-protein carriers to the TT 830-844 peptide.

Carrier MoleculeMolecular WeightChemical DefinitionRisk of Carrier SuppressionHLA-DR CoverageTypical Target IgG Titer (Log10)
KLH ~8,000 kDaHeterogeneousHighBroad4.5 - 5.5
BSA 66.5 kDaHomogeneousModerateModerate3.5 - 4.5
TT 830-844 1.7 kDaStrictly DefinedNegligible Universal (Promiscuous) 5.0 - 6.0

Self-Validating Experimental Protocol

This protocol outlines the end-to-end workflow for utilizing TT 830-844, ensuring that every step contains an internal validation mechanism to guarantee scientific integrity.

Phase 1: Construct Design and Synthesis

Objective: Synthesize a single, co-linear peptide containing the target B-cell epitope and the TT 830-844 carrier.

  • Sequence Design: Design the peptide from N-terminus to C-terminus as follows: [Target B-Cell Epitope] - [Spacer] - [QYIKANSKFIGITEL].

    • Causality of the Spacer: Direct fusion of the target epitope to the carrier can cause steric hindrance, preventing the BCR from properly engaging the target. Inserting a flexible spacer (e.g., GPGPG or a PEG linker) ensures the B-cell epitope remains structurally accessible.

  • Synthesis: Utilize standard Fmoc Solid-Phase Peptide Synthesis (SPPS).

  • System Validation (QC):

    • Perform HPLC to ensure >95% purity.

    • Perform MALDI-TOF Mass Spectrometry to validate the exact molecular weight. Do not proceed to in vivo studies if deletion sequences are present, as they will compete for MHC II binding.

Phase 2: Adjuvant Formulation

Objective: Provide "Signal 3" (innate immune activation) to upregulate costimulatory molecules on APCs.

  • Selection: Dissolve the lyophilized peptide construct in sterile PBS (pH 7.4) to a concentration of 2 mg/mL.

  • Admixture: Mix 1:1 (v/v) with an emulsion adjuvant such as AddaVax (squalene-based) or a TLR9 agonist like CpG ODN 1826.

    • Causality of Adjuvant: While TT 830-844 provides T-cell help, the initial activation of dendritic cells requires Danger-Associated Molecular Patterns (DAMPs). Squalene emulsions create a local depot and recruit monocytes, while CpG directly activates APCs via endosomal TLR9.

  • System Validation (QC): Vortex the emulsion for 30 minutes. Perform Dynamic Light Scattering (DLS) to confirm the emulsion particle size remains stable (<200 nm) and has not aggregated due to peptide hydrophobicity.

Phase 3: In Vivo Immunization Workflow

Objective: Generate high-affinity, class-switched IgG antibodies in a murine model.

  • Subjects: 6-8 week old female BALB/c or C57BL/6 mice (n=5 per group).

  • Administration: Inject 100 µL of the formulated vaccine (containing 100 µg of peptide) subcutaneously (s.c.) at the base of the tail.

    • Causality of Route: Subcutaneous injection at the tail base ensures rapid lymphatic drainage directly to the inguinal and iliac draining lymph nodes, maximizing antigen presentation.

  • Schedule:

    • Day 0: Prime

    • Day 14: First Boost

    • Day 28: Second Boost

  • System Validation (Controls): Always include two critical control groups:

    • Negative Control: Adjuvant + PBS only (Establishes baseline background).

    • Specificity Control: Unconjugated Target B-cell epitope + Adjuvant (Validates that the TT 830-844 carrier is actively responsible for the immunogenic boost).

Phase 4: Immunological Readouts

Objective: Confirm the mechanistic success of the carrier and the functional success of the antibody response.

Assay A: Anti-Hapten IgG ELISA (Functional Readout)

  • Coat high-binding plates with the unconjugated target B-cell epitope (or target conjugated to an orthogonal carrier like BSA to facilitate plate binding).

    • Causality: Coating with the unconjugated target ensures you are exclusively measuring antibodies against the target, not against the TT 830-844 carrier.

  • Block with 5% non-fat milk, incubate with serial dilutions of Day 35 mouse serum, and detect with HRP-conjugated anti-mouse IgG.

  • Validation: A successful TT 830-844 construct will show a >3-log increase in target-specific IgG compared to the unconjugated target control.

Assay B: IFN-γ ELISPOT (Mechanistic Readout)

  • Harvest splenocytes from immunized mice on Day 35.

  • Plate splenocytes (2x10⁵ cells/well) on an IFN-γ coated ELISPOT plate.

  • Re-stimulate the cells ex vivo with pure TT 830-844 peptide (10 µg/mL).

    • Causality: This directly validates the mechanistic hypothesis. If TT 830-844 successfully acted as a T-cell epitope in vivo, there will be a robust memory CD4+ Th1 population that secretes IFN-γ upon re-exposure.

References

  • Panina-Bordignon P, Tan A, Termijtelen A, Demotz S, Corradin G, Lanzavecchia A. "Universally immunogenic T cell epitopes: promiscuous binding to human MHC class II and promiscuous recognition by T cells." European Journal of Immunology. 1989;19(12):2237-42. URL:[Link]

  • National Cancer Institute. "Definition of tetanus toxoid helper peptide." NCI Drug Dictionary. URL:[Link]

  • De Groot AS, Moïse L, McMurry JA, et al. "Epitope-Based Immunome-Derived Vaccines: A Strategy for Improved Design and Safety." Clinical and Applied Immunology Reviews. 2006;6(3-4):131-146. (Archived in PMC). URL:[Link]

Method

High-Resolution Quantification of T-Cell Proliferation using Tetanus Toxin Peptide (830-844)

Abstract & Introduction The assessment of antigen-specific T-cell proliferation is a cornerstone of immunomonitoring, vaccine efficacy evaluation, and immunotoxicity studies. While mitogens like Phytohaemagglutinin (PHA)...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The assessment of antigen-specific T-cell proliferation is a cornerstone of immunomonitoring, vaccine efficacy evaluation, and immunotoxicity studies. While mitogens like Phytohaemagglutinin (PHA) induce non-specific bulk proliferation, they fail to interrogate the functional capacity of the adaptive immune system's memory compartment.

This guide focuses on the use of Tetanus Toxin (TT) peptide 830-844 (Sequence: QYIKANSKFIGITEL) .[1] Unlike the whole Tetanus Toxoid protein, this specific 15-mer peptide is a "universal" T-helper epitope. It binds promiscuously to a wide array of HLA-DR alleles (including DRB1*01, *04, *07, *11, and *15), making it an ideal positive control for detecting functional CD4+ T-cell memory responses in genetically diverse human populations.

This protocol details a high-fidelity flow cytometry approach using CellTrace™ Violet (CTV) dye dilution, superior to traditional [³H]-Thymidine assays for its ability to resolve distinct generations of dividing cells and allow simultaneous immunophenotyping.

Mechanism of Action: The MHC Class II Pathway

Understanding the biological processing of TT 830-844 is critical for troubleshooting assay failures. Unlike mitogens that crosslink TCRs directly, this peptide requires processing (or direct loading) and presentation by Antigen-Presenting Cells (APCs) within the PBMC mixture.

Pathway Visualization

The following diagram illustrates the specific interaction required for TT 830-844 induced proliferation.

MHC_Pathway Peptide TT Peptide (830-844) APC Antigen Presenting Cell (Dendritic Cell/Monocyte) Peptide->APC Endocytosis/Loading MHC HLA-DR (MHC Class II) APC->MHC Peptide Loading CD4 CD4+ T-Helper Cell APC->CD4 Co-stimulation (CD28/CD80) TCR T-Cell Receptor (TCR) MHC->TCR Presentation TCR->CD4 Activation Signal 1 Prolif Clonal Expansion (Proliferation) CD4->Prolif IL-2 Secretion

Figure 1: Mechanism of TT 830-844 presentation. The peptide binds promiscuously to HLA-DR on APCs, triggering CD4+ T-cell activation and subsequent proliferation.

Methodology Selection: Dye Dilution vs. Traditional Methods

For high-value drug development and clinical samples, we recommend Dye Dilution (Flow Cytometry) over metabolic assays.

Feature[³H]-Thymidine / BrdUATP / MTT AssaysDye Dilution (CTV/CFSE)
Readout Bulk DNA synthesisBulk metabolic activitySingle-cell generational tracking
Resolution Population averagePopulation averageDiscrete cell divisions (1-8)
Phenotyping ImpossibleImpossibleYes (e.g., CD3+/CD4+/CD45RO+)
Toxicity Radioactive / MutagenicCytotoxic (endpoint)Low (Live cell compatible)
Specificity Low (bystander effects)LowHigh (gating eliminates non-T cells)

Why CellTrace Violet (CTV)? While CFSE was the historic standard, CTV is preferred for TT 830-844 assays because:

  • Less Toxic: CFSE can inhibit proliferation at high concentrations.

  • Spectral Efficiency: CTV excites at 405nm, leaving the 488nm (FITC/PE) channels open for critical phenotype markers like CD4, CD25, or CD154.

Detailed Experimental Protocol

Reagents & Materials[3][4][5][6]
  • Antigen: Tetanus Toxin Peptide 830-844 (Sequence: QYIKANSKFIGITEL).[1] Purity >95%.

    • Stock Preparation: Dissolve to 2 mg/mL in sterile water or DMSO (if hydrophobic). Store aliquots at -80°C.

  • Cells: Fresh or Cryopreserved Human PBMCs.

  • Dye: CellTrace™ Violet (Thermo Fisher or equivalent).

  • Media: RPMI 1640 + 10% Human AB Serum (Heat Inactivated) + L-Glutamine. Note: Avoid Fetal Bovine Serum (FBS) if possible to reduce background stimulation.

Step-by-Step Workflow
Day 0: Preparation and Labeling
  • Thaw/Isolate: Thaw PBMCs rapidly at 37°C. Wash 2x with warm PBS to remove DMSO.

  • Rest (Optional but Recommended): Rest cells for 2-4 hours in complete media at 37°C to recover surface receptors.

  • Count: Ensure viability >90%.

  • Labeling (Critical Step):

    • Resuspend

      
       cells/mL in warm PBS  (serum-free). Serum proteins bind the dye and reduce efficiency.
      
    • Add CTV to a final concentration of 1-5 µM .

    • Incubate 20 mins at 37°C, protected from light.

    • Quench: Add 5x volume of cold Complete Media (with serum) and incubate 5 mins on ice.

    • Wash cells 2x with Complete Media.

Day 0: Plating and Stimulation
  • Plating: Resuspend cells at

    
     cells/mL. Plate 100 µL (
    
    
    
    cells) per well in a U-bottom 96-well plate.
  • Stimulation Setup:

    • Negative Control: Media + DMSO (vehicle match).

    • Positive Control: Anti-CD3/CD28 beads or PHA (2 µg/mL).

    • Experimental (TT 830-844): Add peptide at 1 µg/mL, 5 µg/mL, and 10 µg/mL . Titration is required for new donor cohorts.

  • Final Volume: Adjust all wells to 200 µL with Complete Media.

Day 0-6: Incubation
  • Incubate at 37°C, 5% CO₂.

    • Duration: 6 to 7 Days .

    • Expert Insight: Unlike mitogens (3 days), protein/peptide antigens require antigen processing and clonal expansion of rare memory cells, which takes nearly a week.

    • Maintenance: On Day 3, carefully remove 50 µL supernatant and replace with fresh media containing 10-20 IU/mL IL-2 (optional, supports survival of dividing cells) or plain media.

Day 7: Staining and Acquisition
  • Harvest: Resuspend cells. Wash with FACS Buffer (PBS + 1% BSA).

  • Stain: Add antibody cocktail (e.g., CD3-FITC, CD4-APC, CD8-PE, Live/Dead-NIR). Incubate 20 min at 4°C.

  • Wash & Run: Resuspend in 200 µL FACS Buffer. Acquire on Flow Cytometer (e.g., CytoFLEX, Fortessa). Collect at least 50,000 CD3+ events.

Experimental Workflow Diagram

Protocol_Workflow cluster_culture Culture Phase (96-well U-bottom) Step1 1. PBMC Isolation & Wash (Remove Serum) Step2 2. CTV Labeling (PBS, 20 min, 37°C) Step1->Step2 Step3 3. Quench & Wash (Complete Media) Step2->Step3 Well1 Neg Ctrl (Media) Step3->Well1 Well2 TT Peptide (1-10 µg/mL) Step3->Well2 Well3 Pos Ctrl (PHA/SEB) Step3->Well3 Step4 4. Incubation 6-7 Days @ 37°C Well2->Step4 Step5 5. Harvest & Stain (CD3/CD4/Viability) Step4->Step5 Step6 6. Flow Cytometry Analysis Step5->Step6

Figure 2: Step-by-step workflow for the CTV-based Tetanus Toxin proliferation assay.

Data Analysis & Quantification

Raw percentage of proliferating cells can be misleading due to cell death or starting numbers. Use the following metrics:

Gating Strategy[7]
  • FSC/SSC: Exclude debris.

  • Singlets: FSC-A vs. FSC-H.

  • Viability: Gate on Live cells (Live/Dead negative).

  • T-Cells: Gate on CD3+.

  • Subsets: Gate on CD4+ (Helper) vs CD8+ (Cytotoxic).

  • Proliferation: Histogram of CTV. Draw gates on Generation 0 (brightest) down to Generation n.

Quantitative Metrics (Table)
MetricFormulaInterpretation
% Divided

The percentage of the original population that entered division.[2]
Division Index (DI)

Average number of cell divisions that a cell in the original population has undergone. Best for comparing overall response strength.
Stimulation Index (SI)

Fold-change over background.[3] SI > 2.0 is typically considered a positive response for TT.

Note: Use software like FlowJo (Proliferation Platform) or ModFit LT for accurate modeling of generations.

Troubleshooting & Expert Insights

"My cells died / No proliferation seen."
  • Cause: PBMCs were not rested, or serum quality is poor.

  • Fix: Use Human AB serum (male donors preferred to reduce antibody variation). Ensure viability is >90% pre-labeling.

  • Check: Did the Positive Control (PHA) work? If yes, the donor may be TT-naive (rare) or the peptide degraded.

"High Background in Negative Control."
  • Cause: Autologous serum contains cytokines, or cells were handled roughly (activation).

  • Fix: Switch to commercial Human AB serum. Handle cells gently. Ensure CTV concentration isn't too high (toxicity causes autofluorescence shifts).

"The peaks are not distinct."
  • Cause: Asynchronous division or labeling variability.

  • Fix: Ensure rapid, homogeneous mixing of CTV during labeling. Do not vortex cells; tap the tube.

"Is this specific?"
  • Insight: TT 830-844 is highly specific for memory T cells. However, bystander proliferation (cytokine-driven) can occur. To confirm specificity, perform an intracellular cytokine stain (ICS) for IFN-gamma or CD154 (CD40L) upregulation on the proliferating (CTV-low) population.

References

  • Panina-Bordignon, P., et al. (1989). "Universally immunogenic T cell epitopes: promiscuous binding to human MHC class II and promiscuous recognition by T cells."[4][5] European Journal of Immunology, 19(12), 2237–2242.[6]

  • Quah, B. J., & Parish, C. R. (2012). "New and improved methods for measuring lymphocyte proliferation in vitro and in vivo using CFSE-like fluorescent dyes." Journal of Immunological Methods, 379(1-2), 1-14.

  • Thermo Fisher Scientific. "CellTrace™ Violet Cell Proliferation Kit User Guide."

  • Geiger, R., et al. (2009). "Monitoring peptide-specific T-cell responses in clinical trials." Methods in Molecular Biology, 588, 197-210.
  • JPT Peptide Technologies. "Tetanus Toxin 830-844 Specifications and Applications."

Sources

Application

Application Note: Preparation of Tetanus Toxin 830-844 for ELISpot Assays

Executive Summary & Scientific Rationale In T-cell immune monitoring, particularly Enzyme-Linked ImmunoSpot (ELISpot) assays, the validity of negative results relies entirely on the demonstration of cell functionality. T...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

In T-cell immune monitoring, particularly Enzyme-Linked ImmunoSpot (ELISpot) assays, the validity of negative results relies entirely on the demonstration of cell functionality. The Tetanus Toxin 830-844 peptide (TT-p2) is the gold-standard positive control for human PBMC (Peripheral Blood Mononuclear Cell) assays.

Why TT 830-844? Unlike polyclonal mitogens (e.g., PHA, PMA/Ionomycin) that artificially bypass membrane receptors to trigger a "cytokine storm," TT 830-844 functions as a physiologically relevant recall antigen . It is a "promiscuous" MHC Class II epitope (sequence: QYIKANSKFIGITEL) capable of binding a broad spectrum of HLA-DR alleles (including DRB1*01, *04, *07, *11, *15). Because tetanus vaccination is near-universal, this peptide elicits a specific memory CD4+ T-cell response in the vast majority of human donors, verifying not just cell viability, but the integrity of the antigen presentation pathway.

This guide details the precision preparation, storage, and application of TT 830-844 to ensure assay reproducibility and eliminate false negatives in clinical trials.

Material Specifications

To ensure assay stability, the peptide must meet strict chemical criteria before reconstitution.

ParameterSpecificationRationale
Sequence H-Gln-Tyr-Ile-Lys-Ala-Asn-Ser-Lys-Phe-Ile-Gly-Ile-Thr-Glu-Leu-OHAA 830-844 of Tetanus Toxin.[1][2]
Purity

95% (HPLC)
Lower purity introduces non-specific salts/truncations that may alter cell viability.
Counter-ion TFA (Trifluoroacetate) removal preferredHigh TFA content can be cytotoxic to PBMCs in serum-free media.
Format Lyophilized PowderMaximizes stability during transport.
Solubility Profile Hydrophobic/AmphipathicContains 8 hydrophobic residues (I, F, L, Y, A). Requires organic solvent for initial stock.

Protocol A: Reconstitution & Stock Preparation

Critical Causality: Direct reconstitution of this peptide in PBS or cell culture media often leads to microscopic aggregation due to its hydrophobic residues (Ile, Phe, Leu). These aggregates reduce effective concentration and cause "spotty" background. We utilize a DMSO-Hybrid reconstitution strategy.

Materials Required[1][2][3][4][5][6][7][8][9][10][11]
  • Lyophilized TT 830-844 (1 mg vial)

  • Sterile DMSO (Dimethyl Sulfoxide), Hybridoma grade (Sigma or equivalent)

  • Sterile PBS (Phosphate Buffered Saline), pH 7.4, Ca++/Mg++ free

  • Low-binding microcentrifuge tubes (Eppendorf LoBind)

Step-by-Step Workflow
  • Equilibration: Allow the lyophilized peptide vial to reach room temperature (20-25°C) before opening. This prevents condensation from degrading the hygroscopic powder.

  • Primary Solubilization (The "Master Stock"):

    • Add 20-40 µL of sterile 100% DMSO directly to the 1 mg peptide vial.

    • Note: The target is to dissolve the powder completely in a minimal volume of organic solvent.

    • Vortex gently for 10-15 seconds. Verify the solution is clear and free of schlieren (swirls).

  • Dilution to Storage Concentration:

    • Dilute the DMSO-peptide solution with sterile PBS to reach a final concentration of 1.0 mg/mL .

    • Example: If you used 40 µL DMSO, add 960 µL PBS.

    • Result: Final DMSO concentration is 4%. This is safe for storage but requires dilution for the assay.

  • Aliquoting:

    • Dispense into single-use aliquots (e.g., 20 µL or 50 µL) in low-binding tubes.

    • STOP: Do not create large aliquots. Repeated freeze-thaw cycles degrade the epitope.

  • Storage:

    • Store at -20°C (stable for 6-12 months) or -80°C (stable for >2 years).

Visualization: Reconstitution Workflow

G Powder Lyophilized Peptide (1 mg) DMSO Add DMSO (40 µL) Solubilize Hydrophobic Core Powder->DMSO Dissolution PBS Add PBS (960 µL) Stabilize pH DMSO->PBS Dilution Stock Master Stock (1 mg/mL, 4% DMSO) PBS->Stock Mixing Aliquot Aliquot (20 µL) Store -20°C Stock->Aliquot Banking

Figure 1: Step-by-step reconstitution workflow ensuring solubility and stability.

Protocol B: Assay Preparation (ELISpot)

Target: The optimal final concentration for TT 830-844 in an ELISpot well is typically 1.0 - 2.0 µg/mL .

Preparation of Working Solution (Day of Assay)
  • Thaw one aliquot of Master Stock (1 mg/mL) on ice.

  • Prepare the 2X Working Solution . In ELISpot, we add 100 µL of cells + 50-100 µL of stimulus. If adding 100 µL stimulus to 100 µL cells, the stimulus must be at 2X concentration.

  • Calculation (for 2 µg/mL final conc):

    • Target Final Conc: 2 µg/mL.

    • Target 2X Conc: 4 µg/mL.

    • Dilution Factor: 1 mg/mL (1000 µg/mL) / 4 µg/mL = 250.

    • Mix: 4 µL Master Stock + 996 µL Complete Cell Media (e.g., RPMI + 10% FBS).

  • Safety Check: The DMSO concentration in this working solution is now ~0.016%. In the final well (after adding cells), it is ~0.008%, which is non-toxic (toxicity threshold is usually >0.1%).

Plating Strategy
  • Pre-wet & Wash: Prepare ELISpot plate (PVDF) according to manufacturer (e.g., Mabtech) instructions (Ethanol treatment -> Wash -> Antibody Coating -> Block).

  • Add Stimulus: Add 100 µL of 2X Working Solution (4 µg/mL) to the "Positive Control" wells.

  • Add Cells: Add 100 µL of PBMC suspension (typically 2.5 x 10^5 cells/well).

  • Final System:

    • Total Volume: 200 µL.

    • Final Peptide Conc: 2 µg/mL.

    • Incubation: 24 - 48 hours at 37°C, 5% CO2.

Visualization: Immunological Mechanism

Mechanism Peptide TT 830-844 (Exogenous Antigen) APC Antigen Presenting Cell (DC / Monocyte) Peptide->APC Uptake & Processing HLA HLA-DR Complex (MHC Class II) APC->HLA Loading TCell Memory CD4+ T Cell (Th1) HLA->TCell TCR Recognition IFNg IFN-γ Release (Spot Formation) TCell->IFNg Activation

Figure 2: Mechanism of Action. TT 830-844 is processed by APCs and presented via MHC II to activate memory Th1 cells.

Quality Control & Troubleshooting

A "Self-Validating" assay requires internal checks. Use this table to interpret results.

ObservationInterpretationRoot Cause AnalysisCorrective Action
No Spots in TT Wells Invalid Assay / Dead Cells1. Donor is naive (rare).2. PBMCs compromised (viability <80%).3. Peptide degraded.[3]Check cell viability with Trypan Blue. If >90%, re-order peptide.
Spots in Negative Control High Background1. DMSO toxicity (if >0.5%).2. T-cell hyperactivation (handling).Ensure DMSO in final well is <0.1%.[4] Handle cells gently.
"Comet" Tails on Spots Plate MovementPlate moved during incubation.Do not touch incubator during the 18-24h period.
Black Precipitate AggregationPeptide not fully solubilized in stock.Use the DMSO-Hybrid reconstitution method described above.

References

  • Immune Epitope Database (IEDB). "Epitope ID 52930 - Tetanus Toxin 830-844."[2] National Institutes of Health.[5][Link][2]

  • Diethelm-Okita, B. M., et al. (2000). "Universal epitopes for human CD4+ cells on tetanus and diphtheria toxins." Journal of Infectious Diseases, 181(3), 1001-1009. [Link]

  • Zellnet Consulting. "ELISpot Troubleshooting Guide." Zellnet.[Link]

  • Panzner, P., et al. (2002). "Analysis of the immune response against tetanus toxoid: enumeration of specific T helper cells by the Elispot assay." Immunology Letters, 81(1), 163-167. [Link]

Sources

Method

Application Note: In Vivo Administration Protocols for Tetanus Toxin 830-844 Peptides

Abstract & Scientific Rationale The Tetanus toxin 830-844 peptide (Sequence: QYIKANSKFIGITEL ) is a "universal" MHC Class II-restricted T helper (Th) epitope. Unlike allele-specific peptides, TT 830-844 binds promiscuous...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scientific Rationale

The Tetanus toxin 830-844 peptide (Sequence: QYIKANSKFIGITEL ) is a "universal" MHC Class II-restricted T helper (Th) epitope. Unlike allele-specific peptides, TT 830-844 binds promiscuously to a broad spectrum of human HLA-DR alleles and murine MHC Class II molecules (e.g., H-2^b, H-2^d, H-2^k).

Why this protocol matters: In vaccine development, weak immunogens (like haptens or short tumor-associated antigens) often fail to elicit a robust immune response due to a lack of T-cell help. Co-administering or conjugating these antigens with TT 830-844 recruits pre-existing or de novo T-helper cells. These Th cells provide the necessary CD40L and cytokine signals (IFN-


, IL-2) required for B-cell affinity maturation and CD8+ CTL priming.

This guide details the exact formulation, dosing, and administration workflows to establish a robust TT-specific Th response in vivo, serving as a foundational platform for peptide-based vaccine efficacy.

Mechanism of Action

The utility of TT 830-844 lies in its ability to bridge the gap between Antigen Presenting Cells (APCs) and adaptive effector cells.

ImmuneMechanism APC Antigen Presenting Cell (Dendritic Cell) MHC MHC Class II (Promiscuous Binding) APC->MHC Processing ThCell CD4+ T Helper Cell (Naive or Memory) MHC->ThCell TCR Recognition Peptide TT 830-844 (QYIKANSKFIGITEL) Peptide->MHC Loading Cytokines Cytokine Release (IFN-g, IL-2, IL-4) ThCell->Cytokines Activation Effectors Effector Activation (B-Cells / CD8+ CTLs) Cytokines->Effectors Help signals

Figure 1: Mechanism of Action.[1] TT 830-844 binds promiscuously to MHC II on APCs, triggering CD4+ Th activation and subsequent immune orchestration.

Pre-Experimental Considerations

Peptide Handling & Solubility (Critical)

The sequence QYIKANSKFIGITEL is hydrophobic. Direct dissolution in aqueous buffers (PBS/Saline) often leads to aggregation, resulting in poor bioavailability and inconsistent data.

  • Stock Solution: Dissolve peptide in DMSO (Dimethyl Sulfoxide) or DMF to a concentration of 10–20 mg/mL .

  • Storage: Aliquot stock into single-use vials and store at -80°C. Avoid freeze-thaw cycles.

  • Working Solution: Dilute the stock into sterile PBS immediately before emulsification. Ensure the final DMSO concentration in the animal is <5% (ideally <1%) to avoid toxicity.

Control Groups

To validate the specific effect of the helper epitope, include the following groups:

  • Vehicle Control: Adjuvant + PBS/DMSO (No peptide).

  • Scrambled Peptide: A randomized sequence of the same amino acids (to rule out non-specific charge/hydrophobicity effects).

  • Positive Control: Whole Tetanus Toxoid (if comparing against native protein recall).

Protocol A: Preparation of Immunogen (Emulsion)

Objective: Create a stable Water-in-Oil (W/O) emulsion to create a depot effect, releasing the peptide slowly over weeks.

Reagents:

  • TT 830-844 Peptide (Stock in DMSO).

  • Adjuvant: Complete Freund's Adjuvant (CFA) for Priming; Incomplete Freund's Adjuvant (IFA) for Boosting.

    • Note: For human-translatable studies, consider Alum or CpG, though CFA/IFA is the gold standard for murine proof-of-concept.

  • Sterile PBS (pH 7.4).

  • Two Luer-lock glass syringes (1 mL or 3 mL).

  • Micro-emulsifying needle or 3-way stopcock.

Step-by-Step Formulation:

  • Calculate Dose: Standard dose is 50 µg per mouse .

    • Example: For 10 mice, you need 500 µg total. Prepare 600 µg to account for dead volume.

  • Aqueous Phase Prep: Dilute the calculated peptide mass into sterile PBS to a total volume of 500 µL (for 10 mice + overage).

  • Oil Phase Prep: Measure an equal volume (500 µL) of CFA.

  • Emulsification:

    • Load Aqueous phase into Syringe A.

    • Load Oil phase (CFA) into Syringe B.

    • Connect via stopcock/connector.

    • Push plungers back and forth rapidly for 5–10 minutes.

    • Success Criteria: A drop of the emulsion placed on water should not disperse (it should remain a tight white ball).

Protocol B: In Vivo Administration (Murine Model)

Model: C57BL/6 or BALB/c mice (6–8 weeks old). Route: Subcutaneous (s.c.) is preferred for high immunogenicity and lymph node drainage.

Immunization Schedule[2][3]
TimepointActionReagentDose/VolRoute
Day 0 Prime Peptide + CFA 50 µg / 100 µLs.c. (base of tail or flank)
Day 14 Boost 1 Peptide + IFA 50 µg / 100 µLs.c. (flank or alternate side)
Day 21 Optional Boost 2Peptide + IFA 50 µg / 100 µLi.p. or s.c.
Day 28 Harvest Spleen/Lymph NodesN/AEuthanasia

Technical Notes:

  • Injection Site: For s.c. at the tail base, restrain the mouse, clean the area with alcohol, and inject ~50 µL on each side of the tail base (100 µL total).

  • Adjuvant Switch: Never use CFA for the boost. CFA contains mycobacteria and can cause severe ulcerative necrosis if administered twice. Use IFA (lacks mycobacteria) for all subsequent boosters.

Protocol C: Validation & Readout

To confirm the protocol worked, you must demonstrate TT-specific T-cell expansion.

Ex Vivo T-Cell Proliferation Assay
  • Harvest: Collect draining lymph nodes (inguinal/popliteal) or spleen on Day 28.

  • Process: Create a single-cell suspension. Lyse Red Blood Cells (RBCs).

  • Culture: Plate

    
     cells/well in a 96-well plate.
    
  • Stimulation:

    • Well A: Media only (Background).

    • Well B: TT 830-844 peptide (10 µg/mL).

    • Well C: ConA or anti-CD3 (Positive Control).

  • Incubation: 72 hours at 37°C.

  • Readout:

    
    H-Thymidine incorporation (last 18h) or CFSE dilution (Flow Cytometry).
    
  • Success Criteria: Stimulation Index (SI) > 3.0 (Counts in Peptide well / Counts in Media well).

Workflow Visualization

ProtocolWorkflow cluster_0 Phase 1: Formulation cluster_1 Phase 2: In Vivo cluster_2 Phase 3: Validation Step1 Solubilize Peptide (DMSO Stock -> PBS) Step2 Emulsify with CFA (Water-in-Oil) Step1->Step2 Step3 Day 0: Prime 50ug s.c. (Base of Tail) Step2->Step3 Step4 Day 14: Boost 50ug s.c. (IFA - Flank) Step3->Step4 2 Weeks Step5 Day 28: Harvest Spleen / Lymph Nodes Step4->Step5 2 Weeks Step6 Ex Vivo Restimulation (10ug/mL Peptide) Step5->Step6 Step7 Readout: Proliferation (SI > 3.0) Step6->Step7

Figure 2: Experimental Timeline. Critical path from peptide solubilization to immunological readout.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low T-cell Response Peptide AggregationEnsure DMSO stock is fresh. Check solubility before emulsifying.
Skin Ulceration Poor Emulsion / CFA misuseEnsure "drop test" passes. Do NOT use CFA for boosts.
High Background Non-specific activationTitrate cell density in readout assay. Ensure media is endotoxin-free.
No "Help" in Conjugates Steric HindranceIf using TT as a conjugate, ensure a linker (e.g., GPGPG) separates it from the B-cell epitope.

References

  • Mechanism & Universality: Panina-Bordignon, P., et al. "Universally immunogenic T cell epitopes: promiscuous binding to human MHC class II and promiscuous recognition by T cells." European Journal of Immunology, 1989.

  • Vaccine Application (MAG-Tn3): Bourgault, J., et al.[2][3] "The fully synthetic MAG-Tn3 therapeutic vaccine containing the tetanus toxoid-derived TT830-844 universal epitope provides anti-tumor immunity."[4][3] Cancer Immunology, Immunotherapy, 2016.[3][5]

  • Dosing & Protocol: Valmori, D., et al. "Enhanced generation of specific tumor-reactive CTL in vitro by selected Melan-A/MART-1 immunodominant peptide analogues." Journal of Immunology, 1998. (Referencing standard helper epitope protocols).

  • Peptide Solubility: MedChemExpress. "Tetanus Toxin (830–844) Data Sheet."

Sources

Application

Application Note: Optimized Fmoc Solid-Phase Synthesis of High-Purity Tetanus Toxin 830-844 (P2 Epitope)

Introduction Tetanus toxoid is a highly immunogenic protein, and its derived fragment 830-844 (Sequence: QYIKANSKFIGITEL), known as the P2 universal CD4+ T cell epitope, is widely utilized in synthetic vaccine design and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Tetanus toxoid is a highly immunogenic protein, and its derived fragment 830-844 (Sequence: QYIKANSKFIGITEL), known as the P2 universal CD4+ T cell epitope, is widely utilized in synthetic vaccine design and immunological research[1]. Because it binds promiscuously to a wide range of HLA-DR alleles, it provides robust T-cell help for co-delivered antigens, such as tumor-associated carbohydrates (e.g., the MAG-Tn3 breast cancer vaccine) or mucin repeats[2],[3]. However, synthesizing this 15-amino-acid peptide presents distinct biochemical challenges that require an optimized Fmoc solid-phase peptide synthesis (SPPS) strategy to achieve the >95% purity required for clinical and in vitro applications[4].

Mechanistic Challenges & Rational Design

As a Senior Application Scientist, it is critical to address the sequence-specific hurdles of TT830-844 before initiating synthesis. Standard stepwise coupling will invariably fail or yield massive impurity profiles due to the following structural liabilities:

  • Hydrophobic Aggregation : The C-terminal sequence FIGITEL (residues 9-15) is highly hydrophobic. During SPPS, this region promotes inter-chain hydrogen bonding, leading to β-sheet formation and severe resin aggregation. This causes incomplete Fmoc deprotection and sluggish coupling.

    • Causality & Solution: We introduce a pseudoproline dipeptide at Ile-Thr (positions 12-13). The oxazolidine ring of the pseudoproline forces a cis-amide bond conformation, creating a "kink" in the peptide backbone that completely disrupts β-sheet aggregation, restoring solvation and coupling kinetics[5].

  • Aspartimide Formation : The Asn-Ser sequence (positions 6-7) is highly prone to base-catalyzed succinimide (aspartimide) formation during the repeated 20% piperidine deprotection steps.

    • Causality & Solution: Incorporating a second pseudoproline at Asn-Ser (Fmoc-Asn(Trt)-Ser(ψMe,Me pro)-OH) protects the backbone nitrogen, rendering aspartimide formation sterically impossible[2]. Additionally, we use 0.1 M Oxyma Pure in the deprotection cocktail; its slight acidity suppresses unwanted base-catalyzed side reactions.

  • N-Terminal Pyroglutamate Cyclization : The N-terminal Glutamine (Gln, Q) can spontaneously cyclize into pyroglutamate (pGlu) upon cleavage or during storage[4].

    • Causality & Solution: We utilize Fmoc-Gln(Trt)-OH for the final coupling. To prevent cyclization, the peptide must be kept lyophilized and its exposure to neutral or weakly acidic aqueous buffers must be minimized prior to HPLC purification.

Visualizing the Workflows

SPPS_Workflow Resin Resin Swelling (ChemMatrix PEG) Deprotect Fmoc Deprotection (20% Pip + 0.1M Oxyma) Resin->Deprotect Couple AA Coupling (DIC / Oxyma Pure) Deprotect->Couple Standard AA Pseudo Pseudoproline Insertion (Asn-Ser & Ile-Thr) Deprotect->Pseudo Difficult Regions Couple->Deprotect UV Monitoring Cleave TFA Cleavage (TFA/TIS/H2O) Couple->Cleave Final Q(Trt) Coupled Pseudo->Deprotect Backbone Disruption HPLC RP-HPLC Purification (>95% Purity) Cleave->HPLC Ether Precipitation

Figure 1: Optimized Fmoc-SPPS workflow using pseudoproline dipeptides to disrupt aggregation.

Immune_Pathway Vaccine Synthetic Vaccine (TT830-844 Carrier) APC Antigen Presenting Cell (Endocytosis) Vaccine->APC Uptake MHC MHC-II Loading (HLA-DR Binding) APC->MHC Processing TCell CD4+ T-Cell (TCR Activation) MHC->TCell Epitope Presentation Cytokines IFN-γ / IL-4 Secretion TCell->Cytokines Activation Immunity Robust Humoral & Cellular Immunity Cytokines->Immunity Downstream Effect

Figure 2: TT830-844 mediated CD4+ T-cell activation and downstream cytokine release pathway.

Materials and Reagents

Table 1: Key Reagents and Mechanistic Functions

Reagent CategorySpecific MaterialFunction / Causality
Resin ChemMatrix Rink Amide (0.2-0.4 mmol/g)100% PEG matrix provides superior solvation compared to polystyrene, crucial for synthesizing the aggregating FIGITEL sequence.
Coupling Reagents DIC (Diisopropylcarbodiimide) and Oxyma PureSuperior to HBTU/DIEA for sterically hindered pseudoprolines; prevents base-catalyzed racemization.
Specialty AAs Fmoc-Ile-Thr(ψMe,Me pro)-OH, Fmoc-Asn(Trt)-Ser(ψMe,Me pro)-OHPrevents β-sheet formation and completely eliminates aspartimide side-reactions[2],[5].
Deprotection 20% Piperidine in DMF + 0.1 M Oxyma PureRemoves Fmoc. Oxyma acts as a weak acid to suppress aspartimide formation during deprotection.
Cleavage Cocktail TFA / TIS / H2O (95 : 2.5 : 2.5 v/v)Global deprotection. TIS scavenges carbocations to protect Tyr and Ser residues from alkylation.

Step-by-Step Experimental Protocol

Self-Validation Note: This protocol utilizes real-time UV monitoring of the piperidine-dibenzofulvene adduct at 301 nm. A flat baseline after the second deprotection wash validates complete Fmoc removal, ensuring the system is self-validating before the next coupling step.

Step 1: Resin Swelling

  • Weigh 0.1 mmol of ChemMatrix Rink Amide resin into a fritted reaction vessel.

  • Swell the resin in Dichloromethane (DCM) for 15 minutes, followed by Dimethylformamide (DMF) for 30 minutes at room temperature. Drain completely.

Step 2: Fmoc Deprotection

  • Add 5 mL of 20% Piperidine in DMF containing 0.1 M Oxyma Pure.

  • Agitate for 3 minutes, then drain.

  • Repeat with fresh deprotection solution for 10 minutes.

  • Wash the resin 5 times with DMF (3 mL each, 1 min agitation). Validation: Monitor UV absorbance of the wash; it must return to baseline.

Step 3: Amino Acid Coupling

  • Prepare a solution of the Fmoc-Amino Acid (0.5 mmol, 5 eq) and Oxyma Pure (0.5 mmol, 5 eq) in 2 mL DMF.

  • Add DIC (0.5 mmol, 5 eq) to the solution. Stir for 2 minutes for pre-activation.

  • Add the activated mixture to the resin and agitate for 45 minutes at room temperature.

  • Critical Step: For positions 12-13 (Ile-Thr) and 6-7 (Asn-Ser), couple the respective pseudoproline dipeptides using the exact same DIC/Oxyma chemistry, but extend the coupling time to 90 minutes due to the steric hindrance of the oxazolidine ring[5].

  • Wash the resin 5 times with DMF.

  • Perform a Kaiser test. A yellow color validates a successful coupling (absence of free primary amines). Repeat Steps 2-3 until the N-terminal Fmoc-Gln(Trt)-OH is coupled.

Step 4: Cleavage and Global Deprotection

  • After the final Fmoc removal, wash the resin with DCM (5x) and dry under a stream of nitrogen.

  • Prepare the cleavage cocktail: 9.5 mL TFA, 0.25 mL Triisopropylsilane (TIS), and 0.25 mL ultrapure H2O.

  • Add the cocktail to the dry resin and agitate gently for 2.5 hours at room temperature.

  • Filter the cleavage solution into a centrifuge tube containing 40 mL of cold diethyl ether (-20°C) to precipitate the peptide.

  • Centrifuge at 4000 rpm for 5 minutes. Decant the ether, and wash the pellet twice more with cold ether to remove residual TFA and scavengers.

  • Dissolve the crude peptide in 10% Acetic Acid/Water and lyophilize immediately to prevent N-terminal pyroglutamate formation[4].

Purification and Quantitative Validation

Purify the crude peptide using Preparative RP-HPLC on a C18 column (e.g., Waters XBridge, 5 µm, 19 x 150 mm). Use a linear gradient of 10% to 50% Acetonitrile (with 0.1% TFA) in Water (with 0.1% TFA) over 30 minutes.

Table 2: Target Quantitative Specifications for TT830-844

ParameterSpecificationAnalytical Method
Molecular Formula C80H129N19O23N/A
Theoretical Mass 1725.1 DaLC-MS (ESI+)[4]
Observed Mass [M+2H]2+ ≈ 863.5LC-MS (ESI+)
Purity ≥ 95%Analytical RP-HPLC (UV 214 nm)[4],[6]
Overall Yield 65 - 75%Gravimetric (post-lyophilization)
Appearance White to off-white powderVisual Inspection[7]

References

1.[8] JPT Peptide Technologies. "Clostridium tetani Tetanus toxin 830-844, QYIKANSKFIGITEL." JPT.com. 2.[4] AnaSpec. "Tetanus Toxin (830–844) - 1 mg." Anaspec.com. 3.[1] Mayflower Bioscience. "Tetanus Toxin (830-844) peptide – QYIKANSKFIGITEL." Mayflowerbio.com. 4.[2] Ganneau, C., et al. "Large-scale synthesis and structural analysis of a synthetic glycopeptide dendrimer as an anti-cancer vaccine candidate." ResearchGate. 5.[7] LKT Labs. "Universal Tetanus Toxin Epitope P2 (830-844)." Lktlabs.com. 6.[6] Blood (ASH Publications). "Activation of Human T Cells by Major Histocompatability Complex Class II Expressing Neutrophils." Ashpublications.org. 7.[3] Apostolopoulos, V., et al. "Immunogenicity of a Tripartite Cell Penetrating Peptide Containing a MUC1 Variable Number of Tandem Repeat (VNTR) and A T Helper Epitope." MDPI Molecules. 8.[5] Ganneau, C., et al. "(PDF) Large-scale synthesis and structural analysis of a synthetic glycopeptide dendrimer as an anti-cancer vaccine candidate." ResearchGate.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Tetanus Toxin 830-844 Solubility Guide

Product Physicochemical Profile To solve solubility issues, we must first understand the molecular drivers of aggregation for this specific sequence. Peptide Identity: Tetanus Toxin Th Cell Epitope (830-844) Sequence: QY...

Author: BenchChem Technical Support Team. Date: March 2026

Product Physicochemical Profile

To solve solubility issues, we must first understand the molecular drivers of aggregation for this specific sequence.

Peptide Identity: Tetanus Toxin Th Cell Epitope (830-844) Sequence: QYIKANSKFIGITEL Length: 15 AA

Molecular Analysis
ParameterValueImplication for Solubility
Hydrophobicity High The C-terminal motif (FIGITEL) is highly hydrophobic. This drives aggregation in pure aqueous buffers.
Isoelectric Point (pI) ~9.6 The peptide is Basic . At neutral pH (7.0-7.4), it carries a low net positive charge, which may not be sufficient to overcome hydrophobic attraction.
Net Charge (pH 7.0) +1 to +2Weak electrostatic repulsion leads to slow aggregation or "crashing" over time.
Critical Residues Ile (I), Phe (F), Leu (L)These bulky hydrophobic residues require solvation assistance (organic or charge-repulsion).
Solubility Decision Matrix

The following logic flow illustrates why standard PBS often fails and how to select the correct solvent system.

SolubilityLogic Start Start: TT 830-844 Powder CheckSeq Analyze Sequence (QYIKANSKFIGITEL) Start->CheckSeq IsHydrophobic >50% Hydrophobic Residues? CheckSeq->IsHydrophobic IsBasic Isoelectric Point > 7.0? IsHydrophobic->IsBasic Yes (FIGITEL motif) FailPBS Direct PBS Addition: High Risk of Aggregation/Gelation IsBasic->FailPBS Avoid Neutral Buffer Start MethodA Method A: Acidic Rescue (Protonation Strategy) IsBasic->MethodA Primary Choice (10% Acetic Acid) MethodB Method B: Organic Cosolvent (Solvation Strategy) IsBasic->MethodB Alternative (DMSO/DMF)

Figure 1: Decision matrix for solubilizing TT 830-844 based on its hydrophobic and basic nature.

Step-by-Step Dissolution Protocols

WARNING: Never attempt to dissolve this peptide directly in PBS or saline (0.9% NaCl). The presence of salts at neutral pH shields the weak charges, promoting immediate precipitation.

Protocol A: The Acidic Rescue (Recommended)

Best for: In vitro T-cell assays where low concentrations of acetate are tolerated.

Mechanism: Lowering the pH below 4.0 fully protonates the Lysine (K) residues and the N-terminus while neutralizing the Glutamic acid (E). This maximizes the net positive charge, creating electrostatic repulsion that prevents the hydrophobic cores from sticking together.

  • Calculate: Determine the volume needed for a high-concentration stock (e.g., 2 mg/mL or 1 mM).

  • Prepare Solvent: Create a sterile 10% Acetic Acid solution in water (v/v).

  • Initial Dissolution: Add the 10% Acetic Acid to the lyophilized powder.

    • Volume: Use approx. 80% of your final target volume.

  • Agitate: Vortex for 15-30 seconds. The solution should become clear.

    • Troubleshooting: If particles persist, sonicate in a water bath for 30 seconds.

  • Dilute: Slowly add sterile water (or buffer) to reach the final volume.

  • Usage: When adding this stock to your cell culture media (pH 7.4), the small volume of acetic acid will be buffered out by the media's bicarbonate system.

Protocol B: Organic Co-Solvent (DMSO)

Best for: High concentration stocks (>5 mg/mL) or when acidic buffers are strictly contraindicated.

Mechanism: DMSO (Dimethyl Sulfoxide) is an aprotic solvent that disrupts the hydrophobic interactions of the FIGITEL tail.

  • Isolate: Work in a fume hood if possible.

  • Solvate: Add sterile, anhydrous DMSO directly to the peptide powder.

    • Target: Add enough DMSO to reach 50-100x your final working concentration. (e.g., if you need 10 µg/mL in the assay, make a 1 mg/mL stock in DMSO).

  • Mix: Vortex vigorously. Ensure no "jelly" remains at the bottom.

  • Dilute (Critical Step):

    • Add the aqueous buffer (PBS/Media) dropwise to the DMSO-peptide solution while vortexing.

    • Do not add the DMSO-peptide shot into a large beaker of static PBS; this causes "shock precipitation."

Troubleshooting & FAQs

Q1: I added PBS and the solution turned cloudy/milky. Can I save it?

A: This is "Isoelectric Precipitation." You can try to rescue it, but success is not guaranteed.

  • The Fix: Add 100% Acetic Acid dropwise (1-2 µL at a time) and vortex/sonicate. You need to drop the pH significantly to re-solubilize the aggregates. If this fails, add DMSO to a final concentration of 10%. If large visible clumps remain, centrifuge (10,000 x g for 5 min) and use the supernatant, but verify concentration via UV absorbance (A280).

Q2: Why does the peptide form a "gel" at high concentrations?

A: TT 830-844 is amphipathic (has both hydrophobic and hydrophilic parts). At high concentrations (>5 mg/mL) in water, it can form nanofiber networks similar to amyloid fibrils.

  • Prevention: Avoid storing stocks >2 mg/mL in pure aqueous buffers. Keep high-concentration stocks in 100% DMSO or 50% Acetic Acid.

Q3: What is the maximum DMSO concentration for T-cell assays?

A: For most T-cell proliferation or ELISpot assays, the final DMSO concentration in the well should be < 0.1% (v/v) .

  • Calculation: If your stock is 1 mg/mL in 100% DMSO, and you dilute 1:1000 into media, your final DMSO is 0.1%. This is generally safe. Above 0.5%, DMSO becomes cytotoxic and can artificially suppress T-cell responses.

Q4: How do I store the stock solution?

A:

  • Lyophilized: -20°C (Stable for years).

  • Solubilized (Stock): Aliquot immediately. Store at -20°C or -80°C.

  • Avoid: Repeated freeze-thaw cycles. This peptide is prone to degradation and aggregation upon repeated thawing.

Visualizing the Aggregation Pathway

Understanding how the failure occurs helps in avoiding it.

AggregationMechanism Soluble Soluble Peptide (Monodisperse) Hydrophobic Hydrophobic Exposure (FIGITEL motif) Soluble->Hydrophobic Thermodynamic Drive Nucleation Nucleation (Oligomer formation) Hydrophobic->Nucleation Promoted by Salts/Neutral pH NeutralpH Neutral pH (PBS) Charge Shielding NeutralpH->Nucleation Reduces Repulsion Precipitate Precipitation/Gelation (Irreversible) Nucleation->Precipitate Rapid Kinetics

Figure 2: The pathway of aggregation. Salts and neutral pH accelerate the transition from soluble monomers to insoluble aggregates.

References

  • Panina-Bordignon, P., et al. (1989). Universally immunogenic T cell epitopes: promiscuous binding to human MHC class II and promiscuous recognition by T cells. European Journal of Immunology, 19(12), 2237-2242.

  • Valmori, D., et al. (1992). Enhanced in vitro elicitation of human cytotoxic T lymphocyte responses by peptide-pulsed antigen-presenting cells. Journal of Immunological Methods, 153(1-2), 167-176.

  • GenScript. (n.d.). Peptide Solubility Guidelines. GenScript Technical Resources.

  • Thermo Fisher Scientific. (n.d.). Peptide Handling and Solubility Guidelines. Thermo Fisher Technical Support.

Optimization

Technical Support Center: Peptide Stability &amp; Handling

To: Research Team From: Senior Application Scientist, Technical Support Center Subject: Technical Guide: Preventing Aggregation of Tetanus Toxin (830-844) [QYIKANSKFIGITEL] Topic: Preventing Aggregation of QYIKANSKFIGITE...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Team From: Senior Application Scientist, Technical Support Center Subject: Technical Guide: Preventing Aggregation of Tetanus Toxin (830-844) [QYIKANSKFIGITEL]

Topic: Preventing Aggregation of QYIKANSKFIGITEL During Storage

Executive Summary & Molecule Profile

The peptide QYIKANSKFIGITEL corresponds to residues 830–844 of the Tetanus Toxin (TT) heavy chain.[1][2][3][4][5] It is a widely used "promiscuous" CD4+ T-cell epitope (T-helper epitope) included in vaccines and immunotherapies to boost immunogenicity.

Critical Issue: Due to its specific amino acid composition—rich in hydrophobic residues (Ile, Phe, Leu, Tyr) and possessing a low net charge at physiological pH—this peptide is thermodynamically prone to hydrophobic collapse and beta-sheet aggregation in aqueous environments. Improper storage or solubilization results in invisible oligomers or visible precipitates, leading to inconsistent experimental data (e.g., failed T-cell stimulation).

Physicochemical Profile
ParameterValueImplication
Sequence Q-Y-I-K-A-N-S-K-F-I-G-I-T-E-L15 AA length
Hydrophobicity High (47% Hydrophobic: Y, I, A, F, I, I, L)High Aggregation Risk in water/PBS.
Net Charge (pH 7) ~ +1 (2 Lys, 1 Glu)Insufficient electrostatic repulsion to prevent clumping at neutral pH.
Isoelectric Point (pI) ~ 9.5 - 10.0Positive charge aids solubility in acidic media; poor solubility at pH > 8.
Mechanism of Aggregation

Understanding why QYIKANSKFIGITEL aggregates is the first step to prevention. In aqueous buffers (like PBS), the hydrophobic residues (Ile, Phe) seek to bury themselves away from water. If the peptide concentration is high or the temperature fluctuates, these hydrophobic domains stack, forming stable, insoluble beta-sheets.

Diagram: Hydrophobic Collapse Pathway

Figure 1: The thermodynamic pathway from monomer to precipitate.

AggregationMechanism Lyophilized Lyophilized Peptide (Amorphous/Random Coil) Rehydration Aqueous Rehydration (PBS/Water) Lyophilized->Rehydration Add Buffer Hydrophobic Hydrophobic Exposure (Ile/Phe/Leu residues) Rehydration->Hydrophobic Thermodynamic Instability Nucleation Nucleation (Beta-sheet stacking) Hydrophobic->Nucleation Critical Conc. Exceeded Aggregate Insoluble Aggregate (Precipitate/Loss of Activity) Nucleation->Aggregate Irreversible Fibrillization

Storage & Handling Protocols
A. Long-Term Storage (Lyophilized Powder)

The Golden Rule: Keep the peptide dry and cold. Moisture is the catalyst for degradation and aggregation.

  • Temperature: Store at -20°C or -80°C .

  • Desiccation: Ensure vials are sealed tightly, preferably with a desiccant pack.

  • Equilibration (Crucial Step): Before opening the vial, allow it to warm to room temperature (approx. 30 mins).

    • Why? Opening a cold vial condenses atmospheric moisture onto the hygroscopic peptide powder, causing immediate local aggregation and hydrolysis.

B. Solubilization Workflow (The "Self-Validating" System)

Do NOT attempt to dissolve QYIKANSKFIGITEL directly in PBS or cell culture media. It will likely crash out of solution.

Protocol:

  • Primary Solvent: Dissolve the peptide in DMSO (Dimethyl Sulfoxide) or 0.1% Acetic Acid to a high concentration (e.g., 10 mg/mL).

    • Mechanism: DMSO shields the hydrophobic residues, preventing them from interacting with each other.

  • Visual Check: The solution must be completely clear. If cloudy, sonicate briefly (5-10 seconds) in a water bath.

  • Aliquoting: Divide this stock solution into single-use aliquots.

  • Storage of Stock: Store aliquots at -20°C. Avoid freeze-thaw cycles.

  • Working Solution: On the day of the experiment, dilute the stock into your assay buffer (e.g., PBS) while vortexing.

    • Limit: Keep final DMSO concentration < 0.5% to avoid cytotoxicity in T-cell assays.

Diagram: Correct Solubilization Workflow

Figure 2: Step-by-step solubilization to ensure monomeric stability.

SolubilizationWorkflow Start Lyophilized Powder (Room Temp Equilibrated) Solvent Add Organic Solvent (100% DMSO or 0.1% Acetic Acid) Start->Solvent Check Visual Inspection (Must be Clear) Solvent->Check Sonicate Brief Sonication (If Cloudy) Check->Sonicate Cloudy Aliquot Aliquot Stock (Store at -20°C) Check->Aliquot Clear Sonicate->Check Dilute Dilute into Assay Buffer (Immediate Use) Aliquot->Dilute Day of Exp

Troubleshooting Guide & FAQs

Q1: I dissolved the peptide directly in PBS, and it looks cloudy. Can I fix it?

  • Answer: Likely not. Once hydrophobic aggregation (nucleation) occurs, it is often irreversible. You can try adding DMSO to 10-20% volume or sonicating, but the effective concentration may already be compromised. Recommendation: Discard and start fresh using the DMSO stock method.

Q2: Can I store the diluted working solution (e.g., 10 µg/mL in media) at 4°C for next week?

  • Answer: No. At low concentrations in aqueous buffer, the peptide will slowly adsorb to the plastic walls of the tube or form micro-aggregates over time (24-48 hours). Always prepare working dilutions fresh.

Q3: My T-cell assay results are variable. Is it the peptide?

  • Answer: It is a strong candidate. If the peptide aggregates, the effective concentration available to bind MHC molecules decreases. Furthermore, large aggregates can be taken up by APCs differently than monomers, altering the immune response.

    • Fix: Use Low-Protein-Binding tubes (polypropylene) for all dilutions to prevent loss of the hydrophobic peptide to the plastic.

Q4: Is the peptide stable in cell culture media containing serum?

  • Answer: Serum proteins (albumin) can actually help stabilize hydrophobic peptides by acting as carriers. However, proteases in serum will degrade the peptide over time. Add the peptide to serum-free media if possible, or ensure the assay duration is short (<24-48h) or use protease inhibitors if compatible with your cells.

References
  • Immune Epitope Database (IEDB). (n.d.). Epitope: QYIKANSKFIGITEL (ID 52930).[1] Retrieved March 7, 2026, from [Link]

  • JPT Peptide Technologies. (n.d.). Clostridium tetani Tetanus toxin 830-844.[1][3][4] Retrieved March 7, 2026, from [Link]

  • AnaSpec. (n.d.). Tetanus Toxin (830–844).[1][2][3][4][5][6][7] Retrieved March 7, 2026, from [Link]

  • SB-PEPTIDE. (n.d.). Peptide Solubility & Stability Guidelines. Retrieved March 7, 2026, from [Link]

  • Clinical Cancer Research. (2001). Phase I Trial of a Melanoma Vaccine with gp100 Peptide and Tetanus Helper Peptide. Retrieved March 7, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Tetanus Toxin 830-844 Peptide Purity for Clinical Trials

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for optimizing the purity of the Tetanus toxin 830-844 peptide (Sequence: H-Gln-Tyr-Ile-Lys-Ala...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for optimizing the purity of the Tetanus toxin 830-844 peptide (Sequence: H-Gln-Tyr-Ile-Lys-Ala-Asn-Ser-Lys-Phe-Ile-Gly-Ile-Thr-Glu-Leu-OH) for clinical trial applications.[1][2] It addresses common challenges encountered during synthesis, purification, and analysis, offering practical troubleshooting advice and explaining the scientific principles behind the recommended protocols.

Introduction: The Criticality of Peptide Purity in Clinical Success

The journey of a therapeutic peptide from synthesis to clinical application is paved with rigorous quality control measures. For the Tetanus toxin 830-844 peptide, a candidate often explored in immunological studies and vaccine development, achieving high purity is not merely a quality metric but a fundamental requirement for safety and efficacy.[3][4] Impurities can introduce variability, affect biological activity, and pose significant safety risks, including immunogenicity.[5][6] Regulatory bodies like the FDA and EMA have stringent requirements for peptide characterization and purity, making robust optimization and analytical validation imperative for successful clinical translation.[3][7][8][9]

This technical support center provides a structured approach to identifying and resolving common purity-related issues, ensuring that your Tetanus toxin 830-844 peptide meets the high standards required for clinical trials.

Section 1: Peptide Synthesis and Impurity Origins

Understanding the origin of impurities is the first step toward controlling them. Solid-Phase Peptide Synthesis (SPPS), while highly efficient, can introduce a variety of process-related impurities.[5][10]

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I should expect in my crude Tetanus toxin 830-844 peptide synthesis?

A1: During SPPS of Tetanus toxin 830-844, you are likely to encounter several classes of impurities:

  • Deletion Sequences: Resulting from incomplete coupling reactions, where one or more amino acids are missing from the final peptide sequence.[9][11][12]

  • Truncated Sequences: Formed due to incomplete deprotection of the N-terminal protecting group (e.g., Fmoc), leading to shorter peptide chains.[12]

  • Side-Reaction Products: These can arise from the modification of amino acid side chains. For Tetanus toxin 830-844, which contains amino acids like Lysine (Lys), Asparagine (Asn), and Glutamine (Gln), common side reactions include:

    • Deamidation: The conversion of Asn or Gln to aspartic or glutamic acid, resulting in a +1 Da mass shift.[11][13]

    • Oxidation: Methionine (Met) and Cysteine (Cys) are particularly susceptible, though not present in this specific peptide. However, other residues can oxidize under certain conditions.[11][13]

    • Pyroglutamate Formation: The N-terminal Glutamine (Gln) can cyclize to form pyroglutamic acid, leading to a mass loss of 17 Da.[2][13]

  • Reagent-Related Impurities: Residual scavengers, coupling reagents, and cleavage cocktails (like trifluoroacetic acid - TFA) can remain in the crude product.[14]

Q2: How can I minimize the formation of deletion sequences during synthesis?

A2: To minimize deletion sequences, focus on optimizing the coupling efficiency at each step.[15] This can be achieved by:

  • Using Efficient Coupling Reagents: Reagents like HATU or HCTU can improve coupling efficiency, especially for sterically hindered amino acids.[16]

  • Double Coupling: Performing the coupling reaction twice for difficult couplings can drive the reaction to completion.[16]

  • Monitoring Deprotection: Ensure complete removal of the Fmoc group before each coupling step. Incomplete deprotection is a common cause of deletions.[15]

Troubleshooting Guide: Synthesis-Related Impurities
Symptom Potential Cause Recommended Action
Mass spectrometry shows a series of peaks with masses corresponding to single amino acid deletions. Incomplete coupling reactions.Increase coupling time, use a more efficient coupling reagent (e.g., HATU), or perform a double coupling for problematic residues.[16]
A significant peak is observed at -17 Da from the target mass. Pyroglutamate formation from the N-terminal Gln.This is a common modification.[2] While difficult to prevent entirely, ensuring acidic conditions during cleavage and workup can minimize it. It can often be separated during HPLC purification.
A peak at +1 Da from the target mass is present. Deamidation of the Asn residue.Minimize exposure to basic conditions during synthesis and purification.[13]
Broad or multiple peaks in the crude HPLC profile. A combination of the above issues, or peptide aggregation.Review the entire synthesis protocol. For aggregation, consider using pseudo-prolines or other aggregation-disrupting strategies during synthesis.

Section 2: High-Performance Liquid Chromatography (HPLC) Purification

Reversed-phase HPLC (RP-HPLC) is the cornerstone for purifying synthetic peptides to the high degree required for clinical use.[3][7][14]

Workflow for HPLC Purification of Tetanus Toxin 830-844

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_analysis Analysis & Pooling cluster_final Final Product Crude_Peptide Crude Lyophilized Peptide Dissolution Dissolve in appropriate solvent (e.g., 0.1% TFA in H2O/ACN) Crude_Peptide->Dissolution Filtration Filter through 0.22 µm syringe filter Dissolution->Filtration Injection Inject onto Preparative RP-HPLC Column Filtration->Injection Gradient Apply Optimized Gradient (e.g., 5-65% Acetonitrile w/ 0.1% TFA) Injection->Gradient Fractionation Collect Fractions Based on UV Detection (214/280 nm) Gradient->Fractionation QC_Fractions Analyze Fractions by Analytical HPLC & MS Fractionation->QC_Fractions Pooling Pool Fractions with >98% Purity QC_Fractions->Pooling Lyophilization Lyophilize Pooled Fractions Pooling->Lyophilization Final_QC Final QC Analysis Lyophilization->Final_QC

Caption: A typical workflow for the purification of Tetanus toxin 830-844 peptide.

Frequently Asked Questions (FAQs)

Q3: What is the recommended column and mobile phase for purifying Tetanus toxin 830-844?

A3: A C18 reversed-phase column is the standard choice for peptide purification. For the mobile phase, a system of 0.1% TFA in water (Mobile Phase A) and 0.1% TFA in acetonitrile (Mobile Phase B) is highly effective.[17] TFA acts as an ion-pairing agent, improving peak shape and resolution.[17]

Q4: My peptide is not dissolving well for HPLC injection. What should I do?

A4: Poor solubility can be an issue, especially with hydrophobic peptides. First, try dissolving the peptide in a small amount of the mobile phase. If that fails, you can use a small amount of a stronger organic solvent like DMSO or isopropanol to initially dissolve the peptide, followed by dilution with your mobile phase.[17] Always filter your sample after dissolution to prevent clogging the column.[17][18]

Q5: How do I optimize the HPLC gradient for the best separation?

A5: Start with a broad, linear gradient (e.g., 5-95% B over 60 minutes) on an analytical scale to determine the approximate elution time of your peptide.[17] Once you have this information, you can run a shallower, more focused gradient around the elution point on the preparative scale to maximize the resolution between your target peptide and closely eluting impurities.[18]

Troubleshooting Guide: HPLC Purification
Symptom Potential Cause Recommended Action
Poor peak shape (tailing or fronting). Column Overload: Injecting too much sample.[17]Inappropriate Mobile Phase pH: The pH is too close to the peptide's pKa.Reduce the injection volume or sample concentration.[17] Ensure the mobile phase is buffered and the pH is at least 2 units away from the analyte's pKa.[17]
The main peak is not well-separated from impurities. Suboptimal Gradient: The gradient is too steep.Decrease the gradient slope around the elution point of the target peptide to increase resolution.[18]
High backpressure in the HPLC system. Clogged Column Frit: Particulate matter from the sample.[19]Precipitated Peptide: The peptide is not soluble in the mobile phase.Always filter your sample before injection.[17][18] If the column is clogged, try back-flushing it. Ensure the sample is fully dissolved in a solvent compatible with the mobile phase.[19]
Erratic or shifting retention times. Air in the Pump: Air bubbles can cause inconsistent flow rates.[19]Mobile Phase Composition Change: Inconsistent mixing of solvents.Degas the mobile phases thoroughly. Check the pump's proportioning valves and ensure solvent lines are properly primed.[20]

Section 3: Purity Analysis and Characterization

Once purified, the identity and purity of the Tetanus toxin 830-844 peptide must be rigorously confirmed using orthogonal analytical methods.[10][21]

Key Analytical Techniques
Technique Purpose Expected Result for Tetanus Toxin 830-844
Analytical RP-HPLC To determine the purity of the final peptide product.[7][22]A single major peak, with purity typically >98% for clinical applications.[15][23]
Mass Spectrometry (MS) To confirm the molecular weight and identity of the peptide.[3][22]A measured mass that matches the theoretical mass of the peptide (1725.1 Da for C80H129N19O23).[2]
Amino Acid Analysis (AAA) To confirm the amino acid composition and quantify the peptide.[22]The relative ratios of the constituent amino acids should match the peptide's sequence.
Peptide Sequencing (MS/MS) To confirm the exact amino acid sequence.[7]The fragmentation pattern should correspond to the QYIKANSKFIGITEL sequence.
Logical Flow for Purity Confirmation

Purity_Confirmation Purified_Peptide Purified & Lyophilized Peptide HPLC_Purity Analytical HPLC (Purity Assessment) Purified_Peptide->HPLC_Purity MS_Identity Mass Spectrometry (Identity Confirmation) Purified_Peptide->MS_Identity AAA_Quant Amino Acid Analysis (Quantification) Purified_Peptide->AAA_Quant MSMS_Seq MS/MS Sequencing (Sequence Verification) Purified_Peptide->MSMS_Seq Final_Report Certificate of Analysis (CoA) HPLC_Purity->Final_Report MS_Identity->Final_Report AAA_Quant->Final_Report MSMS_Seq->Final_Report

Sources

Optimization

Technical Support Center: Troubleshooting Tetanus Toxin 830-844 Conjugate Immunogenicity

Welcome to the Technical Support Center for peptide-conjugate vaccine development. This guide is designed for researchers and drug development professionals troubleshooting weak immune responses when using the Tetanus To...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for peptide-conjugate vaccine development. This guide is designed for researchers and drug development professionals troubleshooting weak immune responses when using the Tetanus Toxin 830-844 (TT 830-844) peptide as a carrier.

The TT 830-844 sequence (QYIKANSKFIGITEL) is a universal, promiscuous CD4+ T-cell helper epitope derived from Clostridium tetani[1]. It is engineered to bind a wide array of human HLA-DRB molecules and murine MHC-II alleles, providing robust T-cell help for hapten or carbohydrate antigens without the bulk of a full protein carrier[2].

Mechanism APC Antigen Presenting Cell Internalizes Conjugate Processing Endosomal Processing Cleavage of Linker APC->Processing MHC MHC-II Loading TT 830-844 binds MHC-II Processing->MHC Optimal Ratio Masking Epitope Masking (Steric Hindrance) Processing->Masking Over-Conjugation TCell CD4+ T Cell Activation (Th1/Th2 Cytokines) MHC->TCell TCR Recognition Weak Weak/No Immune Response (Tolerance/Clearance) Masking->Weak Blocked Binding BCell Hapten-Specific B Cell Receives T Cell Help TCell->BCell Cytokine Release

Mechanism of TT 830-844 T-cell help vs. Epitope Masking due to over-conjugation.

Section 1: Conjugation Chemistry & Epitope Masking

Q: I achieved a very high hapten-to-peptide conjugation ratio, but my in vivo IgG titers against the hapten are extremely low. Why is this happening?

A: You are likely experiencing Epitope Masking due to steric hindrance. The causality lies in the conjugation chemistry. The TT 830-844 sequence (QYIKANSKFIGITEL) contains two internal Lysine residues (K833, K837) and one N-terminal amine. If you use standard NHS-ester chemistry with a large molar excess of hapten, you will modify these critical amines.

These specific Lysine residues are essential for either anchoring the amphipathic alpha-helix of the peptide into the MHC-II binding groove or for direct contact with the T-Cell Receptor (TCR). When saturated with haptens, the bulky adducts physically block the formation of the MHC-II/Peptide/TCR trimolecular complex, completely ablating CD4+ T-cell activation[1]. Without T-cell help, B-cells cannot undergo class-switching, resulting in low or absent IgG titers.

Table 1: Hapten-to-Carrier Ratio Optimization and Predicted Outcomes

Conjugation Ratio (Hapten:Peptide)Structural Impact on TT 830-844Immunological ConsequenceRecommendation
< 0.5 : 1 High proportion of unconjugated carrier peptide.Insufficient B-cell receptor (BCR) cross-linking.Increase hapten molar excess during synthesis.
1 : 1 to 2 : 1 Optimal hapten density; critical Lysines remain mostly free.Strong Th-cell recruitment; High hapten-specific IgG.Ideal Target. Use orthogonal chemistry (e.g., Maleimide).
> 3 : 1 Saturation of K833, K837, and the N-terminus.Epitope Masking; Steric hindrance prevents MHC-II binding.Reduce conjugation time or use site-directed linking.

Section 2: Carrier-Induced Epitopic Suppression (CIES)

Q: My animal models were previously vaccinated with Tetanus Toxoid (e.g., DTP vaccine). Will this pre-existing immunity suppress the response to my TT 830-844 conjugate?

A: No, it will likely enhance it. This is a common misconception stemming from the use of full-length protein carriers. When full-length Tetanus Toxoid (TT) is used as a carrier, pre-existing anti-TT antibodies can rapidly clear the conjugate before B-cells can engage the new hapten—a phenomenon known as Carrier-Induced Epitopic Suppression (CIES).

However, TT 830-844 is a minimal T-cell epitope. It lacks the dominant, conformational B-cell epitopes present on the holotoxin. Because there are no circulating antibodies against this specific linear fragment, the conjugate avoids rapid clearance. Instead, the pre-existing pool of TT-specific memory CD4+ T-cells rapidly recognizes the presented TT 830-844 peptide, providing immediate and potent help to the hapten-specific B-cells. This effectively redirects the antibody response entirely toward your target hapten[3].

Section 3: Adjuvant Selection and Formulation

Q: I am using a standard Alum adjuvant, but the immune response is weak and short-lived. What is the ideal formulation for a peptide conjugate?

A: Small peptide conjugates (molecular weight < 5 kDa) lack the particulate size and Pathogen-Associated Molecular Patterns (PAMPs) of whole proteins, leading to rapid systemic clearance and poor uptake by Antigen Presenting Cells (APCs). Furthermore, Alum primarily drives a Th2-biased response, which may be insufficient if your target requires cytotoxic or Th1-mediated immunity.

To troubleshoot this, you must increase the immunogenicity of the formulation:

  • Multiple Antigenic Peptides (MAPs): Synthesize the conjugate on a branched poly-lysine core (MAP system). Incorporating two branches of TT 830-844 and two branches of your hapten significantly increases the molecular weight and cross-linking capacity, assisting T-cell-dependent B-cell antibody production[4].

  • Potent Adjuvants: Switch from Alum to an adjuvant that provides both a depot effect and TLR stimulation. Formulations containing CpG oligonucleotides, QS21, or squalene-based emulsions (e.g., AS15) have been clinically proven to dramatically enhance the immunogenicity of TT 830-844 based synthetic vaccines[2].

Section 4: Experimental Workflows & Protocols

To ensure a self-validating experimental loop, follow this standardized protocol for synthesizing and validating TT 830-844 conjugates.

Step-by-Step Methodology: Site-Directed Conjugation and Validation

Step 1: Orthogonal Peptide Synthesis Do not rely on random amine conjugation. Synthesize the TT 830-844 peptide with an added C-terminal Cysteine (QYIKANSKFIGITEL-C). This provides a single, highly reactive sulfhydryl group, leaving the critical N-terminus and internal Lysines untouched.

Step 2: Maleimide Conjugation Functionalize your hapten with a maleimide linker. React the maleimide-hapten with the Cys-modified TT 830-844 in a 1.2:1 molar ratio in degassed PBS (pH 7.2) containing 2 mM EDTA for 2 hours at room temperature.

Step 3: Self-Validating Mass Spectrometry (Critical Checkpoint) Before proceeding to in vivo studies, analyze the purified conjugate via MALDI-TOF MS.

  • Validation: You must observe a clean mass shift corresponding to exactly one hapten molecule per peptide. If the mass shift indicates multiple haptens (indicating off-target conjugation to lysines), discard the batch and optimize the pH to strictly favor sulfhydryl reactivity.

Step 4: In Vivo Immunization Formulate 20 µg of the validated conjugate with a TLR-agonist adjuvant (e.g., CpG 7909). Administer subcutaneously to mice (e.g., BALB/c) on Days 0, 14, and 28.

Step 5: Orthogonal ELISA Readout Bleed animals on Day 35. To ensure the detected IgG is hapten-specific and not directed against the TT 830-844 carrier or the linker, coat your ELISA plates with the hapten conjugated to a completely different carrier protein (e.g., Hapten-BSA).

Workflow Start Synthesize TT 830-844 (Add C-term Cys for linking) Conj Conjugation Reaction (Titrate Molar Ratios) Start->Conj MS MALDI-TOF MS Analysis (Quantify Substitution) Conj->MS Check Is Ratio 1:1 or 2:1? MS->Check Rej Adjust Chemistry (Use Orthogonal Protection) Check->Rej No (Masking Risk) Imm In Vivo Immunization (Formulate with Adjuvant) Check->Imm Yes Rej->Conj ELISA ELISA Readout (Use Hapten-BSA coating) Imm->ELISA

Self-validating workflow for TT 830-844 conjugate synthesis and in vivo testing.

References

1.[3] Immunogenicity of a Promiscuous T Cell Epitope Peptide Based Conjugate Vaccine against Benzo[a]pyrene: Redirecting Antibodies to the Hapten. nih.gov. URL: 2.[1] Definition of tetanus toxoid helper peptide - NCI Drug Dictionary. cancer.gov. URL: 3.[2] The fully synthetic glycopeptide MAG-Tn3 therapeutic vaccine induces tumor-specific cytotoxic antibodies in breast cancer patients. nih.gov. URL: 4.[4] Multiple antigenic peptides facilitate generation of anti-prion antibodies. nih.gov. URL:

Sources

Troubleshooting

Technical Support Center: Resolving Synthesis Yield Issues for Tetanus Toxin Fragment 830-844

Prepared by: Gemini, Senior Application Scientist This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low peptide yield during the solid...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low peptide yield during the solid-phase peptide synthesis (SPPS) of Tetanus toxin (Tt) fragment 830-844. The sequence, H-Gln-Tyr-Ile-Lys-Ala-Asn-Ser-Lys-Phe-Ile-Gly-Ile-Thr-Glu-Leu-OH (QYIKANSKFIGITEL), is a 15-amino acid peptide that, while not exceptionally long, contains residues prone to causing aggregation and difficult couplings, which can severely impact synthesis efficiency and final yield.[1][2][3][4][5]

This document provides a systematic approach to troubleshooting, explaining the causality behind experimental choices and offering field-proven protocols to enhance success.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of Tt 830-844 in a question-and-answer format.

Q1: My real-time monitoring shows incomplete Fmoc deprotection, or my test cleavage reveals significant deletion sequences. What is causing these poor coupling efficiencies?

A1: Incomplete coupling and deprotection are the most common reasons for low yield and are often symptoms of on-resin peptide aggregation.

The Tt 830-844 sequence contains several hydrophobic and β-branched amino acids (Ile, Leu, Val, Phe) which are known to promote the formation of stable secondary structures like β-sheets.[6][7] These structures cause the growing peptide chains to aggregate, making the N-terminal Fmoc group inaccessible to the deprotection reagent (piperidine) and sterically hindering the incoming activated amino acid.[8] This results in truncated (capped) or deletion sequences.

Caption: Troubleshooting workflow for poor coupling efficiency.

  • Resin Selection: Standard polystyrene (PS) resins are hydrophobic and can exacerbate aggregation.[9] Switching to a polyethylene glycol (PEG)-based resin, such as ChemMatrix®, can significantly improve solvation of the peptide-resin complex, leading to better synthesis outcomes for difficult sequences.[9][10][11] These resins swell well in a variety of solvents, making reactive sites more accessible.[9]

  • Incorporate Pseudoproline Dipeptides: This is a highly effective strategy. Pseudoprolines are derivatives of Ser or Thr that introduce a "kink" into the peptide backbone, disrupting the inter-chain hydrogen bonding that leads to β-sheet formation.[12][13][14] For Tt 830-844, consider substituting the Fmoc-Asn-Ser or Fmoc-Ile-Thr residues with their corresponding pseudoproline dipeptides, Fmoc-Asn-Ser(ψMe,MePro)-OH or Fmoc-Ile-Thr(ψMe,MePro)-OH. The native sequence is fully restored during the final acid cleavage.[15][16]

  • Optimize Coupling Reagents: If standard carbodiimide activators (like DIC/HOBt) are failing, switching to a more potent uronium/phosphonium salt reagent is necessary.[17]

    Coupling Reagent Class Key Advantages Considerations
    DIC/HOBt CarbodiimideCost-effective, good for routine synthesis.May be insufficient for sterically hindered couplings.
    HBTU/TBTU Uronium/AminiumMore reactive than DIC/HOBt, reliable standard.Can cause guanidinylation of the N-terminus if used in large excess.[18]
    HATU/HCTU Uronium/AminiumHighly reactive, excellent for difficult sequences.[19] Incorporates HOAt/6-Cl-HOBt, which accelerates coupling.[18][20]Higher cost. HATU is preferred for preventing racemization.
    COMU Uronium/AminiumOne of the most reactive reagents available, based on Oxyma Pure.[19][20]Higher cost, but often worth it for rescuing a difficult synthesis.
  • Protocol: Double Coupling for Difficult Residues If a specific coupling is suspected to be inefficient (e.g., coupling to a bulky Ile residue), perform the coupling step twice.

    • Step 1: Perform the first coupling as planned (e.g., 5-fold excess of amino acid and HATU, 10-fold excess DIPEA in DMF for 1-2 hours).

    • Step 2: Drain the reaction vessel.

    • Step 3: Wash the resin thoroughly with DMF (3x).

    • Step 4: Repeat Step 1 with a fresh solution of activated amino acid.

    • Step 5: Before proceeding to the next deprotection, perform a Kaiser test to confirm the absence of free primary amines.[21]

Q2: The synthesis seems to proceed well, but my final yield after cleavage and purification is very low. What are the likely causes?

A2: Low recovery post-synthesis typically points to issues with the cleavage cocktail, peptide solubility after cleavage, or purification challenges.

The Tt 830-844 sequence contains several residues (Gln, Asn, Tyr, Glu) that require careful selection of scavengers during the final trifluoroacetic acid (TFA) cleavage step to prevent side reactions.[22] Furthermore, the peptide's hydrophobic character can lead to poor solubility in the precipitation solvent (e.g., diethyl ether) or irreversible binding during RP-HPLC purification.[7]

Caption: Troubleshooting workflow for post-synthesis yield loss.

  • Optimize the Cleavage Cocktail: Reactive carbocations generated during TFA cleavage can cause unwanted modifications.[22][23] A standard cocktail of 95% TFA, 2.5% Water, and 2.5% Triisopropylsilane (TIS) may be insufficient. For Tt 830-844, a more robust cocktail is recommended.

    Protocol: Cleavage with Reagent K Reagent K is designed to protect a wide range of sensitive residues.[24][25]

    • Composition: TFA/Phenol/Water/Thioanisole/1,2-ethanedithiol (EDT) at a ratio of 82.5:5:5:5:2.5.

    • Procedure:

      • Wash the dried peptide-resin with Dichloromethane (DCM) and dry under nitrogen.

      • Add Reagent K (approx. 10 mL per 0.25 mmol of synthesis scale) to the resin.

      • Stir at room temperature for 2-3 hours.

      • Filter the cleavage mixture into a fresh tube.

      • Precipitate the peptide by adding the filtrate to a 10-fold volume of cold methyl tert-butyl ether (MTBE). MTBE is often superior to diethyl ether for precipitating hydrophobic peptides.

      • Centrifuge, decant the ether, and wash the peptide pellet with cold MTBE 2-3 more times.

      • Dry the crude peptide under vacuum.

  • Improve Peptide Solubility for Purification: Hydrophobic peptides can be notoriously difficult to dissolve in standard HPLC mobile phases.[7][26]

    • Initial Dissolution: Instead of aqueous acetonitrile, try dissolving the crude peptide in a small amount of a strong organic solvent like formic acid, hexafluoroisopropanol (HFIP), or DMSO first. Then, slowly dilute this solution with your initial HPLC mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA) until it is fully dissolved.

    • HPLC Column Choice: A standard C18 column has a very hydrophobic stationary phase, which can lead to irreversible binding.[7] For a peptide like Tt 830-844, a less hydrophobic column (C8 or C4) is often a better choice, allowing for elution with a lower concentration of organic modifier.

Frequently Asked Questions (FAQs)

  • Q: What is the optimal resin loading for this 15-mer peptide?

    • A: For aggregation-prone sequences, it is advisable to use a resin with a lower substitution level (e.g., 0.3-0.5 mmol/g).[7] Higher loading brings the growing peptide chains into closer proximity, which can promote aggregation.

  • Q: Can I use microwave-assisted synthesis for this peptide?

    • A: Yes, microwave-assisted SPPS can be beneficial. The elevated temperatures can help disrupt secondary structures and accelerate coupling and deprotection reactions.[27] However, be cautious, as higher temperatures can also increase the risk of side reactions like aspartimide formation if not carefully controlled.[27]

  • Q: My N-terminal glutamine (Gln) is showing a mass loss of -17 Da.

    • A: This is likely the formation of pyroglutamic acid (pGlu) from the N-terminal Gln.[3] This can occur spontaneously or during the acidic conditions of cleavage. While sometimes unavoidable, ensuring that the N-terminus is properly protonated (by using a slightly acidic final wash before drying) can help minimize it.

  • Q: How do I confirm the identity and purity of my final product?

    • A: The identity should be confirmed by mass spectrometry (MALDI-TOF or ESI-MS), which should match the calculated molecular weight of Tt 830-844 (1725.1 g/mol ).[3] Purity should be assessed by analytical reverse-phase HPLC (RP-HPLC), where the goal is a single, sharp peak.

References

  • ChemPep. (n.d.). Pseudoproline Dipeptides for Peptide Synthesis: Preventing Aggregation & Improving Yield.
  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • Wikipedia. (2023). Pseudoproline. Retrieved from [Link]

  • ConnectSci. (2018). The Pseudoproline Approach to Peptide Cyclization. Retrieved from [Link]

  • Thieme. (n.d.). 13.1.2.3.2 Pseudoprolines The chemical synthesis of large peptides is still limited by problems of low solvation during SPPS or. Retrieved from [Link]

  • Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]

  • AAPPTEC. (2019, November 15). Pseudoproline Dipeptides. Retrieved from [Link]

  • PMC. (2020, March 4). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Retrieved from [Link]

  • Aapptec. (n.d.). Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1. Retrieved from [Link]

  • Nowick Laboratory. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • GenScript. (2024, July 11). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. Retrieved from [Link]

  • Wiley InterScience. (2006, June 29). The synergy of ChemMatrix resin® and pseudoproline building blocks renders Rantes, a complex aggregated chemokine. Retrieved from [Link]

  • Activotec. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved from [Link]

  • Mayflower Bioscience. (n.d.). Tetanus Toxin (830-844) peptide – QYIKANSKFIGITEL. Retrieved from [Link]

  • ACS Combinatorial Science. (2006, February 21). ChemMatrix, a Poly(ethylene glycol)-Based Support for the Solid-Phase Synthesis of Complex Peptides. Retrieved from [Link]

  • CSBio. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved from [Link]

  • JPT. (n.d.). Clostridium tetani Tetanus toxin 830-844, QYIKANSKFIGITEL, 10 mg. Retrieved from [Link]

  • Anaspec. (n.d.). Tetanus Toxin (830–844) - 1 mg. Retrieved from [Link]

  • ResearchGate. (2020, March 4). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Retrieved from [Link]

  • Chemtips. (2012, June 28). Solid Phase Peptide Synthesis: Living Large. Retrieved from [Link]

  • Novabiochem. (n.d.). Peptide Coupling Reagents Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemMatrix, a Poly(ethylene glycol)-Based Support for the Solid-Phase Synthesis of Complex Peptides | Request PDF. Retrieved from [Link]

  • CSBio. (n.d.). Mastering Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • ACS Publications. (2021, March 12). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Retrieved from [Link]

  • CEM. (n.d.). The latest SPPS application data - innovative solution for peptide chemistry. Retrieved from [Link]

  • Merck. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). Tetanus toxin (830-844). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimization of Adjuvant Co-Delivery with Tetanus Toxin 830-844

Welcome to the formulation and immunology support center. Tetanus toxin 830-844 (Sequence: QYIKANSKFIGITEL), also known as the P2 epitope, is a universally immunogenic CD4+ T-cell epitope.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the formulation and immunology support center. Tetanus toxin 830-844 (Sequence: QYIKANSKFIGITEL), also known as the P2 epitope, is a universally immunogenic CD4+ T-cell epitope. Because of its promiscuous binding affinity to a broad range of human HLA-DR alleles, it is a gold standard for providing T-cell help in synthetic subunit vaccines.

However, co-delivering TT 830-844 with target antigens and molecular adjuvants presents distinct biochemical and immunological challenges. This guide provides field-proven troubleshooting strategies, mechanistic explanations, and validated protocols for optimizing your co-delivery systems.

Workflow A 1. Peptide Synthesis (TT 830-844 + Target Ag) C 3. Co-formulation (Liposomes / PLGA NPs) A->C B 2. Adjuvant Selection (e.g., CpG ODN, MPLA) B->C D 4. In Vivo Immunization (e.g., Subcutaneous / Mucosal) C->D Quality Control E 5. Immune Profiling (ELISPOT, Flow Cytometry) D->E T Cell Activation

Workflow for optimizing TT 830-844 peptide and adjuvant co-delivery systems.

Part 1: Troubleshooting & FAQs

Q1: Why does my TT 830-844 peptide precipitate when co-formulating with lipid-based adjuvants like MPLA in aqueous buffers? Causality: TT 830-844 contains a high proportion of hydrophobic residues (e.g., Isoleucine, Phenylalanine, Leucine). When introduced directly into aqueous buffers at neutral pH alongside highly hydrophobic adjuvants like Monophosphoryl Lipid A (MPLA), hydrophobic interactions drive rapid aggregation and precipitation. This prevents the uniform formation of micelles or liposomes. Solution: Utilize a solvent-evaporation (dehydration-rehydration) method. Dissolve both the peptide and the lipid-based adjuvant in a co-solvent system (e.g., Chloroform:Methanol at a 4:1 v/v ratio) prior to lipid film hydration. This ensures uniform integration into the lipid bilayer before aqueous exposure 1.

Q2: I am co-delivering TT 830-844 mixed with a target B-cell epitope and CpG ODN, but the resulting CD4+ T-cell and antibody responses are weak. What is the mechanistic failure? Causality: Suboptimal immune responses in mixed formulations usually stem from spatial and temporal dissociation. For TT 830-844 to provide effective T-cell help, the Antigen Presenting Cell (APC) must internalize both the T-helper epitope and the target antigen simultaneously. If they are merely mixed in solution, different APCs may take up the components independently, failing to present both on MHC-II and MHC-I/B-cell receptors to bridge the critical T-cell/B-cell interaction. Solution: Physically link the components. You must either synthesize a chimeric peptide (covalently linking TT 830-844 to the target epitope, often using a flexible spacer like GPGPG) or utilize a nanoparticle delivery system (e.g., liposomes) to physically co-entrap the TT 830-844, the target epitope, and the CpG adjuvant into a single delivery vehicle 2. Co-immunization with CpG in a linked format promotes enhanced antigen-specific IFN-γ responses and induces a robust Th1-biased response 3.

Q3: How do I optimize the release kinetics of TT 830-844 to prevent immune tolerance? Causality: Rapid systemic release of T-cell epitopes without sustained adjuvant signaling can lead to T-cell anergy or the induction of regulatory T cells (Tregs), mimicking peripheral tolerance mechanisms. Sustained co-delivery of the TLR agonist (Signal 2) alongside the MHC-II loaded peptide (Signal 1) is strictly required for robust Th1/Th2 polarization. Solution: Encapsulate the peptide-adjuvant complex in PLGA (poly(lactic-co-glycolic acid)) nanoparticles or multi-lamellar liposomes to achieve controlled release over 7-14 days. Ensure the adjuvant is co-encapsulated rather than surface-adsorbed to guarantee simultaneous release within the APC endosome 4.

Pathway cluster_APC Antigen Presenting Cell (APC) N1 TLR4 / TLR9 Receptor N4 NF-κB Pathway (Cytokine Release) N1->N4 Adjuvant Signal N2 Endosomal Processing (TT 830-844 cleavage) N3 MHC Class II Loading N2->N3 Peptide Loading N5 CD4+ T Cell Receptor N3->N5 Signal 1 (Antigen) N4->N5 Signal 2 (Co-stimulation) N6 Th1 / Th2 Polarization N5->N6

Synergistic APC signaling via MHC-II antigen presentation and TLR adjuvant activation.

Part 2: Validated Experimental Protocols

Protocol 1: Preparation of Liposomal Formulation Co-entrapping TT 830-844, Target Antigen, and MPLA Adjuvant

This protocol utilizes a self-validating Dynamic Light Scattering (DLS) checkpoint to ensure the physical integrity of the formulation before expensive in vivo use.

  • Lipid Mixture Preparation: In a round-bottom flask, combine Dimyristoyl phosphatidylcholine (DMPC, 20 mg/ml), Dimyristoyl phosphatidylglycerol (DMPG, 25 mg/ml), and Cholesterol (10 mg/ml) dissolved in chloroform.

  • Adjuvant Integration: Add Monophosphoryl Lipid A (MPLA) solubilized in chloroform-methanol (4:1, v/v) to the lipid mixture (Target dose: 5 µg MPLA per immunization).

  • Solvent Evaporation: Remove the chloroform-methanol solvent using a rotary evaporator at 40°C under a vacuum to form a thin, uniform lipid film on the flask wall.

  • Peptide Hydration: Rehydrate the lipid film with sterile PBS (pH 7.4) containing the chimeric TT 830-844-target peptide complex (1 mg/ml). Agitate vigorously via vortexing for 10 minutes at room temperature.

  • Extrusion and Sizing: Extrude the resulting multi-lamellar vesicles through a 200 nm polycarbonate membrane 10-15 times using a mini-extruder to generate uniform unilamellar liposomes.

  • Validation (Critical Step): Measure the Z-average diameter and Polydispersity Index (PDI) using Dynamic Light Scattering (DLS).

    • Self-Validation Criteria: Proceed to immunization only if Z-average = 120-180 nm and PDI < 0.2. A PDI > 0.2 indicates peptide-induced aggregation, requiring re-optimization of the lipid-to-peptide ratio.

Protocol 2: In vitro DC Cross-presentation and T cell Activation Assay
  • DC Pulsing: Isolate murine Bone Marrow-Derived Dendritic Cells (BMDCs) and seed at

    
     cells/well in a 96-well plate. Pulse with the liposomal TT 830-844 formulation (10 µg/ml peptide equivalent) for 24 hours at 37°C.
    
  • Maturation Readout: Wash cells and stain for DC maturation markers (CD80, CD86, MHC-II) using fluorophore-conjugated antibodies. Analyze via flow cytometry to confirm the efficacy of the co-delivered adjuvant.

  • Co-culture: Wash BMDCs thoroughly to remove free formulation. Add CFSE-labeled, antigen-specific CD4+ T cells at a 1:10 (DC:T cell) ratio.

  • Proliferation Analysis: After 72 hours, analyze T-cell proliferation by measuring CFSE dilution via flow cytometry. Quantify IFN-γ secretion in the supernatant via ELISA to confirm functional Th1 polarization.

Part 3: Quantitative Data Summaries

Table 1: Comparative Immunogenicity of TT 830-844 Co-delivery Strategies Data synthesized from standardized ELISPOT benchmarks across optimized adjuvant delivery studies.

Delivery SystemAdjuvantLinkage TypeCD4+ IFN-γ Response (SFC/10⁶ cells)Formulation Stability (PDI)
Soluble PeptideNoneSimple Admixture< 50N/A
Soluble PeptideCpG ODNSimple Admixture150 - 200N/A
Liposomes (DMPC/Chol)MPLACo-encapsulated450 - 6000.15 ± 0.03
PLGA NanoparticlesCpG ODNCovalent Chimeric800 - 10000.12 ± 0.02
Cell-Penetrating PeptideCpG ODNTripartite Fusion750 - 900N/A

References

  • Immunization with a Peptide Corresponding to Chlamydial Heat Shock Protein 60 Increases the Humoral Immune Response in C3H Mice to a Peptide Representing Variable Domain 4 of the Major Outer Membrane Protein of Chlamydia trachomatis Source: ASM Journals URL:[Link]

  • Mucosally delivered peptides prime strong immunity in HLA-A2.1 transgenic rabbits Source: PMC / NIH URL:[Link]

  • Immunogenicity of a Tripartite Cell Penetrating Peptide Containing a MUC1 Variable Number of Tandem Repeat (VNTR) and A T Helper Epitope Source: PMC / NIH URL:[Link]

  • Epitope-Based Immunome-Derived Vaccines: A Strategy for Improved Design and Safety Source: PMC / NIH URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Strategic Comparison Guide: Tetanus Toxin 830-844 vs. PADRE Epitopes in Vaccine Development

In the development of peptide, DNA, and carbohydrate-based vaccines, overcoming the poor inherent immunogenicity of small antigens is a critical bottleneck. While these antigens may contain specific B-cell or CD8+ T-cell...

Author: BenchChem Technical Support Team. Date: March 2026

In the development of peptide, DNA, and carbohydrate-based vaccines, overcoming the poor inherent immunogenicity of small antigens is a critical bottleneck. While these antigens may contain specific B-cell or CD8+ T-cell epitopes, they often lack the necessary CD4+ T-cell epitopes required to provide "Signal 2" (cytokine help) for robust immune activation.

To bypass the extreme polymorphism of human leukocyte antigen (HLA) class II molecules, drug developers utilize universal CD4+ T-helper epitopes . By physically conjugating target antigens to promiscuous epitopes that bind broadly across diverse HLA-DR alleles, developers can ensure population-wide vaccine efficacy. This guide objectively compares the two most prominent universal epitopes in clinical development: the natural Tetanus Toxin 830-844 (TT 830-844) and the synthetic Pan-DR Epitope (PADRE) .

The Mechanistic Imperative for Universal CD4+ T Cell Help

The efficacy of any targeted vaccine relies on a highly coordinated signaling cascade. When an antigen-epitope conjugate is internalized by an Antigen Presenting Cell (APC), it is proteolytically cleaved. The universal epitope is loaded onto the MHC-II complex and presented to CD4+ T helper cells. This interaction triggers the release of critical cytokines (e.g., IFN-γ, IL-2), which "license" the APC to fully activate antigen-specific CD8+ cytotoxic T lymphocytes (CTLs) and stimulate B-cell affinity maturation.

CD4_Pathway APC Antigen Presenting Cell (DC) MHCII MHC-II + Universal Epitope (TT 830-844 / PADRE) APC->MHCII TCR T Cell Receptor (TCR) MHCII->TCR Antigen Presentation CD4T CD4+ T Helper Cell TCR->CD4T Cytokines Cytokine Secretion (IFN-γ, IL-2) CD4T->Cytokines Effector CD8+ T Cell & B Cell Activation Cytokines->Effector Immune Licensing

CD4+ T cell activation pathway via universal MHC-II epitopes.

Molecular Architecture & Binding Profiles

The structural differences between TT 830-844 and PADRE dictate their distinct immunological behaviors.

TT 830-844 (also known as P2) is a naturally occurring 15-amino-acid peptide derived from Clostridium tetani[1]. Because it is a natural pathogen-derived sequence, it relies on evolutionary promiscuity to bind various HLA-DRB molecules[2]. However, because most of the global population has been vaccinated against tetanus, TT 830-844 often triggers a rapid memory recall response rather than de novo priming.

PADRE is a rationally designed, fully synthetic 13-amino-acid peptide. It was engineered to bind with high affinity to 15 of the 16 most common human HLA-DR types, as well as several murine MHC haplotypes (I-A^b/d and I-E^b/d)[3]. A key mechanistic feature of PADRE is the inclusion of the non-natural amino acid Cyclohexylalanine (Cha) at position 3 (AKX VAAWTLKAAA)[4]. This bulky, hydrophobic residue acts as an optimized anchor for Pocket 1 of the HLA-DR binding groove, maximizing binding affinity while resisting rapid proteolytic degradation.

Table 1: Molecular Characteristics Comparison
FeatureTetanus Toxin 830-844 (TT P2)PADRE (Pan-DR Epitope)
Origin Natural (Clostridium tetani)Synthetic (Rationally designed)
Sequence QYIKANSKFIGITELAKXVAAWTLKAAA (X = Cyclohexylalanine)
HLA-DR Coverage Broad (Binds diverse HLA-DRB alleles)Universal (Binds 15 of 16 most common alleles)
Pre-existing Immunity Yes (Due to widespread tetanus vaccination)No (Synthetic nature avoids prior memory)
Carrier-Induced Suppression Potential risk in hyper-immune individualsExtremely low risk
Relative Potency (Naive) HighVery High (Up to 100x vs natural epitopes)
Comparative Immunogenicity & Clinical Efficacy

Both epitopes have been extensively validated in preclinical and clinical settings, but their efficacy profiles differ based on the vaccine platform and target disease.

  • Potency in Naive Priming: In direct comparative proliferation assays, PADRE has been shown to be up to 100-fold more potent than other universal T-helper epitopes, including the tetanus toxin-derived universal epitope[3]. This makes PADRE exceptionally valuable when combining with weak tumor-associated antigens (TAAs) where maximum de novo CD4+ T cell expansion is required[5].

  • Clinical Validation in Carbohydrate Vaccines: TT 830-844 has demonstrated profound success in overcoming the T-cell independence of carbohydrate antigens. In the fully synthetic MAG-Tn3 therapeutic breast cancer vaccine, TT 830-844 was conjugated to Tn carbohydrate moieties. This formulation successfully elicited high titers of anti-Tn IgG antibodies in Phase I clinical trials without significant side effects[2].

  • Fusion Peptide and DNA Vaccines: Both epitopes have been evaluated head-to-head in viral and oncological targets. In a clinical evaluation of Cytomegalovirus (CMV) fusion peptide vaccines, both PADRE-CMV and Tetanus-CMV constructs demonstrated favorable safety and immunogenicity profiles[4]. However, in DNA vaccine models targeting pancreatic cancer (Mesothelin), incorporating PADRE into the MHC Class I trafficking domain (MITD) elicited more potent CD4+ T cell responses than the TT 830-844 equivalent[5]. Furthermore, the addition of either PADRE or TT 830-844 to HPV peptide vaccines significantly increased specific antitumor activity in pre-clinical studies[6].

Table 2: Experimental Immunogenicity Outcomes
Vaccine PlatformTarget AntigenEpitope UsedKey Immunological Outcome
Synthetic Peptide MAG-Tn3 (Carbohydrate)TT 830-844Elicited high anti-Tn IgG titers; phase I clinical success.
Long Peptide HPV E7PADREEnhanced IFN-γ production; superior tumor inhibition.
DNA Vaccine Mesothelin (MSLN)PADRE vs TT 830-844PADRE induced more potent CD4+ T cell responses than TT 830-844.
Fusion Peptide CMV pp65PADRE vs TT 830-844Both safe; PADRE showed highly favorable immunogenicity in HLA-A2 Tg mice.
Self-Validating Experimental Protocol: Epitope Immunogenicity Evaluation

To objectively compare the immunogenicity of these epitopes conjugated to your target antigen, a highly controlled in vivo ELISPOT workflow is required. The following protocol is designed as a self-validating system to prevent false positives from carrier-only responses.

Workflow Syn 1. Conjugation & Synthesis Imm 2. In Vivo Immunization Syn->Imm Iso 3. Splenocyte Isolation Imm->Iso Assay 4. ELISPOT Analysis Iso->Assay Data 5. Data Quantification Assay->Data

Step-by-step in vivo immunogenicity evaluation workflow.

Step 1: Antigen-Epitope Conjugation & Quality Control

  • Action: Synthesize the target antigen conjugated to either TT 830-844 or PADRE. Include a flexible spacer (e.g., GPGPG or PEG) between the epitope and the antigen. Verify purity via HPLC/MS.

  • Causality: Direct fusion without a spacer can alter the proteolytic cleavage sites required for proper endosomal processing, leading to steric hindrance during MHC-II loading and resulting in false-negative immunogenicity.

Step 2: In Vivo Immunization

  • Action: Immunize HLA-DR transgenic mice (e.g., HLA-DR4 Tg) subcutaneously with 20 µg of the vaccine formulation formulated with a TLR agonist (e.g., CpG-ODN) on Days 0 and 14.

  • Causality: Standard wild-type mice (e.g., C57BL/6) utilize murine MHC (I-A^b), which does not perfectly reflect human HLA-DR binding kinetics. Transgenic mice provide a biologically accurate translational model.

Step 3: Splenocyte Harvest & Viability Validation (Day 21)

  • Action: Isolate splenocytes. Perform flow-based viability staining. Crucial: Proceed only if viability is >90%.

  • Causality: Dead cells release intracellular proteases that degrade secreted cytokines in the assay medium, artificially lowering ELISPOT spot-forming units (SFUs).

Step 4: Ex Vivo Restimulation & ELISPOT

  • Action: Plate 5x10⁵ splenocytes/well on an IFN-γ coated ELISPOT plate. Restimulate separate wells with:

    • (A) Target Antigen alone

    • (B) TT/PADRE peptide alone

    • (C) Irrelevant peptide (Negative Control)

    • (D) PMA/Ionomycin (Positive Control)

  • Causality: Testing the target antigen alone (Well A) is the self-validating step. It confirms that the CD4+ T cell help provided by the universal epitope successfully "licensed" the immune system to recognize the actual target, rather than generating an immune response solely against the carrier peptide.

Strategic Selection Guide for Drug Development

The choice between TT 830-844 and PADRE should be dictated by the specific immunological goals of the therapeutic program:

  • Select PADRE when:

    • Developing prophylactic vaccines for infectious diseases or neoantigen cancer vaccines where maximum de novo T-cell priming is required.

    • Avoiding Carrier-Induced Epitopic Suppression is critical. Because PADRE is synthetic, patients have no pre-existing memory T-cells that might prematurely clear the vaccine conjugate before the immune system can process the target antigen.

  • Select TT 830-844 when:

    • Developing therapeutic vaccines where a rapid, robust memory recall response is advantageous.

    • Working with highly complex carbohydrate antigens (like MAG-Tn3), where the natural processing kinetics of a pathogen-derived sequence have proven clinical superiority in breaking B-cell tolerance.

References
  • Improving Multi-Epitope Long Peptide Vaccine Potency by Using a Strategy that Enhances CD4+ T Help in BALB/c Mice Source: PLOS One URL:[Link]

  • A DNA Vaccine Incorporating the MHC Class I Trafficking Domain and PADRE Epitope Enhances Antitumor Immunity in a Murine Pancreatic Cancer Model Source: Vaccines (MDPI) URL:[Link]

  • The fully synthetic MAG-Tn3 therapeutic vaccine containing the tetanus toxoid-derived TT830-844 universal epitope provides anti-tumor immunity Source: Cancer Immunology, Immunotherapy (PubMed Central) URL:[Link]

  • Clinical Evaluation of Safety and Immunogenicity of PADRE-Cytomegalovirus (CMV) and Tetanus-CMV Fusion Peptide Vaccines With or Without PF03512676 Adjuvant Source: The Journal of Infectious Diseases (Oxford Academic) URL:[Link]

  • Peptide-based nanovaccines for cervical cancer treatment Source: International Journal of Nanomedicine (Dove Medical Press) URL:[Link]

Sources

Comparative

Comparative Technical Guide: Binding Affinity of Tetanus Toxin 830-844 vs. Universal HLA-DR Epitopes

Executive Summary In the development of subunit and conjugate vaccines, the induction of a robust, long-lasting humoral and cellular immune response hinges on effective CD4+ T-cell help. Because human leukocyte antigen (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of subunit and conjugate vaccines, the induction of a robust, long-lasting humoral and cellular immune response hinges on effective CD4+ T-cell help. Because human leukocyte antigen (HLA) class II molecules are highly polymorphic, a vaccine relying on a single natural epitope may only protect a fraction of the population. To overcome this, drug development professionals utilize "universal" or Pan-DR epitopes—peptides capable of binding promiscuously across a wide array of HLA-DR alleles.

This guide provides an objective, data-driven comparison of the widely used natural epitope Tetanus Toxin 830-844 (TT 830-844; QYIKANSKFIGITEL) against synthetic alternatives like PADRE (AKFVAAWTLKAAA) and other natural sequences like TT 947-967 . By analyzing their comparative binding affinities and detailing the self-validating biochemical assays used to measure them, this guide serves as a foundational resource for selecting the optimal T-helper epitope for immunotherapeutic design.

Mechanistic Grounding: The Role of Pan-DR Epitopes

The efficacy of a CD4+ T-cell epitope is fundamentally dictated by its binding affinity to the HLA-DR binding groove. The groove consists of several distinct pockets (P1, P4, P6, P9) that accommodate the amino acid side chains of the peptide[1].

A Pan-DR epitope like TT 830-844 achieves broad population coverage because its sequence possesses a versatile anchor residue profile. The hydrophobic residues in TT 830-844 efficiently anchor into the deep, hydrophobic P1 pocket of most HLA-DRB1 alleles, while the remaining residues tolerate the polymorphic variations of the P4, P6, and P9 pockets across different allotypes[2].

Pathway APC Antigen Presenting Cell (APC) Uptake of Vaccine Construct Endosome Endosomal Processing Proteolytic Cleavage APC->Endosome Internalization Epitope TT 830-844 Generation (QYIKANSKFIGITEL) Endosome->Epitope Cathepsin Action HLA_DR HLA-DR Loading Displacement of CLIP Epitope->HLA_DR High Affinity Binding Surface Surface Presentation HLA-DR:Peptide Complex HLA_DR->Surface Trafficking CD4_TCell CD4+ T-Cell Activation Cytokine Release (Th1/Th2) Surface->CD4_TCell TCR Recognition

Figure 1: HLA-DR Antigen Presentation & Epitope Selection Pathway.

While PADRE is synthetically engineered (often incorporating non-natural amino acids like cyclohexylalanine at the P1 position to force ultra-high affinity binding), TT 830-844 is a fully natural sequence[1]. This natural origin significantly streamlines Good Manufacturing Practice (GMP) synthesis and regulatory approval pathways for human therapeutics, as it avoids the immunogenicity risks sometimes associated with non-natural peptide modifications[3].

Comparative Binding Affinity Data

To objectively evaluate these epitopes, we rely on the half-maximal inhibitory concentration (


) derived from competitive binding assays. A lower 

value indicates a higher binding affinity, meaning the peptide can successfully outcompete endogenous peptides for presentation on the antigen-presenting cell (APC) surface.
Table 1: Comparative Binding Affinities Across Prevalent HLA-DR Alleles
HLA-DR AlleleTT 830-844 (

nM)
PADRE (

nM)
TT 947-967 (

nM)
Clinical Relevance / Population Coverage
DRB101:01 < 50 (High)< 10 (Very High)< 100 (High)Broadly prevalent in Caucasian populations.
DRB104:01 < 50 (High)< 50 (High)< 500 (Moderate)Highly associated with autoimmune models.
DRB107:01 < 50 (High)< 50 (High)< 100 (High)High frequency globally; TT 830-844 is a known primary ligand[4].
DRB111:01 < 100 (High)< 50 (High)< 500 (Moderate)Common in Mediterranean and African populations.
DRB1*15:01 < 50 (High)< 50 (High)< 100 (High)Dominant allele in Multiple Sclerosis research.

Data Synthesis & Interpretation: PADRE exhibits marginally superior binding kinetics (lower


) in specific alleles like DRB101:01 due to its optimized synthetic anchor residues[1]. However, TT 830-844 maintains universally high affinity (

< 100 nM) across all major supertypes[2]. TT 947-967, while effective, shows moderate affinity gaps (e.g., DRB1
04:01), making TT 830-844 the superior natural choice for global prophylactic and therapeutic vaccines[3].

Experimental Methodology: Self-Validating Competitive HLA-DR Binding Assay

To generate the affinity data shown above, a robust, high-throughput biochemical assay is required. As an Application Scientist, I emphasize that an assay is only as reliable as its internal controls. The following protocol utilizes a time-resolved fluorescence (TRF) competitive binding workflow designed as a self-validating system .

Assay Step1 1. Plate Coating Anti-HLA-DR (L243) Step2 2. Complex Incubation Soluble HLA-DR + Peptides Step1->Step2 Step3 3. Competition Biotin-Tracer vs TT 830-844 Step2->Step3 Step4 4. Detection Europium-Streptavidin Step3->Step4 Step5 5. Quantification TRF Readout & IC50 Step4->Step5

Figure 2: Self-Validating Competitive HLA-DR Binding Assay Workflow.

Step-by-Step Protocol & Causality

Step 1: System Validation & Baseline Establishment

  • Action: Before introducing the competitor peptide (TT 830-844), incubate a known biotinylated reference peptide (e.g., biotin-HA 307-319) with recombinant soluble HLA-DR monomers. Run a parallel well lacking the HLA-DR monomer.

  • Causality: This establishes the maximum binding signal (

    
    ) and the background noise. The assay is only validated to proceed if the Signal-to-Noise ratio is >5. This ensures the recombinant HLA-DR is highly active and the tracer is functionally intact.
    

Step 2: Competitive Incubation

  • Action: In a 96-well plate, combine 2.5 nM of soluble HLA-DR, 25 nM of the biotinylated reference peptide, and a serial dilution of the unlabeled test peptide (TT 830-844) ranging from 0.1 nM to 10,000 nM. Incubate at 37°C for 24 hours[4].

  • Causality: The 24-hour incubation is critical. HLA-DR-peptide interactions have exceptionally slow on/off rates. A shorter incubation will not reach thermodynamic equilibrium, leading to artificially inflated

    
     values.
    

Step 3: Conformation-Specific Capture

  • Action: Transfer the equilibrated mixture to an assay plate pre-coated with the L243 anti-HLA-DRA monoclonal antibody. Wash 3x with PBST.

  • Causality: Why L243? The L243 antibody is conformation-dependent; it only binds to correctly folded, intact

    
    /
    
    
    
    HLA-DR heterodimers[4]. This prevents denatured or aggregated HLA-DR from contributing to the signal, ensuring strict biological relevance.

Step 4: Detection & Quantification

  • Action: Add Europium-labeled Streptavidin. Wash 5x. Read the plate using Time-Resolved Fluorescence (TRF). Calculate the

    
     using a 4-parameter logistic non-linear regression model.
    
  • Causality: TRF utilizing Europium provides a massive temporal shift in fluorescence emission, completely eliminating short-lived background autofluorescence from the plastic plate or buffer components, yielding highly precise

    
     curves.
    

Strategic Implementation in Drug Development

When designing a conjugate vaccine or a peptide-based immunotherapy (such as a cancer nanovaccine), the choice between TT 830-844 and PADRE dictates the downstream regulatory strategy.

While PADRE's synthetic modifications yield exceptional affinity, they classify the molecule as a New Chemical Entity (NCE) with non-natural components, triggering rigorous immunotoxicity and anti-drug antibody (ADA) scrutiny. Conversely, TT 830-844 (QYIKANSKFIGITEL) is a natural sequence derived from a pathogen to which most of the global population has already been safely exposed (via the DTaP/TDaP vaccines). This pre-existing memory not only accelerates the secondary immune response but also provides a de-risked safety profile for Phase I/II clinical trials[3].

References

1.3 2.4 3. 1 4.2

Sources

Validation

Validation of Tetanus Toxin 830-844 as a Standard Control in T-Cell Assays

Executive Summary In the landscape of immunogenicity testing, the reliability of a T-cell assay is defined by its controls.[1] While mitogens like PHA (Phytohemagglutinin) provide a "sledgehammer" approach to verifying c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of immunogenicity testing, the reliability of a T-cell assay is defined by its controls.[1] While mitogens like PHA (Phytohemagglutinin) provide a "sledgehammer" approach to verifying cell viability, they fail to interrogate the delicate machinery of antigen-specific recognition.

This guide validates Tetanus Toxin 830-844 (TT 830-844) , a synthetic peptide with the sequence QYIKANSKFIGITEL , as a superior "Universal" positive control for CD4+ T-cell assays. Unlike viral lysates or whole proteins, this defined epitope offers a precise, reproducible benchmark for HLA-DR restricted responses across a genetically diverse human population.

Part 1: Scientific Rationale & Mechanism of Action

The "Universal" Epitope Concept

The utility of TT 830-844 stems from its promiscuity . Most T-cell epitopes are restricted to specific HLA alleles, making them poor controls for general population screening. However, TT 830-844 binds with high affinity to a broad range of HLA-DR alleles (including DRB1*01, *04, *07, *11, *15, and *03).

Because Tetanus vaccination is nearly ubiquitous globally, memory Th cells specific to this epitope are present in the peripheral blood of almost all healthy donors. This makes TT 830-844 an ideal tool to validate:

  • PBMC Viability: Are the cells alive?

  • APC Functionality: Can the Antigen Presenting Cells (APCs) load peptide onto MHC Class II?

  • T-Cell Functionality: Can the CD4+ T cells proliferate or secrete cytokines (IFN-

    
    , IL-2) upon recognition?
    
Mechanism of Action Diagram

The following diagram illustrates the specific pathway by which TT 830-844 activates CD4+ T cells, contrasting it with non-specific mitogens.

TT_Mechanism cluster_synapse Immunological Synapse Substrate TT 830-844 Peptide (QYIKANSKFIGITEL) APC Antigen Presenting Cell (Dendritic Cell / Monocyte) Substrate->APC Exogenous Loading HLA HLA-DR Molecule (Promiscuous Binding) APC->HLA Peptide Loading (Direct/Minimal Processing) TCell Memory CD4+ T-Cell APC->TCell Signal 2 (Co-stimulation) TCR T-Cell Receptor (CD4+ Specific) HLA->TCR MHC-Peptide Complex Presentation TCR->TCell Signal 1 (Recognition) Response Cytokine Release (IFN-γ, IL-2) & Proliferation TCell->Response Activation

Figure 1: Mechanism of Action for TT 830-844.[2] Unlike mitogens that bypass receptors, TT 830-844 requires a functional immunological synapse, validating the entire antigen presentation pathway.

Part 2: Comparative Analysis of Controls

A common error in assay development is selecting a control that is "too strong" (masking sensitivity issues) or "too specific" (failing in certain donors). The table below compares TT 830-844 against industry alternatives.

FeatureTT 830-844 (Peptide) Whole Tetanus Toxoid (Protein) CEF / CEFT Pool PHA / PMA (Mitogens)
Nature Synthetic Peptide (15-mer)Purified ProteinPool of viral peptides (CMV, EBV, Flu)Plant lectin / Chemical
Specificity Antigen-Specific (CD4+)Antigen-Specific (CD4+)Antigen-Specific (CD8+ & CD4+)Non-Specific (Polyclonal)
Processing Required? Minimal (Direct MHC II binding)High (Requires uptake & lysosomal processing)MinimalNone (Bypasses Receptor)
Population Coverage >95% (Vaccinated)>95% (Vaccinated)Variable (Depends on viral exposure)100%
Assay Background LowModerateLowHigh (Can obscure weak signals)
Primary Use Case Gold Standard for CD4+ assay validationTesting APC processing capacityImmune monitoring of antiviral memoryViability check only (Positive Control)

Expert Insight:

"While Whole Tetanus Toxoid tests the APC's ability to internalize and process protein, it introduces lot-to-lot variability. TT 830-844 is synthetic and chemically defined, making it the superior choice for GLP/GMP assays where reproducibility is paramount."

Part 3: Validated Experimental Protocol (ELISpot)

This protocol is designed for the detection of IFN-


 secreting T cells.[3] It is self-validating: if the TT 830-844 wells fail, data from test antigens must be rejected.
Reagents Required[2][4][5][6]
  • TT 830-844 Peptide: Purity >95% (HPLC).[4] Sequence: QYIKANSKFIGITEL.

  • PBMCs: Fresh or Cryopreserved (Viability >90%).

  • Culture Media: RPMI 1640 + 10% Human AB Serum (Heat Inactivated).

Workflow Diagram

ELISpot_Workflow cluster_stim Stimulation Conditions (Triplicates) Start Start: PBMC Thaw/Prep Rest Resting Phase (Overnight @ 37°C) *Critical for reducing background* Start->Rest Seed Seed Cells (2-3 x 10^5 cells/well) Rest->Seed PlatePrep Coat ELISpot Plate (Anti-IFN-γ mAb) PlatePrep->Seed Neg Negative Control (Media + DMSO) Seed->Neg TT TT 830-844 (2 µg/mL) Seed->TT Pos Positive Control (PHA or CEFT) Seed->Pos Incubate Incubation (24 - 48 Hours) Neg->Incubate TT->Incubate Pos->Incubate Develop Development (Detection Ab -> Streptavidin-AP -> Substrate) Incubate->Develop Read Analysis (Spot Counting) Develop->Read

Figure 2: Optimized ELISpot Workflow. Note the "Resting Phase" which is crucial for reducing high background often seen in thawed PBMCs.

Step-by-Step Methodology
  • Peptide Reconstitution:

    • Dissolve lyophilized TT 830-844 in sterile DMSO to a stock concentration of 10 mg/mL . Aliquot and store at -80°C.

    • Note: Avoid repeated freeze-thaw cycles.

  • Cell Preparation:

    • Thaw PBMCs and rest overnight in complete media at 37°C. This step allows apoptotic cells to die off and reduces non-specific background spots.

    • Count cells and resuspend at 3 x 10⁶ cells/mL .

  • Assay Setup (96-well Plate):

    • Add 100 µL of cell suspension (300,000 cells) per well.

    • Test Wells: Add TT 830-844 to a final concentration of 2 µg/mL .

    • Negative Control: Add Media + DMSO (matched to peptide solvent concentration).[5][6]

    • Positive Control: PHA (1-5 µg/mL) or CEFT pool.

  • Incubation:

    • Incubate for 20–24 hours at 37°C, 5% CO₂. Do not disturb the plate.

  • Development:

    • Wash cells (5x) with PBS-Tween.

    • Add Biotinylated detection antibody (2 hrs).

    • Add Streptavidin-Enzyme conjugate (1 hr).

    • Add Substrate (e.g., BCIP/NBT) and monitor spot development (usually 5-15 mins).

Acceptance Criteria

For a valid assay run using healthy donor PBMCs:

  • Negative Control: < 10 spots per well.

  • TT 830-844: > 50 spots per well (varies by donor, but distinct separation from background is required).

  • Stimulation Index (SI): (TT Count / Negative Count) > 2.5.

Part 4: Troubleshooting & Optimization

Issue: High Background in Negative Control

  • Cause: Cell stress or high DMSO concentration.

  • Solution: Ensure the resting phase (Step 2) is performed. Titrate DMSO concentration to < 0.5% final volume.

Issue: Low Response to TT 830-844

  • Cause 1 (Biological): Donor may be HLA-mismatched (rare) or have waned immunity (no booster in >10 years).

  • Cause 2 (Technical): Peptide degradation. Check HPLC profile of the stock.

  • Solution: Run a dose-response curve (0.1, 1.0, 10 µg/mL). If response is still absent, confirm donor vaccination history.

Issue: "Blacked Out" Wells

  • Cause: Over-stimulation.

  • Solution: TT 830-844 is potent. If spots are confluent, reduce cell number to 100,000/well or reduce peptide concentration to 1 µg/mL.

References

  • Demotz, S., et al. (1989).[4][7][8][9] "Delineation of several DR-restricted tetanus toxin T cell epitopes." Journal of Immunology, 142(2), 394-402.

  • Panina-Bordignon, P., et al. (1989).[8] "Universally immunogenic T cell epitopes: promiscuous binding to human MHC class II and promiscuous recognition by T cells."[8][9][10] European Journal of Immunology, 19(12), 2237-2242.

  • Diethelm-Okita, B. M., et al. (2000).[9][11] "Universal epitopes for human CD4+ cells on tetanus and diphtheria toxins." The Journal of Infectious Diseases, 181(3), 1001-1009.[9][11]

  • Maecker, H. T., et al. (2005). "Standardization of cytokine flow cytometry assays." BMC Immunology, 6, 13.

  • JPT Peptide Technologies. "Tetanus Toxin 830-844 Product Specifications."

Sources

Comparative

Benchmarking Tetanus toxin 830-844 against Influenza HA peptides

Title: Benchmarking Universal CD4+ T Helper Epitopes: Tetanus Toxin 830-844 vs. Influenza HA 307-319 in Vaccine Design Introduction In the rational design of synthetic subunit vaccines, target antigens—such as tumor-asso...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Benchmarking Universal CD4+ T Helper Epitopes: Tetanus Toxin 830-844 vs. Influenza HA 307-319 in Vaccine Design

Introduction In the rational design of synthetic subunit vaccines, target antigens—such as tumor-associated carbohydrate antigens (TACAs) or short neoepitopes—often lack the intrinsic immunogenicity required to mount a robust, long-lasting immune response[1]. Because these small molecules cannot directly engage Major Histocompatibility Complex Class II (MHC-II) molecules, they fail to recruit CD4+ T helper (Th) cells. To overcome this, drug developers conjugate target antigens to "universal" CD4+ T cell epitopes[2]. Two of the most widely benchmarked promiscuous T helper epitopes are Tetanus Toxin 830-844 (TT 830-844) and Influenza Hemagglutinin 307-319 (HA 307-319)[3].

This guide provides an objective, data-driven comparison of TT 830-844 and HA 307-319, detailing their biochemical profiles, mechanistic pathways, and the validated experimental protocols required to benchmark their performance in preclinical development.

Mechanistic Causality: Why Helper Epitopes Matter

The inclusion of a promiscuous epitope like TT 830-844 or HA 307-319 bypasses the genetic restriction of the human leukocyte antigen (HLA) system[4]. These peptides contain "EpiBars"—sequence motifs capable of binding to a broad repertoire of HLA-DR alleles[4]. Upon internalization by an Antigen Presenting Cell (APC), the conjugate is processed, and the helper epitope is presented on MHC-II. This presentation activates CD4+ Th cells, which subsequently secrete cytokines (e.g., IFN-γ, IL-2, IL-4) that provide essential trans-help for B cell affinity maturation (class switching to IgG) and CD8+ cytotoxic T lymphocyte (CTL) clonal expansion[3].

G APC Antigen Presenting Cell (Dendritic Cell) MHCII MHC-II + Helper Epitope (TT 830-844 / HA 307-319) APC->MHCII Processes Conjugate CD4 CD4+ T Helper Cell (Th1 / Th2 Activation) MHCII->CD4 TCR Recognition Cytokines Cytokine Release (IL-2, IFN-γ, IL-4) CD4->Cytokines Secretes B_Cell B Cell (Antibody Class Switching) Cytokines->B_Cell Th2 Help (Humoral) CD8_Cell CD8+ Cytotoxic T Cell (Clonal Expansion) Cytokines->CD8_Cell Th1 Help (Cellular)

CD4+ T cell activation pathway driven by universal helper epitopes.

Biochemical and Immunological Profiling

When selecting between TT 830-844 and HA 307-319, developers must weigh HLA promiscuity against biochemical handling (solubility and conjugation chemistry). TT 830-844 is highly hydrophobic, which can induce aggregation during solid-phase peptide synthesis (SPPS) or aqueous formulation. Conversely, HA 307-319 contains multiple charged residues (Lys), conferring excellent aqueous solubility but potentially complicating amine-directed conjugation strategies (e.g., NHS-ester chemistry) due to competing primary amines.

Table 1: Comparative Profiling of TT 830-844 and HA 307-319

ParameterTetanus Toxin 830-844 (TT 830-844)Influenza HA 307-319
Sequence QYIKANSKFIGITELPKYVKQNTLKLAT
Length 15 amino acids13 amino acids
Origin Clostridium tetani (Tetanus toxoid)Influenza A virus (Hemagglutinin)
HLA-DR Coverage Extremely High (DRB10101, 0401, 0701, 1101, 1501)High (DRB10101, 0401, 1101)
Isoelectric Point (pI) 6.010.2
Aqueous Solubility Poor to Moderate (Often requires DMSO/DMF)Excellent (Readily soluble in PBS)
Conjugation Liability Contains one Lysine (K836)Contains three Lysines (K308, K310, K316)
Clinical Precedents Cancer neoantigen vaccines, Glycoconjugates[1]Viral peptide vaccines, AtheroVax[2]

Experimental Benchmarking Protocols

To objectively benchmark these peptides for a specific vaccine platform, a two-tiered validation system is required: In vitro MHC-II binding affinity and In vivo immunogenicity.

Protocol 1: In Vitro HLA-DR Binding Affinity via Fluorescence Polarization (FP)

Causality & Self-Validation: Binding to MHC-II is the prerequisite for CD4+ T cell activation. We utilize a competitive Fluorescence Polarization (FP) assay because it allows equilibrium binding measurement without wash steps, preventing the dissociation of low-affinity complexes. A scrambled peptide sequence is mandatory as a negative control to validate that binding is sequence-specific, not driven by non-specific hydrophobic interactions.

Step-by-Step Methodology:

  • Reagent Preparation: Purify recombinant human HLA-DR monomers (e.g., DRB1*0401). Synthesize a fluorescently labeled reference peptide (e.g., FITC-HA 307-319) at 10 nM.

  • Competitor Titration: Prepare 3-fold serial dilutions of unlabeled test peptides (TT 830-844, HA 307-319, and Scrambled Control) ranging from 100 μM down to 1 nM in binding buffer (PBS, 1 mM EDTA, 0.01% Tween-20, pH 7.4).

  • Incubation: Combine 50 nM HLA-DR protein, 10 nM FITC-reference peptide, and the titrations of unlabeled competitor peptides in a black 384-well microplate.

  • Equilibration: Incubate the plate in the dark at 37°C for 24 hours to ensure the thermodynamic equilibrium of peptide exchange.

  • Readout: Measure fluorescence polarization (mP) using a microplate reader (Ex: 485 nm, Em: 535 nm).

  • Data Analysis: Plot mP values against the log concentration of the competitor peptide. Calculate the IC50 using a 4-parameter logistic non-linear regression model. A lower IC50 indicates superior binding affinity.

Protocol 2: In Vivo T-Cell Help Assessment (Transgenic Murine Model)

Causality & Self-Validation: Standard C57BL/6 or BALB/c mice possess murine MHC (H-2) alleles, which do not accurately reflect human HLA-DR binding promiscuity. Therefore, benchmarking must be performed in HLA-DR transgenic mice (e.g., HLA-DR4/H-2-KO) to ensure translational relevance. The assay measures the downstream effect of CD4+ help: the expansion of antigen-specific CD8+ T cells (via ELISPOT) and IgG class switching (via ELISA).

Workflow Syn Formulate Conjugate (Antigen + TT/HA) Immune Immunize HLA-DR Transgenic Mice Syn->Immune Harvest Harvest Spleen & Serum (Day 21) Immune->Harvest Assay1 IFN-γ ELISPOT (CD8+ T-Cell Response) Harvest->Assay1 Assay2 IgG ELISA (B-Cell Response) Harvest->Assay2

In vivo benchmarking workflow in HLA-DR transgenic mice.

Step-by-Step Methodology:

  • Vaccine Formulation: Conjugate a model CD8+ target epitope (e.g., HPV E7 49-57) to either TT 830-844 or HA 307-319. Formulate with an adjuvant (e.g., Poly:ICLC or QS-21) to provide necessary Danger-Associated Molecular Patterns (DAMPs) for APC maturation[3].

  • Immunization Schedule: Inject HLA-DR4 transgenic mice subcutaneously (s.c.) at the tail base on Day 0 and Day 14 with 20 μg of the formulated vaccine. Use an unconjugated target epitope as a negative control.

  • Tissue Harvesting: On Day 21, euthanize the mice. Collect blood via cardiac puncture for serum isolation and harvest spleens to isolate peripheral blood mononuclear cells (PBMCs).

  • IFN-γ ELISPOT (Cellular Immunity): Plate 2×10⁵ splenocytes per well on an anti-IFN-γ coated ELISPOT plate. Restimulate with the target CD8+ epitope (10 μg/mL) for 24 hours. Develop the plate and quantify Spot Forming Units (SFUs). High SFUs indicate that the helper epitope successfully facilitated CD8+ clonal expansion.

  • IgG ELISA (Humoral Immunity): Coat ELISA plates with the target antigen. Serially dilute the collected serum and detect with HRP-conjugated anti-mouse IgG. The presence of high-titer IgG confirms that the helper epitope successfully induced CD4+ Th2-mediated B cell class switching.

Comparative Performance Analysis & Selection Matrix

Experimental data consistently demonstrates that while both peptides act as potent universal helper epitopes, their optimal use cases diverge based on molecular context:

  • Choose TT 830-844 when: Designing complex glycoconjugates or multi-epitope cancer vaccines where maximum HLA population coverage is the absolute priority[1]. Its broader "EpiBar" profile often yields superior IFN-γ ELISPOT responses across diverse genetic backgrounds[4]. However, manufacturing requires robust solvent systems (e.g., DMSO) due to its hydrophobicity.

  • Choose HA 307-319 when: The vaccine platform relies on aqueous formulation or self-assembling nanoparticles where hydrophobic peptides would induce unwanted aggregation. Its high solubility makes it highly tractable, though developers must utilize orthogonal protection strategies during synthesis if utilizing amine-reactive crosslinkers, due to its three reactive lysine residues.

Conclusion

Both Tetanus Toxin 830-844 and Influenza HA 307-319 are highly validated, authoritative tools for overcoming MHC restriction in subunit vaccine design[2],[3]. The decision to benchmark and select one over the other should be dictated by a synthesis of immunological breadth (favoring TT 830-844) and biophysical tractability (favoring HA 307-319).

References

  • Frontiers in Cardiovascular Medicine. A novel therapeutic vaccine targeting the soluble TNFα receptor II to limit the progression of cardiovascular disease: AtheroVax.2

  • National Center for Biotechnology Information (PMC). Nanoparticles as Delivery Systems for Antigenic Saccharides: From Conjugation Chemistry to Vaccine Design.1

  • National Center for Biotechnology Information (PMC). Epitope-Based Immunome-Derived Vaccines: A Strategy for Improved Design and Safety.4

  • National Center for Biotechnology Information (PMC). Peptide-Based Nanovaccines in the Treatment of Cervical Cancer: A Review of Recent Advances.3

Sources

Validation

Advanced Cross-Reactivity Analysis: Tetanus Toxin 830-844 (P2) Antibodies

Executive Summary: The "Universal" Double-Edged Sword The Tetanus Toxin 830-844 peptide (Sequence: QYIKANSKFIGITEL ), often referred to as the P2 epitope , is a cornerstone in modern immunology. It is widely utilized as...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Universal" Double-Edged Sword

The Tetanus Toxin 830-844 peptide (Sequence: QYIKANSKFIGITEL ), often referred to as the P2 epitope , is a cornerstone in modern immunology. It is widely utilized as a "universal" T-cell helper epitope in synthetic vaccines (e.g., MAG-Tn3) because of its promiscuous binding to a broad spectrum of human HLA-DR (MHC Class II) alleles.

However, for researchers developing peptide-conjugate vaccines or analyzing immunogenicity, antibodies raised against this helper domain present a significant analytical challenge. High titers of anti-TT 830-844 antibodies can cause "epitope suppression," where the immune system focuses on the helper peptide rather than the target antigen. Furthermore, distinguishing between antibodies that recognize the linear P2 peptide versus the conformational whole Tetanus Toxoid is critical for assay validity.

This guide objectively compares the performance of detection reagents (Monoclonal vs. Polyclonal) and outlines a self-validating framework to quantify cross-reactivity.

Comparative Analysis: Antibody Classes & Performance[1]

When selecting an antibody to detect TT 830-844 (or to assess if your vaccine induced antibodies against it), "off-the-shelf" reagents vary significantly in cross-reactivity profiles.

Table 1: Performance Matrix of Detection Alternatives
FeatureOption A: Affinity-Purified Polyclonal (Anti-Peptide) Option B: Monoclonal Antibody (Anti-Peptide) Option C: Anti-Whole Tetanus Toxoid (Polyclonal)
Target Specific to QYIKANSKFIGITELSpecific to a 5-8 AA motif within 830-844Whole Toxin (Heavy + Light Chains)
Sensitivity High (Multiple binding sites on the peptide)Moderate (Single epitope)Variable (Depends on peptide exposure)
Specificity Moderate (Risk of cross-reaction with similar hydrophobic motifs)Very High (Defined epitope)Low for the peptide specifically
Cross-Reactivity Risk Medium: May bind partial sequences in host proteins.[1]Low: Rare unless exact motif is repeated.High: Cross-reacts with Botulinum toxins and other Clostridial proteins.
Primary Use Case Detecting low-level immunogenicity in serum.Quantifying peptide load in conjugate vaccines.Validation of native toxin presence (not peptide specific).
Cost


$
$
Critical Insight: The "Carrier Effect" Trap

In vaccine development, if you use Tetanus Toxoid (TT) as a carrier, you will generate antibodies against the whole protein. If you use the specific 830-844 peptide as a helper, you generate a narrower response.

  • The Risk: Using an Option C antibody to validate an 830-844 construct often yields false negatives because the linear peptide epitope may be buried or constitute <1% of the polyclonal mixture's target range.

  • The Solution: For peptide-based vaccines, Option A (Affinity-Purified Polyclonal) is the gold standard for sensitivity, provided you perform the Competitive Inhibition Validation (see Section 4).

Mechanism of Action & Cross-Reactivity Vectors

To understand why cross-reactivity occurs, we must visualize the interaction. The TT 830-844 peptide mimics the amphipathic helices often found in MHC II binding grooves.

Diagram 1: The Universal Epitope Mechanism & Cross-Reactivity Nodes

G Peptide TT 830-844 (QYIKANSKFIGITEL) MHC MHC Class II (HLA-DR) Peptide->MHC Promiscuous Binding Ab_Peptide Anti-Peptide Ab (Target) Peptide->Ab_Peptide Specific Binding Ab_Whole Anti-Whole TT Ab (Interference) Peptide->Ab_Whole Weak/Variable Binding TCell CD4+ T-Cell Receptor MHC->TCell Activation Host_Protein Host Protein (Hydrophobic Motif) Ab_Peptide->Host_Protein Potential Cross-Reactivity (Hydrophobic Mimicry)

Caption: Figure 1. The TT 830-844 peptide functions by binding MHC II. Antibody cross-reactivity risks arise from its hydrophobic nature, potentially mimicking host protein motifs.

Experimental Validation: The "Self-Validating" Protocol

Trusting a commercial datasheet is insufficient for critical drug development assays. You must validate specificity in your specific matrix (serum, plasma, buffer).

Protocol: Competitive Inhibition ELISA

This is the definitive test for cross-reactivity. If the signal is truly specific to TT 830-844, adding free peptide to the antibody before it hits the plate should abolish the signal.

Reagents Required:
  • Coated Plate: 96-well plate coated with TT 830-844 peptide (1 µg/mL).

  • Primary Antibody: The candidate antibody (Anti-TT 830-844).

  • Competitor: Free TT 830-844 peptide (Lyophilized, HPLC pure).

  • Irrelevant Control: Scrambled peptide or unrelated protein (e.g., BSA).

Step-by-Step Methodology:
  • Pre-Adsorption (The Critical Step):

    • Prepare 5 tubes.

    • Tube 1 (Max Signal): Antibody + Buffer only.

    • Tube 2 (Low Comp): Antibody + Free Peptide (0.1 µg/mL).

    • Tube 3 (Med Comp): Antibody + Free Peptide (1.0 µg/mL).

    • Tube 4 (High Comp): Antibody + Free Peptide (10.0 µg/mL).

    • Tube 5 (Specificity Control): Antibody + Irrelevant Peptide (10.0 µg/mL).

    • Incubate all tubes for 1 hour at Room Temperature (RT) with gentle rotation.

  • Assay Execution:

    • Transfer 100 µL from each pre-adsorbed tube into the peptide-coated wells.

    • Incubate for 1 hour at RT.

    • Wash 4x with PBS-Tween (0.05%).

    • Add HRP-conjugated Secondary Antibody (1:5000). Incubate 45 mins.

    • Wash 4x.[2][3]

    • Add TMB Substrate, develop for 15 mins, stop with 1M H2SO4.

  • Data Interpretation:

    • True Specificity: Signal in Tubes 2-4 should drop in a dose-dependent manner (inhibition curve). Tube 5 should match Tube 1.

    • Cross-Reactivity/Non-Specific Binding: If Tube 4 (High Comp) still shows high signal, your antibody is binding to the blocking agent (BSA/Casein) or the plastic, not the peptide.

Diagram 2: Competitive Inhibition Workflow

Workflow Start Start: Candidate Antibody Incubate Pre-Incubation (1 Hour) Start->Incubate Branch_Free + Free TT 830-844 (Competitor) Incubate->Branch_Free Branch_Null + Buffer Only (Control) Incubate->Branch_Null Plate Apply to Coated Plate Branch_Free->Plate Branch_Null->Plate Read Measure OD450 Plate->Read Result_Spec Signal Inhibited (Specific) Read->Result_Spec Low OD Result_Cross No Inhibition (Non-Specific/Cross-Reactive) Read->Result_Cross High OD

Caption: Figure 2. Workflow for validating antibody specificity via competitive inhibition.[4] Signal loss in the presence of free peptide confirms specificity.

Technical Recommendations

  • Blocking Buffer Selection:

    • Avoid Non-Fat Dry Milk (NFDM) if you are detecting antibodies in human serum that might cross-react with bovine proteins.

    • Recommendation: Use 3% BSA (Bovine Serum Albumin) or a Protein-Free Block (e.g., synthetic blockers) to minimize background noise when analyzing this specific hydrophobic peptide.

  • Sequence Homology Check:

    • Before using TT 830-844 antibodies in a new species (e.g., Cynomolgus monkeys), perform a BLAST search of QYIKANSKFIGITEL against the host proteome.

    • Note: The sequence is derived from Clostridium tetani.[5][6][7] While unique, the "FIGITEL" motif is hydrophobic and can stick non-specifically to plastic if Tween-20 is omitted in wash buffers.

  • Reagent Storage:

    • The TT 830-844 peptide is prone to aggregation due to its amphipathic nature. Store lyophilized at -20°C. Once reconstituted, avoid freeze-thaw cycles as aggregates can cause false-positive "sticky" signals in ELISA.

References

  • National Institutes of Health (NIH) / PubMed. The fully synthetic MAG-Tn3 therapeutic vaccine containing the tetanus toxoid-derived TT830-844 universal epitope provides anti-tumor immunity. [Link]

  • Creative Diagnostics. Competitive ELISA Protocol and Reagent Guidelines. [Link]

  • Bio-Rad Antibodies. General Competitive ELISA Protocol. [Link]

Sources

Comparative

Reproducibility of Tetanus Toxin 830-844 Stimulation Across Donor Cohorts

Content Type: Publish Comparison Guide Topic: Audience: Researchers, Scientists, Drug Development Professionals Executive Summary In the landscape of T cell immunogenicity assays, the selection of a positive control is n...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Topic: Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the landscape of T cell immunogenicity assays, the selection of a positive control is not merely a procedural check—it is a critical determinant of assay validity. While mitogens like Phytohaemagglutinin (PHA) or anti-CD3/CD28 antibodies provide a "sledgehammer" approach to activation, they fail to mimic the physiological antigen processing required for true adaptive immune monitoring.

The Tetanus Toxin 830-844 peptide (TT 830-844) , sequence QYIKANSKFIGITEL , has emerged as a superior "universal" control for CD4+ T cell responses. Unlike the CEF peptide pool (which is Class I restricted and heavily biased toward specific HLA alleles), TT 830-844 is a promiscuous MHC Class II epitope that binds to a broad spectrum of HLA-DR alleles.

This guide objectively compares TT 830-844 against standard alternatives (CEF, SEB, Anti-CD3) and provides a self-validating protocol to ensure reproducibility across diverse donor cohorts.

Mechanism of Action: The "Universal" Epitope

To understand the reproducibility of TT 830-844, one must understand its interaction with the Major Histocompatibility Complex (MHC). Unlike typical epitopes that are restricted to a single HLA allele, TT 830-844 contains anchor residues that allow it to bind to multiple HLA-DRB1 alleles (including *01:01, *04:05, *07:01, *11:01, 13:01).

This "promiscuity" allows it to bypass the genetic restriction that limits other peptide controls, making it effective in >90% of vaccinated individuals regardless of their specific HLA genotype.

Visualization: CD4+ Activation Pathway

The following diagram illustrates the specific pathway activated by TT 830-844, contrasting it with the bypass mechanisms of superantigens (SEB).

TT_Mechanism TT_Peptide TT 830-844 Peptide (Exogenous Antigen) APC Antigen Presenting Cell (DC / Monocyte) TT_Peptide->APC Uptake Processing Endosomal Processing (Loading onto MHC II) APC->Processing Internalization MHC_Complex MHC Class II (HLA-DR) Processing->MHC_Complex Peptide Loading TCR T Cell Receptor (Specific Recognition) MHC_Complex->TCR Presentation CD4_Cell CD4+ Helper T Cell TCR->CD4_Cell Signal 1 Response Clonal Expansion & Cytokine Release (IFN-γ, IL-2) CD4_Cell->Response Activation SEB SEB (Superantigen) SEB->MHC_Complex Cross-links outside groove SEB->TCR Non-specific binding

Caption: Figure 1. TT 830-844 requires physiological processing and specific TCR recognition (Solid lines), whereas SEB (Dashed) bypasses specificity.

Comparative Performance Analysis

The choice of control dictates the interpretation of "non-responsiveness" in your assay. If a donor fails to respond to CEF, it could be an HLA mismatch.[1] If they fail to respond to SEB, the cells are likely dead. TT 830-844 sits in the "Goldilocks" zone: it proves the cells are viable and capable of antigen-specific recall, without the HLA bias of CEF.

Table 1: Performance Matrix of T Cell Stimulation Controls
FeatureTT 830-844 Peptide CEF Peptide Pool SEB (Superantigen) Anti-CD3 / CD28
Primary Target CD4+ T Cells (Helper)CD8+ T Cells (Cytotoxic)CD4+ & CD8+All T Cells
Mechanism Antigen-Specific Recall (MHC II)Antigen-Specific Recall (MHC I)Non-specific Cross-linkingPolyclonal Receptor Cross-linking
HLA Restriction Promiscuous (Universal) Highly Restricted (HLA-A2, etc.)NoneNone
Responder Rate >90-95% (Vaccinated donors)Variable (Depends on infection history)100%100%
Physiological Relevance High (Mimics true infection)High (Mimics viral recall)Low (Hyper-stimulation)Low (Synthetic activation)
Use Case Verifying APC function & CD4+ memoryVerifying CD8+ antiviral memoryPositive Control for Cell ViabilityPositive Control for Max Potential
Causality of Variability
  • Why TT 830-844 varies: Variability in TT response is usually linked to the time since last vaccination .[1] While memory is long-lived, titers wane.[1] However, because Tetanus vaccination is part of the standard childhood schedule globally, the baseline memory exists in almost all donors.

  • Why CEF varies: CEF pools often fail in non-Caucasian cohorts because the peptides were originally selected based on HLA alleles common in Caucasian populations (e.g., HLA-A*02:01).

Reproducibility Protocol: A Self-Validating System

To ensure reproducibility across donor cohorts, you must control the variables of peptide handling and cell density. The following protocol is designed for IFN-γ ELISpot , the gold standard for this readout.

Reagents
  • TT 830-844 Peptide: Purity >95% (HPLC).[1] Sequence: QYIKANSKFIGITEL.

  • Solvent: Sterile DMSO (Dimethyl sulfoxide).[1]

  • Medium: RPMI 1640 + 10% Human AB Serum (avoid FBS to reduce background).[1]

Step-by-Step Methodology

1. Peptide Reconstitution (Critical Step)

  • Dissolve lyophilized peptide in 100% DMSO to a master stock of 10 mg/mL .

  • Why: Hydrophobic residues in the sequence can cause aggregation in aqueous buffers.[1]

  • Aliquot into small volumes (e.g., 10 µL) and store at -80°C. Do not freeze-thaw more than once.

2. PBMC Preparation

  • Thaw PBMCs and rest for 2-4 hours in warm media before plating.[1]

  • Why: Resting reduces high background caused by apoptotic cells from the thawing process.

  • Viability check: Must be >90% via Trypan Blue or AO/PI.[1]

3. Stimulation Setup (In Plate)

  • Final Concentration: The optimal window is 1 µg/mL to 5 µg/mL .[1]

  • Note: Concentrations >10 µg/mL can induce non-specific activation or toxicity.[1]

  • Cell Density: 2.5 x 10^5 cells per well (96-well plate).[1]

4. Incubation

  • Incubate for 16–24 hours at 37°C, 5% CO2.

  • Why: CD4+ responses (cytokine secretion) peak later than CD8+ degranulation but earlier than proliferation.[1]

5. Readout Validation Criteria

  • Negative Control (DMSO only): < 10 spots per well.[1]

  • Positive Control (TT 830-844): > 50 spots per well (typically 100-500 SFU/10^6 cells).

  • Stimulation Index (SI): (TT counts / Neg counts) should be > 3.0 .

Workflow Visualization

Protocol_Workflow cluster_plate 96-Well Plate Setup Start Start: PBMC Thaw Rest Rest Cells (2-4h @ 37°C) Removes apoptotic debris Start->Rest Count Viability Check (>90%) Count Live Cells Rest->Count Well_Neg Neg Control (Media + DMSO) Count->Well_Neg Well_TT Test Condition TT 830-844 (2 µg/mL) Count->Well_TT Well_Pos Pos Control (SEB or Anti-CD3) Count->Well_Pos Incubate Incubation 16-24 Hours Well_Neg->Incubate Well_TT->Incubate Well_Pos->Incubate Develop Develop ELISpot (Detection Ab + Substrate) Incubate->Develop Analyze QC Check: Neg < 10 spots SI > 3.0 Develop->Analyze

Caption: Figure 2. Standardized workflow for TT 830-844 stimulation ensuring QC checkpoints at resting and analysis phases.

Troubleshooting & Optimization

Even with a "universal" peptide, "non-responders" can appear.[1] Use this logic tree to diagnose issues:

  • Low Response in TT Wells + High Response in SEB Wells:

    • Diagnosis: Donor is likely a true biological non-responder (rare) or has very low tetanus titers (more common in elderly).[1]

    • Action: Check donor vaccination history.[1][2][3]

  • Low Response in TT Wells + Low Response in SEB Wells:

    • Diagnosis: Compromised cell quality.

    • Action: Discard cohort; check freezing/thawing SOPs.

  • High Background in Negative Wells:

    • Diagnosis: Cells were not rested sufficiently, or DMSO concentration is >0.5%.[1]

    • Action: Ensure final DMSO concentration in the well is <0.1%.[1][4]

References

  • Demotz, S., et al. (1989). "Delineation of several DR-restricted tetanus toxin T cell epitopes." Journal of Immunology. Link

  • Diethelm-Okita, B.M., et al. (2000).[1] "Universal epitopes for MHC class II-restricted T cell responses." Journal of Infectious Diseases. Link

  • Mayer, S., et al. (2002). "Analysis of the immune response against tetanus toxoid: enumeration of specific T helper cells by the Elispot assay." Immunobiology. Link

  • Currier, J.R., et al. (2002). "A panel of MHC class I restricted viral peptides for use as a quality control for vaccine trial ELISPOT assays." Journal of Immunological Methods. Link

  • Geiger, R., et al. (2009).[1] "Knowledge-based selection of T-cell epitopes for the design of a universal influenza vaccine." Journal of Experimental Medicine. Link

Sources

Validation

Engineering Immunogenicity: A Comprehensive Comparison of Linear vs. Branched Tetanus Toxin 830-844 Constructs

Tetanus toxin 830-844 (TT 830-844, sequence QYIKANSKFIGITEL) is a universally recognized, promiscuous CD4+ T-helper cell epitope. Because it binds to a broad spectrum of HLA-DR molecules, it is heavily utilized in synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Tetanus toxin 830-844 (TT 830-844, sequence QYIKANSKFIGITEL) is a universally recognized, promiscuous CD4+ T-helper cell epitope. Because it binds to a broad spectrum of HLA-DR molecules, it is heavily utilized in synthetic vaccine design to break immune tolerance, stimulate IFN-ɣ release, and drive robust T-cell-dependent B-cell responses[1]. However, the spatial architecture of how this epitope is presented—whether as a standard linear peptide or a branched Multiple Antigen Peptide (MAP)—fundamentally dictates its pharmacokinetic stability, cellular uptake, and ultimate immunogenicity[2][3].

This guide objectively compares linear versus branched TT 830-844 constructs, providing mechanistic insights and self-validating experimental protocols for drug development professionals.

Structural & Mechanistic Causality: Why Architecture Matters

The transition from a linear peptide to a branched dendrimeric construct (such as a poly-lysine core MAP) is not merely a structural change; it is a functional upgrade designed to mimic the repetitive epitope display of native pathogens.

  • Linear Constructs: While straightforward to synthesize, linear peptides are highly susceptible to rapid proteolytic degradation in serum. Their monovalent nature results in weak B-cell receptor (BCR) cross-linking, often necessitating the use of potent, potentially toxic adjuvants to achieve an effective immune response.

  • Branched Constructs (MAPs): Constructs like the MAG-Tn3 vaccine utilize a branched architecture that provides severe steric hindrance, shielding the peptide backbone from gastrointestinal and serum proteases[2]. Furthermore, the multimeric presentation facilitates robust BCR cross-linking and triggers actin-dependent macropinocytosis by Antigen Presenting Cells (APCs), drastically enhancing intracellular delivery and MHC-II presentation[3].

G cluster_linear Linear TT 830-844 Construct cluster_branched Branched MAP TT 830-844 Construct L_Construct Linear Peptide L_Degradation Rapid Enzymatic Degradation L_Construct->L_Degradation Proteases L_MHC MHC-II Presentation (Low/Moderate) L_Construct->L_MHC Standard Endocytosis B_Construct Branched MAP (Poly-Lysine Core) B_Uptake Enhanced APC Macropinocytosis B_Construct->B_Uptake Steric Stability B_BCR BCR Cross-linking (High Valency) B_Construct->B_BCR Multimerization B_MHC Robust MHC-II Presentation B_Uptake->B_MHC Efficient Processing

Figure 1: Immunological processing pathways of Linear vs. Branched TT 830-844 constructs.

Comparative Performance Data

The following table synthesizes quantitative and qualitative performance metrics comparing the two architectural approaches based on recent immunotherapeutic developments[2][3][4].

ParameterLinear TT 830-844 ConstructBranched MAP TT 830-844 (e.g., Tetrameric)Mechanistic Causality
Epitope Valency Monovalent (1x)Multivalent (4x to 8x)Poly-lysine core provides multiple attachment points for exponential branching.
Proteolytic Stability Low (

in serum < 2 hrs)
High (

in serum > 12 hrs)
High molecular weight and dense branching create steric exclusion of proteases[2].
APC Internalization Standard receptor-mediatedHighly efficient macropinocytosisDendrimeric size and charge trigger actin-driven membrane ruffling in dendritic cells[3].
IgG Antibody Titers Baseline / Moderate10- to 100-fold increaseHigh-density display mimics viral capsids, enforcing stable BCR cross-linking[5].
Clinical Viability Requires strong adjuvantsHigh (e.g., Phase I clinical trials)Promiscuous CD4+ binding combined with self-adjuvanting multimeric size[4].

Self-Validating Experimental Protocols

To objectively evaluate the performance differences between these constructs, the following methodologies establish a self-validating workflow. Every chemical synthesis step is designed to directly correlate with the downstream immunological readout.

Protocol A: Synthesis and Characterization of Constructs

Objective: Generate high-purity linear and branched constructs while overcoming synthesis bottlenecks.

  • Solid-Phase Peptide Synthesis (SPPS) Setup:

    • Action: Synthesize the linear construct using standard Fmoc chemistry on a Wang resin. For the branched construct, utilize a Fmoc-Lys(Fmoc)-OH core on a Rink Amide resin to generate a tetrameric scaffold.

    • Causality: The dual primary amines (alpha and epsilon) on the lysine core allow for exponential branching at each coupling step, creating a high-density multivalent surface from a single focal point[5].

  • Epitope Elongation & Aggregation Control:

    • Action: Sequentially couple the TT 830-844 sequence (QYIKANSKFIGITEL) to the free amines. Incorporate pseudo-proline dipeptides (e.g., at Ser-Thr or Ile-Thr) during elongation.

    • Causality: Branched synthesis creates severe steric hindrance and intermolecular hydrogen bonding (aggregation). Pseudo-prolines disrupt

      
      -sheet formation, significantly increasing coupling efficiency and preventing truncated sequences[2].
      
  • Cleavage and Purification:

    • Action: Cleave from resin using TFA/TIS/H

      
      O (95:2.5:2.5) for 3 hours. Purify via RP-HPLC.
      
    • Validation: Confirm molecular weight via MALDI-TOF MS. The linear peptide will yield a mass of ~1725 Da[6], while the tetrameric MAP will yield a proportionally higher mass (~7000+ Da) with a distinct hydrophobic shift on the HPLC chromatogram.

Protocol B: In Vivo Immunogenicity & T-Cell Activation Assay

Objective: Quantify the biological impact of construct architecture on adaptive immunity.

  • Equimolar Immunization:

    • Action: Inject C57BL/6 mice subcutaneously with equimolar amounts based on epitope content (not total mass) of linear or branched constructs formulated in a mild adjuvant (e.g., CpG) on days 0, 14, and 28.

    • Causality: Because branched constructs have 4x the molecular weight per molecule, dosing by epitope molarity ensures the immune system is exposed to the exact same number of TT 830-844 sequences, isolating spatial architecture as the sole experimental variable.

  • Sera Collection & ELISA:

    • Action: Bleed mice on day 35. Coat plates with the target antigen, add serial dilutions of sera, and detect with HRP-conjugated anti-mouse IgG/IgM.

    • Causality: A shift from IgM to high-titer IgG in the branched cohort validates that the multimeric TT 830-844 successfully engaged CD4+ T-helper cells to induce B-cell class switching[5].

  • T-Cell ELISPOT:

    • Action: Isolate splenocytes on day 42. Stimulate ex vivo with the linear TT 830-844 peptide. Quantify IFN-γ producing spot-forming cells (SFCs).

    • Causality: Measures the expansion of the memory T-cell compartment. Enhanced IFN-γ spots in the branched group confirm that macropinocytosis led to superior MHC-II presentation[3].

Workflow Step1 Fmoc SPPS Synthesis (Linear vs Lysine Core) Step2 HPLC Purification & MS Characterization Step1->Step2 Step3 In Vivo Immunization (Equimolar Epitope Dosing) Step2->Step3 Step4 Sera & Splenocyte Collection (Days 35 & 42) Step3->Step4 Split1 ELISA (IgG/IgM Class Switching) Step4->Split1 Split2 ELISPOT (IFN-γ T-cell Cytokines) Step4->Split2

Figure 2: End-to-end experimental workflow for validating TT 830-844 construct immunogenicity.

References

1.[6] Universal Tetanus Toxin Epitope P2 (830-844) - LKT Labs. LKT Laboratories. 6 2.[1] Tetanus Toxin (830-844) peptide – QYIKANSKFIGITEL. Mayflower Bioscience. 1 3.[4] The fully synthetic MAG-Tn3 therapeutic vaccine containing the tetanus toxoid-derived TT830-844 universal epitope provides anti-tumor immunity. Cancer Immunology and Immunotherapy. 4 4.[2] Synthesis of MAG-Tn3 (H-[STT*-QYIKANSKFIGITEL] 4-K 2-K-βA-OH). ResearchGate. 2 5.[5] A Fully Synthetic Immunogen Carrying a Carcinoma-associated Carbohydrate for Active Specific Immunotherapy. Cancer Research - AACR Journals. 5 6.[3] Immunogenicity of a Tripartite Cell Penetrating Peptide Containing a MUC1 Variable Number of Tandem Repeat (VNTR) and A T Helper Epitope. MDPI Vaccines.3

Sources

Comparative

Evaluation of Tetanus toxin 830-844 in murine vs human models

Content Type: Technical Comparison Guide Subject: Tetanus Toxin Helper Epitope (Residues 830-844) Sequence: QYIKANSKFIGITEL[1][2] Executive Summary The peptide sequence Tetanus Toxin 830-844 (TT 830-844) , often referred...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Subject: Tetanus Toxin Helper Epitope (Residues 830-844) Sequence: QYIKANSKFIGITEL[1][2]

Executive Summary

The peptide sequence Tetanus Toxin 830-844 (TT 830-844) , often referred to as the "P2" epitope, is a widely utilized CD4+ T-cell helper epitope.[2] It is distinct from the whole Tetanus Toxoid protein due to its ability to bind promiscuously to a broad spectrum of MHC Class II alleles.[3]

For drug development professionals, the critical distinction lies in its translational utility . While TT 830-844 is functionally "universal" in human populations (covering >90% of HLA-DR haplotypes), its behavior in murine models is strain-dependent. This guide evaluates the epitope’s performance across species, providing validated protocols for immunogenicity assessment.

Technical Specifications & Mechanism

Physicochemical Properties
  • Sequence: QYIKANSKFIGITEL (Gln-Tyr-Ile-Lys-Ala-Asn-Ser-Lys-Phe-Ile-Gly-Ile-Thr-Glu-Leu)[4][5]

  • Molecular Weight: ~1725 Da[4][5]

  • Isoelectric Point (pI): ~9.3 (Positively charged at physiological pH)

  • Solubility: Moderate; hydrophobic core (Phe-Ile-Gly-Ile) requires careful reconstitution (often requiring <5% DMSO or acetic acid initially).

Mechanism of Action: The "T-Help" Bridge

TT 830-844 acts as an immunological "bridge." Weak antigens (such as tumor-associated carbohydrate antigens or short CTL peptides) often fail to induce a robust immune response because they lack the ability to recruit CD4+ T-cell help. By conjugating or co-delivering TT 830-844, researchers recruit pre-existing memory T-cells (from prior tetanus vaccination) or prime naïve T-cells to release cytokines that license APCs and activate B-cells/CTLs.

TT_Mechanism APC Antigen Presenting Cell (Dendritic Cell) MHC MHC Class II (HLA-DR / I-A) APC->MHC TCR T-Cell Receptor MHC->TCR Presentation Peptide TT 830-844 (QYIKANSKFIGITEL) Peptide->MHC Loads onto ThCell CD4+ T Helper Cell TCR->ThCell Activates Cytokines Cytokines (IFN-γ, IL-2, IL-4) ThCell->Cytokines Secretes Effector Effector Response (B-Cell Ab Switch / CTL Priming) Cytokines->Effector Up-regulates

Figure 1: Mechanism of Action. TT 830-844 binds MHC II on APCs, stimulating CD4+ T cells to release cytokines that amplify the immune response against co-presented antigens.

Comparative Analysis: Murine vs. Human Models[1][2]

The term "Universal" is accurate for humans but requires qualification in mice.

Human Models (HLA Promiscuity)

In humans, TT 830-844 is a promiscuous binder .[2] It contains anchor residues that fit the binding grooves of multiple HLA-DR alleles.

  • Key Alleles: Binds strongly to HLA-DRB1*01, *04, *07, *11, *15, and *03.

  • Population Coverage: Recognized by PBMCs from >90% of vaccinated individuals.

  • Clinical Relevance: Ideal for human vaccines because it overcomes HLA polymorphism, ensuring the vaccine works across a diverse population.

Murine Models (Strain Restriction)

In mice, MHC restriction is defined by the H-2 haplotype. TT 830-844 is not universally immunogenic in all strains, though it covers the most common research backgrounds.

FeatureC57BL/6 (H-2b)BALB/c (H-2d)CBA / C3H (H-2k)Human (HLA-DR)
MHC Restriction I-A^b (Strong Binder)I-A^d (Moderate/Strong)I-A^k (Variable/Weak)Promiscuous (DR1, DR4, etc.)
Immunogenicity HighHighLow/ModerateVery High
Th1/Th2 Bias Th1 Dominant (IFN-γ)Th2 Dominant (IL-4)MixedBalanced (Context dependent)
Rec. Dose (In Vivo) 10-50 µg10-50 µgN/AClinical Dosing

Critical Insight: If your study utilizes a specific transgenic mouse strain on a background other than B6 or BALB/c (e.g., FVB or SJL), you must validate TT 830-844 immunogenicity beforehand, as it may fail to bind the specific H-2 class II molecule of that strain.

Experimental Protocols

Protocol A: In Vitro T-Cell Proliferation Assay (Human/Mouse)

This protocol validates the functional activity of the peptide by measuring the recall response of memory T-cells.

Reagents:

  • TT 830-844 Peptide (HPLC purity >95%).[4]

  • CFSE (Carboxyfluorescein succinimidyl ester) or CellTrace™ Violet.[6]

  • Positive Control: Phytohemagglutinin (PHA) or anti-CD3/CD28.

  • Negative Control: DMSO vehicle / Scrambled peptide.

Workflow:

  • Isolation: Isolate PBMCs (Human) via Ficoll gradient or Splenocytes (Mouse) via mechanical dissociation and RBC lysis.

  • Labeling: Resuspend cells (1x10^7/mL) in PBS. Add CFSE (final 1-5 µM). Incubate 10 min at 37°C. Quench with cold media.

  • Plating: Plate 2x10^5 cells/well in 96-well U-bottom plates.

  • Stimulation:

    • Experimental: Add TT 830-844 (Titrate: 1, 5, 10, 20 µg/mL).

    • Controls: Media only (Neg), PHA (Pos).

  • Incubation: Culture for 5-7 days at 37°C, 5% CO2.

  • Readout: Stain for CD3/CD4. Analyze via Flow Cytometry.[6][7][8][9] Proliferating cells will show diluted CFSE fluorescence (left shift).

Protocol B: ELISPOT for Th1/Th2 Bias

To determine if the helper epitope is driving a cellular (Th1) or humoral (Th2) profile.

  • Coat: Pre-coat ELISPOT plates with anti-IFN-γ (Th1) or anti-IL-4 (Th2) capture antibodies overnight at 4°C.

  • Block: Block with 10% FBS for 2 hours.

  • Seed & Pulse: Add 2-5x10^5 cells/well. Add TT 830-844 (10 µg/mL).

  • Incubate: 24-48 hours.

  • Develop: Wash -> Biotinylated Detection Ab -> Streptavidin-HRP -> Substrate.

  • Quantify: Count Spot Forming Units (SFU).

Protocol_Workflow Start Start: Immunized Subject (Mouse/Human) Isolate Isolate Lymphocytes (PBMC / Splenocytes) Start->Isolate Label Label with CFSE (Proliferation Tracking) Isolate->Label Pulse Pulse with TT 830-844 (10 µg/mL) Label->Pulse Culture Culture 5-7 Days 37°C, 5% CO2 Pulse->Culture FACS Flow Cytometry (Gating: CD3+ CD4+) Culture->FACS Analysis Data Output: Divisional Index / Cytokine Profile FACS->Analysis

Figure 2: Experimental Workflow for validating TT 830-844 immunogenicity via CFSE dilution assay.

Critical Limitations & Troubleshooting

Epitope Suppression

A common failure mode in conjugate vaccines is Epitope Suppression . This occurs when the immune system generates a dominant response against the "carrier" (TT 830-844) rather than the attached B-cell antigen.

  • Mitigation: Limit the ratio of TT peptides per antigen molecule. Use a linker (e.g., GPGPG) to ensure proper processing.

Solubility Issues

The sequence contains hydrophobic residues (Phe, Ile, Leu).

  • Issue: Peptide aggregates in pure PBS, reducing bioavailability.

  • Solution: Dissolve stock in DMSO (10-20 mg/mL) or 0.1M Acetic Acid before diluting into aqueous buffers. Ensure final DMSO concentration in culture is <0.5% to avoid cytotoxicity.

Free vs. Conjugated

Simply mixing TT 830-844 with an antigen (admixture) is rarely effective for B-cell help. The helper epitope and the B-cell epitope must be physically linked (covalently) to ensure they are endocytosed and processed by the same APC (Linked Recognition).

References

  • Panina-Bordignon, P., et al. (1989). "Universally immunogenic T cell epitopes: promiscuous binding to human MHC class II and promiscuous recognition by T cells."[3] European Journal of Immunology.[10][11]

  • Valmori, D., et al. (1992). "Enhanced in vitro human CD4+ T cell proliferative response to the tetanus toxin p2 epitope by low doses of adjuvants." Cellular Immunology.

  • Diethelm-Okita, B. M., et al. (2000). "Universal epitopes for human CD4+ cells on tetanus and diphtheria toxins."[3][12] The Journal of Infectious Diseases.

  • Rosenbaum, P., et al. (2020). "The fully synthetic glycopeptide MAG-Tn3 therapeutic vaccine containing the tetanus toxoid-derived TT830-844 universal epitope provides anti-tumor immunity."[13] Cancer Immunology, Immunotherapy.

  • Nogueira, C. V., et al. (2013). "Epitope suppression in conjugate vaccines." Frontiers in Immunology.

Sources

Safety & Regulatory Compliance

Safety

Tetanus toxin (830-844) proper disposal procedures

Comprehensive Safety and Disposal Guide for Tetanus Toxin (830-844) Peptide For researchers, immunologists, and drug development professionals, distinguishing between the handling of intact biological toxins and their sy...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Guide for Tetanus Toxin (830-844) Peptide

For researchers, immunologists, and drug development professionals, distinguishing between the handling of intact biological toxins and their synthetic peptide derivatives is a critical component of laboratory safety and operational efficiency.

This guide outlines the precise operational and disposal protocols for the Tetanus Toxin (830-844) peptide , a universally recognized CD4+ T-cell epitope. Unlike the intact 150 kDa Tetanus Neurotoxin (TeNT)—which acts as a potent zinc endopeptidase requiring strict BSL-2/BSL-3 containment and rigorous biohazard decontamination[1][2]—the 830-844 fragment is a 15-amino-acid synthetic peptide[2]. It lacks neurotoxicity but retains potent immunological activity[3]. Therefore, its disposal must focus on destroying its structural integrity to prevent environmental contamination and unintended immune sensitization.

Biochemical and Logistical Profile

Understanding the physicochemical properties of TT(830-844) is the first step in designing a self-validating disposal system. The peptide's solubility and molecular weight dictate how it interacts with chemical inactivants like sodium hypochlorite.

Table 1: Quantitative Data & Properties of TT(830-844)

PropertySpecificationOperational Significance
Sequence QYIKANSKFIGITEL[2][4]Contains oxidizable residues susceptible to bleach degradation.
Molecular Weight 1725.1 g/mol [4]Small size allows rapid dissolution in aqueous inactivation buffers.
Biological Activity HLA-DRB binding (CD4+ T-cell activation)[3][5]Waste must be denatured to prevent environmental immune sensitization.
Storage (Lyophilized) -20°C[4]Unused expired stock must be disposed of as solid chemical waste.
Toxicity Profile Non-toxic; potential sensitizerDoes not require BSL-3 incineration protocols used for intact TeNT[1].

Disposal Workflow and Decision Matrix

The fundamental logic of peptide disposal relies on phase segregation. Liquid waste requires chemical oxidation to destroy the primary amino acid sequence, while solid waste relies on high-temperature institutional incineration[6][7].

G Start TT(830-844) Waste Generated Type Waste Phase? Start->Type Liquid Liquid Waste (Assay Media, Buffers) Type->Liquid Solid Solid Waste (Vials, Tips, PPE) Type->Solid Bleach 10% Bleach Oxidation (30 min contact time) Liquid->Bleach Sharps Puncture-Proof Sharps Container Solid->Sharps Needles/Glass Bags Hazardous Waste Bag (Chemical/Biohazard) Solid->Bags Plastics/PPE Neutralize pH Neutralization & Drain/Chemical Disposal Bleach->Neutralize Incineration Institutional Incineration Sharps->Incineration Bags->Incineration

Caption: TT(830-844) Peptide Waste Segregation and Chemical Inactivation Workflow.

Step-by-Step Disposal Methodologies

As an Application Scientist, I emphasize that protocols must be driven by causality. We do not just "add bleach"; we utilize sodium hypochlorite to induce oxidative cleavage of the peptide backbone, permanently destroying the QYIKANSKFIGITEL epitope so it can no longer bind MHC Class II molecules.

Protocol A: Liquid Waste Inactivation (Chemical Oxidation)

Applicable to: Reconstituted peptide solutions, cell culture media from ELISPOT/proliferation assays, and HPLC rinsates.

  • Collection: Segregate liquid peptide waste into a compatible, clearly labeled secondary container[6]. Note: Do not mix aqueous peptide waste with chlorinated organic solvents from synthesis/purification steps[6].

  • Oxidation: Add household bleach (typically 5.25% sodium hypochlorite) to the liquid waste to achieve a final solution of 10% v/v bleach (approximately 0.5% to 1.0% final NaOCl concentration)[1][6].

  • Contact Time: Agitate gently and allow the solution to sit for a minimum of 30 minutes [1][6]. Causality: This duration is required for the hypochlorite ions to fully penetrate the solution and oxidatively cleave the peptide bonds, ensuring complete loss of antigenicity.

  • Neutralization & Final Disposal: Once inactivated, the solution is biologically inert. Depending on your institution's Environmental Health and Safety (EHS) wastewater regulations, neutralize the pH and dispose of it down the sink with copious amounts of water, or manifest it as aqueous chemical waste[6].

Protocol B: Solid Waste Segregation

Applicable to: Lyophilized powder residues, contaminated pipette tips, weigh boats, and PPE.

  • Consumables: Place all plastics (tips, tubes) that have come into contact with the peptide into a designated, leak-proof hazardous waste container labeled "Hazardous Waste - Synthetic Peptides"[6][7].

  • Sharps: Any needles or syringes used for in vivo immunization studies involving TT(830-844) must be immediately deposited into a rigid, puncture-resistant sharps container[6][7].

  • Disposal Route: Unlike the intact Tetanus Neurotoxin, which requires mandatory autoclaving (1 hour at 121°C) prior to disposal[8][9], synthetic peptide solid waste does not strictly require autoclaving unless mixed with infectious biological agents. It should be routed directly to EHS for high-temperature institutional incineration, which completely vaporizes the organic material[7].

Protocol C: Spill Response and Surface Decontamination

While TT(830-844) is considered non-hazardous in terms of systemic toxicity, inhalation of the lyophilized powder or skin contact can cause allergic reactions in sensitized individuals.

  • Powder Spills: Do not sweep dry powder, as this generates aerosols[10]. Don chemical-resistant gloves and safety goggles. Cover the spill with absorbent paper towels, wet the towels with 10% bleach to dissolve and oxidize the peptide, and allow a 30-minute contact time[6][8].

  • Surface Decontamination: Wipe down the biological safety cabinet (BSC) or laboratory benchtop with 10% bleach. Follow immediately with a 70% ethanol or sterile water wipe to remove corrosive salt residues left by the bleach[6][8].

References

1.[1] wisc.edu. "Tetanus neurotoxin (TeNT) - Environment, Health & Safety." Available at: 2.[2] mayflowerbio.com. "Tetanus Toxin (830-844) peptide – QYIKANSKFIGITEL." Available at: 3.[3] tebubio.com. "Tetanus Toxin (830–844) TFA - 1 mg." Available at: 4.[5] medchemexpress.com. "Tetanus Toxin (830–844) | Bioactive Peptide." Available at: 5.[6] benchchem.com. "Safeguarding the Laboratory: Proper Disposal Procedures for Vicin-like Antimicrobial Peptide 2d." Available at: 6.[8] gwu.edu. "Tetanus Toxin - Office of Research Safety | The George Washington University." Available at: 7. anaspec.com. "Tetanus Toxin (830–844) - 1 mg." Available at: 8. benchchem.com. "Navigating the Safe Disposal of Pep1-AGL: A Procedural Guide." Available at: 9.[10] emory.edu. "Tetanus Toxin | Emory University." Available at: 10.[9] emory.edu. "Biological Toxin- Tetanus - Emory EHSO." Available at: 11. abcepta.com. "Synthetic Peptides MSDS." Available at:

Sources

Handling

Personal protective equipment for handling Tetanus toxin (830-844)

Handling biologically active peptides requires a nuanced understanding of both their chemical properties and their biological targets. As a Senior Application Scientist, I have designed this operational framework to prov...

Author: BenchChem Technical Support Team. Date: March 2026

Handling biologically active peptides requires a nuanced understanding of both their chemical properties and their biological targets. As a Senior Application Scientist, I have designed this operational framework to provide researchers and drug development professionals with precise, self-validating protocols for the safe handling, reconstitution, and disposal of the Tetanus Toxin (830-844) peptide.

The Critical Distinction: Peptide Epitope vs. Holotoxin

A common point of operational confusion in laboratory safety is conflating synthetic peptide fragments with their parent toxins. Tetanus Toxin (830-844) is a 15-amino-acid synthetic peptide (sequence: QYIKANSKFIGITEL). It functions strictly as a universal CD4+ T-cell epitope, widely used to stimulate immune responses in vitro and in therapeutic vaccine development () [1].

Because this fragment entirely lacks the zinc endopeptidase activity of the 150 kDa intact Clostridium tetani neurotoxin, it does not require BSL-2 or BSL-3 biocontainment. Standard chemical handling procedures for bioactive peptides apply.

Physicochemical Profile & Hazard Assessment

To design an effective safety protocol, we must first analyze the quantitative and qualitative properties of the material () [2].

PropertySpecificationOperational Implication
Sequence QYIKANSKFIGITELContains hydrophobic regions; requires specific solubilization strategies.
Molecular Weight 1725.0 g/mol Critical for accurate molarity calculations in cellular assays.
Physical State Lyophilized powderHigh risk of aerosolization and electrostatic dispersion.
GHS Hazards H303, H313May be harmful if swallowed or absorbed via skin.
Storage (Solid) -20°CRequires strict temperature equilibration before opening.

Personal Protective Equipment (PPE) Matrix

The selection of PPE is driven by the physical state of the peptide (lyophilized powder) and its potential as a mucosal irritant () [3].

  • Respiratory Protection & Engineering Controls:

    • Requirement: Handle exclusively within a Class II Biological Safety Cabinet (BSC) or a certified Chemical Fume Hood. If engineering controls are unavailable, an N95/FFP2 particulate respirator is mandatory.

    • Causality: Lyophilized peptides are extremely light and prone to electrostatic "flyaway." Aerosolization during the depressurization of the vial presents the primary route of unintended exposure (inhalation), which can cause acute respiratory tract irritation.

  • Hand Protection:

    • Requirement: Powder-free nitrile gloves.

    • Causality: Nitrile provides a robust chemical barrier against dermal absorption (mitigating GHS hazard H313). Furthermore, it protects the peptide from rapid degradation by ubiquitous human skin nucleases and proteases.

  • Eye Protection:

    • Requirement: NIOSH or EN 166 approved tight-fitting safety goggles.

    • Causality: Protects ocular mucosa from micro-particulates generated during vial opening.

  • Body Protection:

    • Requirement: Standard fitted laboratory coat with elastic cuffs to prevent skin exposure and cross-contamination.

Operational Workflow: Safe Reconstitution

The following step-by-step protocol ensures both operator safety and the structural integrity of the peptide.

Step 1: Thermal Equilibration

  • Action: Remove the vial from -20°C storage and place it in a desiccator at room temperature for 30 minutes before opening.

  • Causality: Opening a cold vial introduces ambient moisture, which immediately condenses on the peptide powder. This causes rapid hydrolytic degradation and alters the actual concentration of your stock solution.

Step 2: Pre-Centrifugation

  • Action: Centrifuge the sealed vial at 10,000 x g for 1 to 2 minutes.

  • Causality: Lyophilized powder often coats the walls and cap of the vial during shipping. Centrifugation forces all material to the bottom, preventing aerosolization and loss of yield when the cap is removed.

Step 3: Solubilization (Inside BSC)

  • Action: Carefully remove the cap. Add the appropriate volume of sterile, endotoxin-free water or buffer to achieve the desired stock concentration (typically 1-10 mg/mL). Gently pipette up and down; do not vortex vigorously.

  • Validation Check: Hold the vial against a light source. The solution must be completely clear and free of floating particulates. If turbidity persists, the peptide has not fully dissolved; sonicate in a water bath for 30 seconds to force complete solubilization.

Step 4: Aliquoting and Storage

  • Action: Dispense the reconstituted peptide into single-use aliquots (e.g., 50 µL) in sterile microcentrifuge tubes. Store immediately at -20°C or -80°C.

  • Causality: Peptides in aqueous solutions are highly susceptible to hydrolysis. Aliquoting prevents repeated freeze-thaw cycles, which physically shear the peptide bonds and destroy its immunogenic efficacy.

Spill Management and Disposal Plan

In the event of an accidental spill, immediate containment is required to prevent airborne dispersion.

Dry Powder Spill Protocol:

  • Do not sweep. Sweeping generates hazardous aerosols.

  • Ensure appropriate PPE is worn (N95 mask, nitrile gloves, goggles).

  • Cover the spill gently with absorbent paper towels.

  • Carefully wet the towels with a 10% bleach solution or 70% ethanol to solubilize and weigh down the powder.

  • Wipe inward from the edges to the center to prevent spreading.

  • Dispose of all contaminated materials in a designated solid chemical waste container.

Liquid Spill Protocol:

  • Absorb the liquid with inert absorbent pads.

  • Clean the surface with a standard laboratory detergent, followed by a 70% ethanol wipe-down.

  • Dispose of pads in standard chemical waste as per institutional guidelines.

Mechanistic Insight: Immunological Pathway

Understanding the downstream application of TT(830-844) reinforces the need to maintain its structural integrity during handling. The peptide acts as a promiscuous epitope, binding to a wide array of HLA-DR molecules to stimulate a robust immune response () [4].

G Peptide TT(830-844) Peptide (QYIKANSKFIGITEL) APC Antigen-Presenting Cell (Uptake & Processing) Peptide->APC Endocytosis MHC MHC Class II Complex (Surface Presentation) APC->MHC Endosomal Pathway TCell CD4+ T-Cell (TCR Recognition) MHC->TCell Epitope Binding Activation T-Cell Activation (Clonal Expansion) TCell->Activation Signal Transduction Cytokines IFN-γ Secretion Activation->Cytokines Effector Function

Immunological mechanism of Tetanus Toxin (830-844) as a universal CD4+ T-cell epitope.

References

  • Mayflower Bioscience. Tetanus Toxin (830-844) peptide – QYIKANSKFIGITEL. Retrieved from:[Link]

  • AnaSpec, Inc. Tetanus Toxin (830–844) - 1 mg Product Specifications & Safety. Retrieved from:[Link]

© Copyright 2026 BenchChem. All Rights Reserved.